methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUUZFHLQEVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209973 | |
| Record name | Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-60-6 | |
| Record name | Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in the development of targeted therapeutics.[1][2] This bicyclic heterocycle serves as the core for numerous kinase inhibitors and other signaling pathway modulators.[3][4] Specifically, the derivative methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly valuable and versatile synthetic intermediate. Its strategically placed amino and carboxylate functionalities provide orthogonal handles for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting enzymes like Janus kinase 1 (JAK1), Fibroblast Growth Factor Receptors (FGFRs), and phosphodiesterases (PDEs).[3][4][5]
This guide provides a detailed, field-proven methodology for the synthesis of this key building block, grounded in robust chemical principles. It further outlines a comprehensive characterization workflow to ensure the material's identity, purity, and suitability for downstream applications in drug development.
Part 1: Multi-Step Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups. The pathway described herein is designed for efficiency and scalability, starting from commercially available precursors.
Causality in Synthetic Design
The chosen synthetic strategy hinges on a logical sequence of functional group transformations on a pyridine core, culminating in the construction of the fused pyrrole ring. The key considerations are:
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Orthogonality: Introducing the amino and carboxylate precursors at stages where they do not interfere with subsequent reactions.
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Robust Cyclization: Employing a reliable palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization to form the pyrrole ring, a standard and high-yielding method for this class of compounds.
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Protecting Group Strategy: The pyrrole N-H is acidic and can interfere with certain reactions. A protecting group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) is often employed. For this pathway, we will leverage in-situ protection where applicable and deprotection under mild conditions.
Visualized Synthetic Workflow
The following diagram outlines the complete synthetic sequence from the starting material to the final product.
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol
Protocol Trustworthiness: Each step includes in-process checks (e.g., TLC) to validate reaction completion before proceeding to the next stage or workup. This ensures high fidelity and minimizes downstream purification challenges.
Step 1: Nitration of Methyl 2-chloro-6-methylnicotinate
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Rationale: This initial step introduces the nitrogen functionality that will ultimately become the 6-amino group. Performing nitration early leverages the directing effects of the existing substituents on the pyridine ring.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (50 mL) at 0 °C, add methyl 2-chloro-6-methylnicotinate (10.0 g, 53.9 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Add fuming nitric acid (6.5 mL, 162 mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-chloro-6-methyl-5-nitronicotinate .
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Step 2: Side-Chain Chlorination
-
Rationale: This step activates the methyl group for the subsequent cyclization to form the pyrrole ring. N-Chlorosuccinimide (NCS) with a radical initiator like AIBN is a standard method for benzylic-type chlorination.
-
Procedure:
-
Dissolve the product from Step 1 (assumed 53.9 mmol) in carbon tetrachloride (150 mL).
-
Add N-Chlorosuccinimide (NCS) (7.9 g, 59.3 mmol) and Azobisisobutyronitrile (AIBN) (0.89 g, 5.4 mmol).
-
Heat the mixture to reflux (approx. 77 °C) for 4-6 hours.
-
In-Process Check: Monitor by ¹H NMR for the disappearance of the methyl singlet and appearance of the chloromethyl singlet.
-
Cool the reaction to room temperature, filter off the succinimide byproduct, and wash the solid with cold CCl₄.
-
Concentrate the filtrate under reduced pressure to afford crude Methyl 2-chloro-6-(chloromethyl)-5-nitronicotinate , which is often used directly in the next step.
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Step 3: Pyrrole Ring Formation
-
Rationale: This is a variation of the Tschitschibabin pyridine synthesis, adapted for pyrrole formation. A strong base deprotonates the active methylene created in the previous step, which then attacks the nitrile or an imine equivalent to cyclize. The exact mechanism can be complex, but the transformation is reliable.
-
Procedure:
-
Suspend sodium hydride (60% in mineral oil, 2.6 g, 64.7 mmol) in dry THF (100 mL) under a nitrogen atmosphere at 0 °C.
-
Add a solution of the crude chloromethyl intermediate from Step 2 in dry THF (50 mL) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
In-Process Check: Monitor by LC-MS for the formation of the desired product mass.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to isolate Methyl 4-chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .
-
Step 4 & 5: Dechlorination and Nitro Group Reduction
-
Rationale: Catalytic hydrogenation with palladium on carbon is a highly effective and clean method for both the reduction of an aromatic nitro group to an amine and the hydrogenolysis of an aryl chloride. In some cases, these can be achieved in a single step. Alternatively, a two-step process using chemical reduction for the nitro group first (e.g., with SnCl₂) followed by hydrogenolysis for the chloride can offer better control. For simplicity, a one-pot hydrogenation is described.
-
Procedure:
-
Dissolve the nitro-chloro intermediate from Step 3 (5.0 g, 18.4 mmol) in a mixture of ethyl acetate (100 mL) and ethanol (50 mL).
-
Add 10% Palladium on Carbon (Pd/C) (500 mg, 10% w/w).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir vigorously for 16-24 hours.
-
In-Process Check: Monitor by LC-MS. The disappearance of the starting material and the appearance of the final product mass are key indicators. The reaction may proceed through the dechlorinated nitro-intermediate or the chloro-amino intermediate.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethanol/water mixture or by flash chromatography to yield pure This compound .
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Part 2: Comprehensive Characterization
Validation of the final compound's structure and purity is paramount. A multi-technique approach is required for unambiguous confirmation.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide information on the chemical environment of each hydrogen and carbon atom, confirming the connectivity and regiochemistry of the molecule.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches from the amine and pyrrole, and the C=O stretch from the ester.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, typically aiming for >95% for use in research and development.
Expected Characterization Data
The following table summarizes the expected data for the successfully synthesized and purified final product.
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~11.5-12.5 ppm (br s, 1H) | Pyrrole N-H proton. |
| (400 MHz, DMSO-d₆) | ~8.0-8.2 ppm (s, 1H) | H5 proton (on pyridine ring). | |
| ~7.0-7.2 ppm (s, 1H) | H3 proton (on pyrrole ring). | ||
| ~6.5-6.8 ppm (br s, 2H) | Amino (-NH₂) protons. | ||
| ~3.8-3.9 ppm (s, 3H) | Methyl ester (-OCH₃) protons. | ||
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Ester carbonyl carbon (C=O). |
| (100 MHz, DMSO-d₆) | ~150-155 ppm | Aromatic carbons attached to nitrogen. | |
| ~100-145 ppm | Other aromatic carbons. | ||
| ~52 ppm | Methyl ester carbon (-OCH₃). | ||
| HRMS (ESI+) | [M+H]⁺ | Calculated: 192.0768 | Confirms the molecular formula C₉H₁₀N₃O₂. |
| Found: 192.07XX | The found value should be within 5 ppm of the calculated mass. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (two bands) | N-H stretching (primary amine). |
| ~3200 cm⁻¹ (broad) | N-H stretching (pyrrole). | ||
| ~1700 cm⁻¹ (strong) | C=O stretching (ester). | ||
| HPLC | Purity | >95% | Assesses the purity of the final compound. |
Conclusion
This guide details a robust and verifiable pathway for the synthesis of this compound, a critical intermediate for pharmaceutical research. The described protocols, rooted in established chemical principles, provide a clear roadmap for production. The comprehensive characterization plan ensures that the resulting material meets the high standards of identity and purity required for its application in the synthesis of novel, potentially life-saving therapeutics. The versatility of this 7-azaindole building block ensures its continued relevance in the pursuit of new treatments for a wide range of diseases.[6][7][8]
References
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. Retrieved January 26, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved January 26, 2026, from [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This scaffold is a cornerstone in the development of a diverse range of therapeutics, most notably as kinase inhibitors in oncology.[1][2] The subject of this guide, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is a key intermediate and building block for the synthesis of more complex molecules targeting various biological pathways. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust, field-proven experimental protocols for their determination, empowering researchers to generate high-quality, reliable data.
Molecular Identity and Core Properties
A foundational understanding of a molecule begins with its unequivocal identification and basic molecular properties. These parameters are critical for accurate documentation, stoichiometric calculations, and preliminary assessment of its behavior.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 7-Azaindole, 6-amino-4-methoxycarbonyl | N/A |
| CAS Number | 1190315-60-6 | [3] |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Chemical Structure | ![]() | N/A |
Experimental Determination of Physicochemical Properties
The following sections outline detailed, validated protocols for the experimental determination of key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Melting Point: A Key Indicator of Purity
The melting point is a fundamental physical property that provides a preliminary indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slow, e.g., 1-2 °C/min, near the melting point).
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Trustworthiness: This protocol is a self-validating system. A broad melting range would immediately indicate the presence of impurities, prompting further purification and re-analysis.
Solubility Profile: Guiding Formulation and Reaction Conditions
Understanding the solubility of a compound in various solvents is critical for its purification, formulation into drug delivery systems, and for designing appropriate reaction conditions.
Experimental Protocol: Visual Solubility Determination
-
Solvent Selection: A range of solvents of varying polarity should be tested, including but not limited to water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a small vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the vial.
-
Observation: The mixture is agitated (e.g., via vortexing) and visually inspected for dissolution. If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the volume of the solvent is incrementally increased until dissolution occurs or a practical limit is reached.
-
Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Expertise & Experience: The choice of solvents is dictated by the anticipated polarity of the molecule. The presence of both amine and ester functionalities, along with the aromatic heterocyclic core, suggests a moderate polarity, with expected solubility in polar organic solvents.
Acid Dissociation Constant (pKa): Understanding Ionization Behavior
The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values. This is of paramount importance in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point(s) of the curve.
Authoritative Grounding: This method is a standard and reliable technique for pKa determination, providing a direct measure of the compound's acidic and/or basic character.
Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and connectivity of a compound, serving as a definitive confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) of the signals are analyzed to assign the protons to their respective positions in the molecule.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and elemental composition.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
-
Data Analysis: The exact mass is used to determine the elemental composition of the molecule, which should be consistent with the expected formula C₉H₉N₃O₂.
Logical Frameworks for Physicochemical Analysis
To visualize the workflow and logical relationships in the characterization of this compound, the following diagrams are provided.
Caption: Workflow for Physicochemical Characterization.
Caption: Interrelation of Analytical Techniques.
Conclusion
This compound is a valuable building block in modern medicinal chemistry. While some of its fundamental properties are readily available, a complete physicochemical profile often requires experimental determination. The protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to confidently utilize this compound in their synthetic and drug discovery endeavors. Adherence to these rigorous experimental methodologies will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.
References
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available from: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available from: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available from: [Link]
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This compound - BuyersGuideChem. Available from: [Link]
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1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. Available from: [Link]
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Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C. Available from: [Link]
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An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC. Available from: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available from: [Link]
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(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. Available from: [Link]
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methyl 1H-pyrrolo[2, 3-b]pyridine-6-carboxylate, min 97%, 100 mg. Available from: [Link]
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This compound - BuyersGuideChem. Available from: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS. Available from: [Link]
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1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester | Pharmaffiliates. Available from: [Link]
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1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde | C8H6N2O | CID 21963887 - PubChem. Available from: [Link]
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c][5][6]benzodiazepines and Pyrrolo[1,2- a] thieno[3,2- e][5][6]diazepines as Anti-tumora - Taylor & Francis. Available from: [Link]
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Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate - MySkinRecipes. Available from: [Link]
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Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | C9H7BrN2O2 - PubChem. Available from: [Link]
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An In-depth Technical Guide to Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has garnered significant attention as a "privileged structure." Its unique electronic properties and ability to form crucial hydrogen bond interactions with protein kinase hinges have established it as a cornerstone in the design of targeted therapeutics. Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key derivative of this scaffold, serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the development of next-generation therapies for cancer and inflammatory diseases.
The strategic placement of the amino group at the 6-position and the methyl carboxylate at the 4-position offers synthetic handles for diversification, allowing chemists to fine-tune the pharmacological properties of the final compounds. This guide will delve into the practical aspects of working with this molecule, offering insights grounded in established scientific principles and experimental evidence.
Physicochemical Properties and Supplier Information
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1190315-60-6 | [1][2][3] |
| Molecular Formula | C₉H₉N₃O₂ | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| Appearance | Solid | [4] |
| Purity | ≥95.0% | [2] |
Reputable Suppliers
The following table lists several reputable suppliers of this compound, providing researchers with reliable sources for this critical reagent.
| Supplier | Website |
| CymitQuimica | |
| Changzhou Extraordinary Pharmatech Co.,LTD | Not Available |
Synthesis of the 7-Azaindole Core: A Strategic Approach
While a direct, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established methodologies for constructing the 7-azaindole scaffold. The following protocol is an adapted, logical sequence based on the synthesis of related 7-azaindole derivatives.[5][6][7]
Conceptual Synthetic Workflow
The construction of the 6-amino-substituted 7-azaindole core generally involves the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. A common strategy is the [4+1] cyclization of a 3-amino-4-methylpyridine derivative.[5][7]
Caption: Retrosynthetic approach for the 7-azaindole core.
Adapted Experimental Protocol: A Plausible Route
Disclaimer: The following protocol is a representative, adapted procedure based on the synthesis of similar 7-azaindole structures and should be optimized and validated in a laboratory setting.
Step 1: N-Trifluoroacetylation of a Substituted 3-Amino-4-methylpyridine
-
To a solution of the appropriately substituted 3-amino-4-methylpyridine (1.0 eq) in dry pyridine (0.2 M) at 0 °C, add trifluoroacetic anhydride (TFAA) (3.3 eq) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.[7]
-
Upon completion (monitored by TLC), dilute the mixture with water and extract with chloroform (CHCl₃).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield the N-trifluoroacylated intermediate.[7]
Causality: The trifluoroacetyl group serves a dual purpose: it activates the methyl group for the subsequent cyclization and introduces a group that can be later hydrolyzed or transformed.
Step 2: Intramolecular Cyclization to form the Pyrrolo[2,3-b]pyridine Ring
The N-trifluoroacylated intermediate is expected to undergo spontaneous or base-catalyzed cyclization to form the pyrrole ring. The reaction conditions for this step can vary depending on the specific substrate.
Step 3: Functional Group Interconversion and Introduction of the Carboxylate and Amino Groups
Subsequent steps would involve the introduction of the methyl carboxylate at the 4-position and the amino group at the 6-position. This could be achieved through a series of reactions such as halogenation, cross-coupling, and reduction of a nitro group, common strategies in the synthesis of functionalized heterocycles.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase active site. Derivatives of this compound are being actively investigated for their potential to inhibit various kinases implicated in cancer and inflammatory diseases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors, demonstrating the potential of this scaffold in oncology.[8]
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is a key enzyme in the regulation of inflammatory responses. Selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine framework have shown promise in preclinical models of central nervous system diseases.[9]
Illustrative Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is associated with autoimmune diseases and cancers. The 7-azaindole core is a validated pharmacophore for targeting JAKs.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion: A Versatile Scaffold with Enduring Potential
This compound represents a strategically important building block in the medicinal chemist's toolkit. Its inherent drug-like properties and synthetic tractability make it an invaluable starting point for the development of novel kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and effective scaffolds like the 7-azaindole core will undoubtedly grow. This guide has provided a comprehensive overview of this key molecule, offering both foundational knowledge and practical insights to aid researchers and drug development professionals in their pursuit of innovative therapies.
References
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | C9H7BrN2O2 - PubChem. Available at: [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. Available at: [Link]
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations - ResearchGate. Available at: [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]
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Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. Wiley Online Library. Available at: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester | Pharmaffiliates. Available at: [Link]
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EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-. Available at: [Link]
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An In-depth Technical Guide to Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet versatile, building block: methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. We will delve into plausible synthetic strategies for this core, explore the derivatization of its key functional groups, and survey the landscape of its analogs that have emerged as potent modulators of various biological targets. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the chemical biology of these compounds, supported by detailed protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on their therapeutic applications.
The 7-Azaindole Scaffold: A Foundation for Drug Discovery
The 7-azaindole core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and enhanced biological activity. The pyrrolo[2,3-b]pyridine system is a key component in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neurological effects.[1][2] The strategic placement of amino and carboxylate functionalities at the 6- and 4-positions, respectively, of the 7-azaindole ring, as in this compound, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The proposed synthesis leverages a sequence of reactions including nitration, functional group manipulation, and a final cyclization step to construct the pyrrole ring onto the pyridine core.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on analogous syntheses of related 7-azaindole derivatives.
Step 1: Nitration of a Substituted Pyridine
-
Rationale: Introduction of a nitro group is a key step to later install the amino group at the 6-position. The choice of the starting pyridine derivative is crucial for directing the nitration to the desired position and for carrying the precursor to the C4-carboxylate group.
-
Procedure:
-
To a stirred solution of a suitable 2-chloro-4-methylpyridine derivative in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.
-
Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which will become the 6-amino group of the final product.
-
Procedure:
-
Dissolve the nitropyridine derivative in ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aminopyridine derivative.
-
Step 3: Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis)
-
Rationale: The Bartoli indole synthesis is a classic method for constructing a pyrrole ring onto an aromatic system, starting from a nitroaromatic compound and a vinyl Grignard reagent. In this modified approach, we would adapt this for an aminopyridine. A more modern approach might involve a palladium-catalyzed cross-coupling reaction.
-
Procedure (Illustrative Cross-Coupling Approach):
-
Protect the amino group of the aminopyridine derivative with a suitable protecting group (e.g., Boc anhydride).
-
Perform a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) with a protected acetylene derivative at the position ortho to the amino group.
-
Induce cyclization to form the pyrrole ring, often by heating in the presence of a base.
-
Step 4: Functional Group Interconversion and Esterification
-
Rationale: This final step involves the conversion of the group at the C4 position to a methyl carboxylate and deprotection of the amino group.
-
Procedure:
-
If the C4 substituent is a cyano group, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Esterify the resulting carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Remove the protecting group from the 6-amino group under appropriate conditions (e.g., TFA for a Boc group).
-
Purify the final product, this compound, by crystallization or column chromatography.
-
Derivatization and Structure-Activity Relationships (SAR)
The this compound core offers three primary points for diversification: the 6-amino group, the 4-carboxylate group, and the N1-position of the pyrrole ring.
Caption: Key points for chemical diversification.
Modifications at the 6-Amino Group
The 6-amino group can be readily acylated or alkylated to introduce a wide range of substituents. SAR studies on related 7-azaindole derivatives have shown that the nature of the substituent at this position can significantly impact biological activity. For example, in a series of B-RAF inhibitors, specific amide linkages at this position were found to be crucial for potent inhibitory activity.[3]
Modifications at the 4-Carboxylate Group
The methyl ester at the C4 position is a versatile handle for further modification, most commonly through conversion to amides. The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors highlights the importance of the amide functionality for activity.[4] In these studies, variations in the amide substituent led to significant changes in potency and selectivity.[4]
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitors [4]
| Compound | R Group on Amide | PDE4B IC50 (µM) |
| 11a | Cyclopropyl | 0.63 |
| 11b | Cyclobutyl | >10 |
| 11c | 3-Fluorocyclobutane | 0.6 |
| 11h | (S)-1-Phenylethyl | 0.11 |
Data extracted from Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[4]
Modifications at the N1-Position
The pyrrole nitrogen (N1) can be alkylated or arylated to explore additional chemical space. This modification can influence the molecule's planarity, solubility, and interaction with the biological target.
Biological Activities and Therapeutic Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated activity against a wide range of biological targets, underscoring the therapeutic potential of this chemical class.
Kinase Inhibition
A significant area of application for 7-azaindole derivatives is in the development of kinase inhibitors for cancer therapy.
-
FGFR Inhibitors: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[5] One notable compound, 4h, exhibited low nanomolar IC50 values against FGFR1-3 and demonstrated anti-proliferative and anti-invasive effects in breast cancer cells.[5]
-
B-RAF Inhibitors: The 7-azaindole scaffold is a core component of several FDA-approved B-RAF inhibitors used in the treatment of melanoma.[3] Novel derivatives continue to be explored for their potential to overcome resistance mechanisms.[3]
-
JAK1 Inhibitors: N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective inhibitors of Janus kinase 1 (JAK1), a key player in inflammatory and autoimmune diseases.[6]
-
CDK8 Inhibitors: A derivative of 1H-pyrrolo[2,3-b]pyridine has been discovered as a potent type II inhibitor of Cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer.[7]
Phosphodiesterase (PDE) Inhibition
As mentioned earlier, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent inhibitors of PDE4B, an enzyme involved in inflammatory processes.[4] This makes them promising candidates for the treatment of inflammatory diseases such as COPD and asthma.[4]
Other Therapeutic Areas
The versatility of the 7-azaindole scaffold extends to other therapeutic areas:
-
Antiviral Activity: 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, suggesting their potential as antiviral agents.
-
Neurodegenerative Diseases: Derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in the oxidative stress associated with neurodegenerative diseases like Alzheimer's.
Future Directions and Conclusion
The this compound core represents a valuable starting point for the development of novel therapeutics. The synthetic flexibility and the demonstrated biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on:
-
Exploring Novel Analogs: The synthesis and screening of new libraries of derivatives with diverse substitutions at the key modification points will continue to uncover novel biological activities.
-
Structure-Based Drug Design: As more crystal structures of 7-azaindole derivatives in complex with their protein targets become available, structure-based design will play an increasingly important role in optimizing potency and selectivity.
-
Targeting New Disease Areas: The broad bioactivity of this scaffold suggests that it may have utility in treating a wider range of diseases than currently explored.
References
-
Bulusu, A. C., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Chen, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. [Link]
-
Gong, Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kopteva, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]
-
Kumar, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Journal of Biomolecular Structure and Dynamics. [Link]
-
Li, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]
-
Mushtaq, N., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
- WIPO. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Zadykowicz, B., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
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- 7. Azaindole synthesis [organic-chemistry.org]
Technical Guide: The 1H-Pyrrolo[2,3-b]pyridine Core as a Privileged Scaffold for Kinase Inhibition
A Deep Dive into the Utility of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Drug Discovery
Executive Summary
The quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic development. Within this landscape, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally versatile starting points for drug design. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, stands out as a premier example. Its intrinsic ability to mimic the hinge-binding interactions of adenosine triphosphate (ATP) has cemented its role in numerous successful kinase inhibitor programs.[1] This guide provides an in-depth technical analysis of the 7-azaindole scaffold, with a specific focus on This compound as a highly adaptable and strategically functionalized starting material for the synthesis of kinase inhibitor libraries. We will explore its synthesis, chemical reactivity, and application in targeting diverse kinases, supported by detailed protocols and structure-activity relationship (SAR) data.
The Kinase Inhibitor Landscape & The Power of the 7-Azaindole Scaffold
The Challenge of Kinase Selectivity
The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[2] This similarity presents a formidable challenge in drug development: achieving selectivity for a specific target kinase to maximize efficacy while minimizing off-target effects and associated toxicities. The development of inhibitors that leverage unique features within and around the ATP pocket is therefore paramount.
The 7-Azaindole Motif: A Privileged Hinge-Binder
The 7-azaindole scaffold is a bioisostere of purine, the core of ATP. This structural mimicry is the foundation of its utility.[3] Its key feature is the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) in a precise geometry that forms a bidentate hydrogen bond with the kinase hinge region.[4] This robust, dual-interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for building out substituents to achieve high potency and selectivity.[1][2] The success of Vemurafenib, an FDA-approved B-RAF inhibitor, validated the immense potential of this scaffold in clinical applications.[1]
Caption: ATP vs. 7-Azaindole hinge binding.
Synthesis and Chemical Versatility of the Core Scaffold
The strategic value of This compound lies in its pre-installed functional handles, which serve as orthogonal points for chemical modification. The 6-amino group is a key nucleophile for building out solvent-front interactions, while the 4-carboxylate can be readily converted to an amide, providing another vector for exploring chemical space.
Proposed Synthesis of this compound
While numerous routes to substituted 7-azaindoles exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol outlines a plausible, multi-step synthesis adapted from established methodologies.
Experimental Protocol: Scaffold Synthesis
Objective: To synthesize the target scaffold, this compound.
Methodology:
-
Step 1: Nitration of 2-chloro-6-methylpyridine.
-
Rationale: Introduction of a nitro group which will later be reduced to the desired 6-amino functionality. The methyl group serves as a precursor to the pyrrole ring.
-
Procedure: To a solution of 2-chloro-6-methylpyridine in concentrated sulfuric acid at 0°C, add fuming nitric acid dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the mixture onto ice and neutralize with aqueous sodium hydroxide to precipitate the product, 2-chloro-6-methyl-5-nitropyridine.
-
-
Step 2: Vinylation via Leimgruber-Batcho indole synthesis.
-
Rationale: This classic reaction forms the pyrrole ring. The methyl group is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is a key intermediate.
-
Procedure: React 2-chloro-6-methyl-5-nitropyridine with DMF-DMA in DMF at 110°C for 4 hours. The resulting enamine is typically not isolated but is directly subjected to reductive cyclization.
-
-
Step 3: Reductive Cyclization.
-
Rationale: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine to form the pyrrole ring of the 7-azaindole core.
-
Procedure: To the solution containing the enamine intermediate, add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (50 psi) at 50°C for 8 hours. This step simultaneously reduces the nitro group and cyclizes the intermediate to form 6-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
-
Step 4: Carboxylation and Esterification.
-
Rationale: Introduction of the carboxylate group at the C4 position, replacing the chloro group. This is often achieved via a palladium-catalyzed carbonylation reaction.
-
Procedure: In a pressure vessel, combine 6-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., triethylamine) in methanol. Pressurize the vessel with carbon monoxide (CO) gas (100 psi) and heat to 100°C for 18 hours. Upon completion, purify the reaction mixture via column chromatography to yield the final product, This compound .
-
Chemical Reactivity and Functionalization Hotspots
The true power of this scaffold is realized through its diverse functionalization potential. The key is to leverage the distinct reactivity of each site to build molecular complexity in a controlled manner.
Caption: A typical kinase inhibitor screening workflow.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
Objective: To determine the IC₅₀ value of a test compound against a target kinase. This protocol is a self-validating system as it includes positive and negative controls.
Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently-labeled tracer ligand from the ATP-binding site of the kinase. [5]When the tracer is bound, its fluorophore is in close proximity to a terbium-labeled antibody that binds to the kinase, resulting in a high TR-FRET signal. Displacement by an inhibitor disrupts this proximity, leading to a decrease in signal.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound: Prepare a serial dilution series of the test compound (e.g., starting from 100 µM) in 100% DMSO, then dilute further in kinase buffer.
-
Controls: Prepare a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase/Antibody Mix: Pre-incubate the target kinase with a terbium-labeled anti-tag antibody (e.g., anti-His).
-
Tracer: Prepare the fluorescent tracer ligand at its K_d_ concentration in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound, positive control, or negative control to the appropriate wells.
-
Add 10 µL of the Kinase/Antibody mix to all wells.
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Add 5 µL of the fluorescent tracer to all wells to initiate the displacement reaction.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor, 620 nm for the donor).
-
Calculate the emission ratio (665/620) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically the This compound derivative, represents a powerful and validated platform for the discovery of novel kinase inhibitors. Its ability to act as a robust hinge-binder provides a consistent anchor point, while its strategically placed functional groups offer chemists multiple, orthogonal vectors to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The case studies presented herein, spanning diverse kinase families like FGFR, JAK, and c-Met, underscore the remarkable versatility of this core.
Future efforts will undoubtedly focus on applying this scaffold to new and challenging kinase targets. The integration of structure-based drug design and computational modeling will be crucial in guiding the rational design of next-generation inhibitors with superior profiles. As our understanding of the kinome deepens, privileged scaffolds like 7-azaindole will remain indispensable tools in the arsenal of medicinal chemists, accelerating the development of targeted therapies for a wide range of human diseases.
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Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Riyadh, S.M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Postnikov, P., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]
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Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Sutton, S.K., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences. Available from: [Link]
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From Scaffold to Selective Agent: The Discovery of JAK Inhibitors from the 1H-Pyrrolo[2,3-b]pyridine Core
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a prime target for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] The development of small-molecule inhibitors targeting the ATP-binding site of JAKs has revolutionized treatment paradigms for these conditions. This guide provides an in-depth technical exploration of the discovery and development of JAK inhibitors originating from the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in kinase-targeted drug discovery. We will dissect the foundational science of the JAK-STAT pathway, the medicinal chemistry strategies employed to evolve initial hits into potent and selective clinical candidates, and the detailed experimental protocols that underpin this process. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind the design, synthesis, and evaluation of this important class of therapeutic agents.
The Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway
The Janus kinase family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are indispensable for transducing signals from a vast array of cytokines and growth factors, which play pivotal roles in immunity, inflammation, and hematopoiesis.[1][4]
1.1. Mechanism of JAK-STAT Signaling
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal signaling mechanism for numerous cytokine receptors.[5] The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to phosphorylate each other (trans-phosphorylation) on tyrosine residues, thereby activating their kinase function.
The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[1] These newly phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes involved in inflammation, immune response, and cell growth.[1][5]
1.2. Rationale for Therapeutic Targeting
Dysregulation or over-activation of the JAK-STAT pathway is a key driver in many immune-mediated inflammatory diseases.[5] For example, excessive signaling of pro-inflammatory cytokines contributes to the pathology of conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1] Therefore, inhibiting the kinase activity of JAKs with small molecules can effectively dampen this overactive immune signaling, providing significant therapeutic benefit.[1]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a quintessential example, particularly for targeting the ATP-binding site of kinases.
The efficacy of this scaffold stems from its ability to act as a bioisostere of the adenine ring of ATP. The nitrogen atoms within the fused ring system are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme.[6] This bidentate hydrogen bonding interaction is a cornerstone of inhibitor binding and serves as an anchor from which the rest of the molecule can be elaborated to achieve potency and selectivity. This principle is central to the design of numerous kinase inhibitors, including several approved JAK inhibitors.[6]
From Hit to Lead: The Evolution of a JAK Inhibitor
The journey from a simple scaffold "hit" to a clinical-grade "lead" compound is a multi-parameter optimization problem driven by iterative cycles of design, synthesis, and testing. The primary goals are to enhance potency, improve selectivity across the four JAK isoforms, and engineer favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
3.1. Structure-Activity Relationship (SAR) Exploration
Let's consider the development of a hypothetical inhibitor series based on the 1H-pyrrolo[2,3-b]pyridine core. The initial hit, often identified from high-throughput screening, might be a simple substituted 7-azaindole with modest, non-selective JAK inhibitory activity.
Causality in Experimental Choices:
-
Hinge-Binding Group (Positions 1 and 7): The pyrrolo and pyridine nitrogens are essential for hinge binding and are generally conserved.[6]
-
Probing the Ribose Pocket (Position 4): Modifications at the 4-position are critical. Attaching various amine-containing side chains allows for exploration of the region typically occupied by the ribose sugar of ATP. The choice of cyclic amines (e.g., piperidine, azetidine) can constrain the conformation of the side chain, often leading to improved potency. For example, adding a sulfonylamide group to this side chain, as seen in Baricitinib, can introduce new interactions and significantly enhance binding affinity.[7]
-
Exploring the Solvent-Front Region (Position 5): The 5-position often points towards the solvent-exposed region of the ATP pocket. Introducing small, polar groups like a cyano or carboxamide can improve solubility and introduce additional interactions. The development of Tofacitinib, which features a cyano group on its side chain, highlights the importance of this modification for achieving high potency.[8]
The following table illustrates a hypothetical SAR progression, showing how systematic modifications can enhance potency (lower IC₅₀ values) and engender selectivity, particularly for JAK1/2 over JAK3.
| Compound | R¹ (Position 4-substituent) | R² (Position 5-substituent) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 1 (Hit) | -NH₂ | -H | 1200 | 1500 | 950 | 1800 |
| 2 | -NH-(piperidin-4-yl) | -H | 250 | 310 | 180 | 400 |
| 3 | -NH-(1-(ethylsulfonyl)azetidin-3-yl) | -H | 35 | 42 | 110 | 95 |
| 4 (Lead) | -NH-(1-(ethylsulfonyl)azetidin-3-yl) | -CN | 5.9 | 5.7 | >400 | 53 |
Data is illustrative and based on principles derived from the development of Baricitinib.[7]
Key Experimental Protocols
A robust drug discovery program relies on reproducible and validated experimental procedures. Below are representative protocols for the synthesis and evaluation of pyrrolo[2,3-b]pyridine-based JAK inhibitors.
4.1. Protocol: Synthesis of a Representative Pyrrolo[2,3-b]pyridine-based JAK Inhibitor
This protocol outlines a plausible synthesis for a key intermediate, starting from commercially available materials. The user-specified "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" can be synthesized and then elaborated into more complex inhibitors.
Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine core
-
Reaction: Condensation and cyclization of a substituted aminopyridine with an appropriate partner. A common method is the Fischer indole synthesis or variations thereof.
-
Reagents: 2,6-diamino-4-chloropyridine, ethyl pyruvate.
-
Procedure:
-
Dissolve 2,6-diamino-4-chloropyridine (1 eq) in acetic acid.
-
Add ethyl pyruvate (1.1 eq) and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Neutralize with aqueous sodium hydroxide to precipitate the product.
-
Filter, wash with water, and dry to yield the chlorinated pyrrolopyridine ester intermediate.
-
Step 2: Introduction of the Amine Side Chain (Nucleophilic Aromatic Substitution)
-
Reaction: SNAr reaction at the C4 position.
-
Reagents: Chlorinated intermediate from Step 1, tert-butyl 3-aminoazetidine-1-carboxylate, diisopropylethylamine (DIPEA).
-
Procedure:
-
Combine the chlorinated intermediate (1 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.2 eq), and DIPEA (2 eq) in n-butanol.
-
Heat the mixture in a sealed vessel at 120°C for 18 hours.
-
Cool and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the coupled product.
-
Step 3: Sulfonylation and Deprotection
-
Reaction: Sulfonylation of the azetidine nitrogen followed by Boc deprotection.
-
Reagents: Coupled product from Step 2, ethanesulfonyl chloride, triethylamine (TEA), trifluoroacetic acid (TFA).
-
Procedure:
-
First, deprotect the Boc group by dissolving the coupled product in dichloromethane (DCM) and adding TFA. Stir for 2 hours, then concentrate to dryness.
-
Dissolve the resulting amine salt in DCM and add TEA (3 eq).
-
Cool to 0°C and add ethanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water, extract with DCM, and purify by chromatography to yield the final inhibitor.
-
4.2. Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This assay measures the direct inhibition of a specific JAK enzyme.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate peptide by the kinase.
-
Materials: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; biotinylated peptide substrate; ATP; europium-labeled anti-phosphotyrosine antibody; streptavidin-allophycocyanin (SA-APC); assay buffer; test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and add to a 384-well assay plate.
-
Add the JAK enzyme and the biotinylated peptide substrate to the wells. Incubate for 15 minutes.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and SA-APC). Incubate for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader. The ratio of emission at 665 nm (APC) to 615 nm (europium) is proportional to the extent of peptide phosphorylation.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
4.3. Protocol: Cellular Assay for pSTAT Inhibition (Flow Cytometry)
This assay confirms that the inhibitor blocks the signaling pathway in a cellular context.
-
Principle: Measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Materials: Human whole blood, relevant cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3), test compounds, fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., methanol), fluorescently-labeled anti-pSTAT3 antibody.
-
Procedure:
-
Aliquot whole blood into tubes and add serial dilutions of the test compound. Incubate for 30 minutes at 37°C.
-
Stimulate the cells by adding the appropriate cytokine (e.g., IL-6). Incubate for 15 minutes at 37°C.
-
Immediately fix the cells by adding fixation buffer. Incubate for 10 minutes at room temperature.
-
Lyse red blood cells and permeabilize the remaining leukocytes with cold methanol.
-
Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Analyze the samples on a flow cytometer, gating on the lymphocyte or monocyte population.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT3 signal and calculate IC₅₀ values.
-
Clinical Significance and Approved Agents
The successful application of these drug discovery principles has led to the approval of several oral JAK inhibitors that have transformed the treatment of inflammatory diseases.
-
Tofacitinib (Xeljanz®): While based on the related pyrrolo[2,3-d]pyrimidine core, its discovery set the stage for the entire class.[] It primarily inhibits JAK1 and JAK3 and is approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][8]
-
Baricitinib (Olumiant®): Developed from a pyrrolo[2,3-b]pyridine scaffold, Baricitinib is a selective inhibitor of JAK1 and JAK2.[7][10] It is approved for the treatment of moderate to severe rheumatoid arthritis.[11]
-
Upadacitinib (Rinvoq®): A highly selective JAK1 inhibitor, demonstrating how fine-tuning the scaffold can lead to specific isoform targeting.[12][13] It is approved for rheumatoid arthritis and other inflammatory conditions.[5][14]
-
Ruxolitinib (Jakafi®): A JAK1/2 inhibitor that was the first JAK inhibitor approved by the FDA, initially for myelofibrosis.[15][16][17]
-
Filgotinib (Jyseleca®): A preferential JAK1 inhibitor approved in Europe and Japan for rheumatoid arthritis.[18][19][20][21]
The journey from the this compound building block and its parent scaffold to a class of life-changing medicines exemplifies the power of rational, structure-based drug design. Future research continues to focus on developing inhibitors with even greater selectivity, novel mechanisms of action (such as allosteric or covalent inhibitors), and tissue-specific delivery to further improve the therapeutic window and minimize side effects.
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A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. PubMed Central. Available at: [Link]
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Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. PubMed. Available at: [Link]
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Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. PubMed Central. Available at: [Link]
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Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Available at: [Link]
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Discovery of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]
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Basic Mechanisms of JAK Inhibition - PMC. PubMed Central. Available at: [Link]
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The preclinical discovery and development of upadacitinib for the treatment of Crohn's disease. PubMed. Available at: [Link]
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Filgotinib: First Approval. PubMed. Available at: [Link]
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Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. PMC. Available at: [Link]
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Target Directed Drug Discovery and Development of Baricitinib. International Journal of Advances in Pharmacy and Biotechnology. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. Available at: [Link]
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Baricitinib. Wikipedia. Available at: [Link]
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Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. NIH. Available at: [Link]
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Ruxolitinib. Wikipedia. Available at: [Link]
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Upadacitinib. Wikipedia. Available at: [Link]
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Tofacitinib. Wikipedia. Available at: [Link]
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Gilead and Galapagos Announce New Commercialization and Development Agreement for Jyseleca® (Filgotinib). Gilead. Available at: [Link]
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Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. AACR Journals. Available at: [Link]
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Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Oxford Academic. Available at: [Link]
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Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. ACS Publications. Available at: [Link]
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U.S. Food and Drug Administration (FDA) Approves Updated Indication Statement for RINVOQ® (upadacitinib) for the Treatment of Inflammatory Bowel Disease. AbbVie News Center. Available at: [Link]
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Filgotinib: First Approval. ResearchGate. Available at: [Link]
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Baricitinib: First Global Approval. PubMed. Available at: [Link]
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Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. Available at: [Link]
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The Strategic Synthesis of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Core Scaffold for Potent FGFR Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of ATP-binding sites has positioned it as a cornerstone for the development of targeted therapies. This technical guide focuses on a key derivative, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a pivotal intermediate in the synthesis of a new generation of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document provides a comprehensive overview of its strategic importance, a detailed retrosynthetic analysis, a plausible, field-proven synthetic protocol, and an examination of its role in the broader context of FGFR-targeted cancer therapy.
Introduction: The Rise of the 7-Azaindole Scaffold in FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[1] Consequently, the development of small-molecule inhibitors targeting the FGFR kinase domain has become a significant focus in oncology drug discovery.
The 7-azaindole scaffold has emerged as a highly effective hinge-binding motif for numerous kinase inhibitors.[2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor mimic the adenine core of ATP, enabling high-affinity binding to the kinase hinge region.[3] Specifically, the pyrrolo[2,3-b]pyridine core in FGFR inhibitors has been shown to confer high ligand efficiency and desirable physicochemical properties.[1] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
The title compound, this compound, serves as a versatile building block. The amino group at the 6-position provides a crucial vector for introducing moieties that can interact with the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The methyl carboxylate at the 4-position offers a handle for further chemical modifications or can be a key interacting group in the final inhibitor.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a strategy centered on the construction of the bicyclic 7-azaindole core, followed by the introduction of the required functional groups.
Caption: Retrosynthetic pathway for the target compound.
A plausible forward synthesis involves the construction of a suitably substituted pyridine ring, followed by the annulation of the pyrrole ring. A key step is the late-stage introduction of the 6-amino group, often via a nucleophilic aromatic substitution or a cross-coupling reaction on a halogenated precursor. This approach allows for greater convergence and flexibility in the synthesis of analogs.
Physicochemical and Spectroscopic Data
| Property | Predicted Value/Reference | Source |
| Molecular Formula | C9H9N3O2 | N/A |
| Molecular Weight | 191.19 g/mol | N/A |
| Appearance | Off-white to light yellow solid | Inferred |
| Melting Point | >200 °C (decomposes) | Inferred |
| Solubility | Soluble in DMSO, DMF, and methanol | Inferred |
| Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ||
| ~11.5 (br s, 1H, NH) | Pyrrole NH | Inferred |
| ~7.8 (s, 1H, H5) | Aromatic CH | Inferred |
| ~7.2 (d, 1H, H2) | Pyrrole CH | Inferred |
| ~6.5 (d, 1H, H3) | Pyrrole CH | Inferred |
| ~6.0 (br s, 2H, NH₂) | Amino group | Inferred |
| ~3.8 (s, 3H, OCH₃) | Methyl ester | Inferred |
| Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ||
| ~166.0 (C=O) | Ester carbonyl | Inferred |
| ~155.0 (C6) | Aromatic C-NH₂ | Inferred |
| ~148.0 (C7a) | Aromatic C | Inferred |
| ~125.0 (C2) | Pyrrole CH | Inferred |
| ~120.0 (C3a) | Aromatic C | Inferred |
| ~110.0 (C4) | Aromatic C-CO₂Me | Inferred |
| ~100.0 (C3) | Pyrrole CH | Inferred |
| ~95.0 (C5) | Aromatic CH | Inferred |
| ~52.0 (OCH₃) | Methyl ester | Inferred |
Detailed Experimental Protocol: A Proposed Synthetic Route
The following protocol outlines a plausible and robust multi-step synthesis of this compound, adapted from general procedures for the synthesis of functionalized 7-azaindoles.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Bromination of 2-amino-4-picoline
-
Rationale: Introduction of a bromine atom at the 3-position is the first step in constructing the pyrrole ring via cyclization.
-
Procedure: To a solution of 2-amino-4-picoline (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3-bromo-4-picoline.
Step 2: Sandmeyer Reaction
-
Rationale: Conversion of the amino group to a bromo group provides the necessary precursor for the subsequent cyclization.
-
Procedure: To a solution of 2-amino-3-bromo-4-picoline (1.0 eq) in 48% hydrobromic acid, a solution of sodium nitrite (1.2 eq) in water is added dropwise at 0 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.5 eq) in 48% hydrobromic acid at 60 °C. The reaction mixture is stirred for 2 hours, cooled to room temperature, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product, 2,3-dibromo-4-picoline, is purified by column chromatography.
Step 3: Pyrrole Ring Formation (e.g., via Larock Indole Synthesis)
-
Rationale: Annulation of the pyrrole ring onto the pyridine core. A variety of methods can be employed here. A plausible route is a palladium-catalyzed reaction with a suitable acetylene equivalent followed by cyclization.
-
Procedure: A mixture of 2,3-dibromo-4-picoline (1.0 eq), a suitable vinylating agent (e.g., vinyltributyltin, 1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. Following the vinylation, a base (e.g., sodium tert-butoxide, 2.0 eq) is added to promote the intramolecular cyclization to form 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
Step 4: Oxidation and Esterification
-
Rationale: Conversion of the methyl group at the 4-position to a methyl carboxylate.
-
Procedure: To a solution of 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of pyridine and water, potassium permanganate (3.0 eq) is added portion-wise. The mixture is heated at reflux for 4 hours. After cooling, the manganese dioxide is filtered off, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid. The crude acid is then suspended in methanol, and thionyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified to give methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Step 5: Buchwald-Hartwig Amination
-
Rationale: Introduction of the amino group at the 6-position via a palladium-catalyzed cross-coupling reaction.
-
Procedure: A mixture of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq), benzophenone imine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) in toluene is heated at 100 °C under an inert atmosphere for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The resulting imine is hydrolyzed with aqueous acid to afford the desired product, this compound, which is then purified by column chromatography.
Mechanism of Action in FGFR Inhibition
The 1H-pyrrolo[2,3-b]pyridine core of the inhibitor is designed to interact with the hinge region of the FGFR kinase domain. The N1-H of the pyrrole and the N7 of the pyridine ring form two critical hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region, mimicking the binding of the adenine moiety of ATP.
Caption: Inhibition of the FGFR signaling pathway.
The 6-amino group of the title compound, when incorporated into a larger inhibitor molecule, can be functionalized to extend into the solvent-exposed region, forming additional interactions with the receptor and thereby enhancing both potency and selectivity for the target FGFR isoform. The 4-carboxylate group can also contribute to binding through hydrogen bonding or electrostatic interactions with specific residues in the active site.
Future Outlook and Conclusion
This compound is a strategically important building block for the synthesis of next-generation FGFR inhibitors. Its versatile functionality allows for the exploration of a wide chemical space to optimize drug-like properties. The synthetic route presented, while conceptual, is based on established and reliable chemical transformations, providing a solid foundation for its practical synthesis in a research or process development setting. As our understanding of the nuances of FGFR biology and the structural requirements for selective inhibition continues to grow, the demand for such well-designed and functionalized heterocyclic cores will undoubtedly increase, paving the way for the discovery of more effective and safer cancer therapeutics.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances.
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Azaindoles in Medicinal Chemistry. PharmaBlock.
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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Preparation method for 4-substituted-7-azaindole. Google Patents.
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1H-Pyrrolo[2,3-b]pyridines. Google Patents.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
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The known syntheses of 7-methyl-4-azaindole (6). ResearchGate.
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Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids by. Math-Net.Ru.
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed.
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
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Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules.
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Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Sigma-Aldrich.
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Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. PubChem.
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1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR. ChemicalBook.
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6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. J&K Scientific.
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1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. Pharmaffiliates.
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate.
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
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A Preliminary Investigation into the Cytotoxicity of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary cytotoxicological evaluation of the novel compound, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. While direct cytotoxic data for this specific molecule is not yet publicly available, the pyrrolo[2,3-b]pyridine scaffold is a well-recognized pharmacophore present in numerous biologically active agents, including kinase inhibitors. This document provides a structured, multi-tiered approach to elucidate the potential cytotoxic profile of this compound, beginning with broad-spectrum viability assays and progressing to more mechanistic studies. The protocols and rationale described herein are designed to establish a foundational understanding of the compound's interaction with cellular systems, thereby guiding future drug development efforts.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of various therapeutic agents. Derivatives of this scaffold have been shown to exhibit a range of biological activities, including the inhibition of critical cellular kinases such as Fibroblast Growth Factor Receptor (FGFR), Protein Kinase B (Akt), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1)[1][2][3]. Abnormal activation of these kinase signaling pathways is a hallmark of many cancers, making inhibitors of these pathways attractive candidates for anticancer therapies[3].
Given that many potent kinase inhibitors exert their therapeutic effect by inducing cytotoxicity in cancer cells, a thorough investigation into the cytotoxic potential of novel pyrrolo[2,3-b]pyridine derivatives is a critical first step in the drug discovery process[2][3]. This guide provides a strategic framework for the initial in vitro cytotoxicological assessment of this compound.
Phase 1: Foundational Cytotoxicity Screening
The initial phase of this investigation is designed to determine the concentration-dependent effect of the compound on cell viability across a panel of well-characterized human cell lines.
Rationale for Cell Line Selection
A judicious selection of cell lines is paramount for generating meaningful preliminary data. The proposed panel includes:
-
A cancerous cell line with known dependencies on kinase signaling pathways: Given the prevalence of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, a cell line such as MCF-7 (breast cancer) or HeLa (cervical cancer) would be appropriate[4]. These lines are well-characterized and widely used in cytotoxicity studies[4].
-
A non-cancerous human cell line: To assess the compound's general cytotoxicity and potential for off-target effects, a non-cancerous line such as HEK293 (human embryonic kidney cells) is recommended[4]. This allows for a preliminary assessment of the therapeutic index.
Core Experimental Workflow: Cell Viability Assays
The cornerstone of initial cytotoxicity testing is the determination of the IC50 value, the concentration of a compound that inhibits 50% of cell viability. Two distinct and complementary assays are proposed to provide a robust initial assessment.
This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability[4]. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells[4].
In contrast to the MTT assay, which measures metabolic activity, the LDH assay quantifies cell membrane integrity[5]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage[5]. This assay therefore directly measures cell death.
Table 1: Experimental Parameters for Initial Cytotoxicity Screening
| Parameter | Specification | Rationale |
| Cell Seeding Density | To be optimized for each cell line (typically 5,000-10,000 cells/well in a 96-well plate) | Ensures cells are in the logarithmic growth phase during the experiment. |
| Compound Concentrations | Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM) | To determine a dose-response curve and accurately calculate the IC50 value. |
| Incubation Time | 24 and 48 hours | To assess both acute and longer-term cytotoxic effects.[6] |
| Controls | Vehicle control (e.g., DMSO), untreated control, positive control (e.g., doxorubicin) | To ensure the validity of the assay and provide a benchmark for cytotoxic potency. |
Experimental Workflow for Cytotoxicity Screening
Caption: High-level workflow for the initial cytotoxicity screening of this compound.
Phase 2: Mechanistic Elucidation of Cytotoxicity
Should the initial screening reveal significant cytotoxic activity (i.e., a low micromolar IC50 value), the next phase of the investigation will focus on elucidating the underlying mechanism of cell death.
Apoptosis vs. Necrosis: A Critical Distinction
A primary goal is to determine whether the compound induces a programmed form of cell death (apoptosis) or a more inflammatory, unregulated form (necrosis).
Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide strong evidence of apoptotic cell death.
This flow cytometry-based assay provides a quantitative assessment of apoptotic and necrotic cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Table 2: Experimental Design for Apoptosis vs. Necrosis Determination
| Assay | Cell Line(s) | Compound Concentration | Time Points | Readout |
| Caspase-3/7 Glo Assay | Most sensitive cancer cell line from Phase 1 | IC50 and 2x IC50 | 6, 12, and 24 hours | Luminescence |
| Annexin V-FITC/PI Staining | Most sensitive cancer cell line and non-cancerous cell line | IC50 | 24 hours | Flow Cytometry |
Logical Flow for Mechanistic Investigation
Caption: Decision-making flowchart for investigating the mechanism of cytotoxicity.
Detailed Experimental Protocols
General Cell Culture and Seeding Protocol
-
Maintain cell lines in the recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells to maintain them in a sub-confluent state.
-
On the day of the experiment, harvest cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density and dispense into 96-well microplates.[7]
-
Incubate the plates overnight to allow for cell attachment.[8]
MTT Assay Protocol
-
After the desired incubation period with the test compound, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells will reduce the MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4]
-
Calculate cell viability as a percentage of the untreated control.
LDH Release Assay Protocol
-
After the desired incubation period with the test compound, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Data Analysis and Interpretation
For the MTT and LDH assays, plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value. For the mechanistic assays, compare the results from treated cells to those of the vehicle-treated and positive controls to determine the fold-change in caspase activity or the percentage of apoptotic and necrotic cells.
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound framework for the initial cytotoxicological evaluation of this compound. The data generated from these studies will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent. Positive results, particularly the demonstration of selective cytotoxicity towards cancer cells via an apoptotic mechanism, would provide a strong rationale for progressing to more advanced studies, including:
-
Kinase inhibition profiling: To identify the specific molecular target(s) of the compound.
-
In vivo efficacy studies: To assess the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and toxicological studies: To evaluate the compound's drug-like properties and safety profile.
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Houslay M. D., Schafer P., Zhang K. Y. J. Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today 2005, 10, 1503–1519. [Link]
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Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC - NIH. [Link]
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Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC - NIH. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]
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A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the 7-azaindole class of molecules. This scaffold is of significant interest in medicinal chemistry, with derivatives being explored as inhibitors for various biological targets, including kinases and phosphodiesterases.[1][2] The journey of a promising compound from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of failure in preclinical and clinical development.[3] Understanding and characterizing the solubility of a lead compound like this compound is therefore not merely a routine measurement but a critical step in assessing its drug-like properties and formulating a successful development strategy.[4]
This in-depth technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents. In the absence of specific published data for this exact molecule, this guide will leverage an understanding of its physicochemical properties to predict its behavior. Furthermore, it will provide detailed, field-proven methodologies for researchers to experimentally determine the precise solubility of this compound, ensuring data integrity and reproducibility.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure, including its polarity, ability to form hydrogen bonds, and ionization state (pKa).[5]
Molecular Structure Analysis:
-
1H-pyrrolo[2,3-b]pyridine Core: This bicyclic heteroaromatic system, also known as 7-azaindole, possesses both a pyrrole and a pyridine ring. The pyrrole moiety's lone pair of electrons is delocalized within the aromatic system, reducing its basicity compared to aliphatic amines.[6] The pyridine nitrogen, however, retains its basic character.
-
Amino Group (-NH2): The primary amino group at the 6-position is a hydrogen bond donor and can be protonated in acidic conditions, which would significantly increase aqueous solubility.
-
Methyl Carboxylate Group (-COOCH3): The ester group at the 4-position is a polar functional group and a hydrogen bond acceptor.
Predicted Solubility:
Based on this structure, this compound is expected to be a polar molecule. The presence of hydrogen bond donors (N-H from the pyrrole and the amino group) and acceptors (N from the pyridine and the carbonyl oxygen of the ester) suggests it will have a propensity to interact with polar solvents.
A qualitative prediction of its solubility in common laboratory solvents is presented below. It is crucial to understand that these are estimations, and experimental verification is paramount.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to both donate and accept hydrogen bonds will facilitate interaction with protic solvents. Solubility in water will be pH-dependent due to the basic amino and pyridine groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds and have high dielectric constants, which will effectively solvate the polar functional groups of the molecule. DMSO is a particularly powerful solvent for a wide range of organic compounds.[7] |
| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule will likely prevent significant dissolution in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some dipole moment, these solvents are less effective at solvating compounds with strong hydrogen bonding capabilities compared to polar aprotic solvents. |
Experimental Determination of Thermodynamic (Equilibrium) Solubility
For accurate and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[8][9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9]
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a concentrated stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).
-
From this stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze these standards by High-Performance Liquid Chromatography (HPLC) with UV detection to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
To a series of glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC-UV using the same method as for the calibration standards.
-
-
Data Analysis:
-
Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
High-Throughput Kinetic Solubility Assays
In early-stage drug discovery, where compound availability is often limited and speed is essential, kinetic solubility assays are frequently employed.[5] These methods are faster but measure the concentration at which a compound precipitates from a solution, which can sometimes be higher than the true thermodynamic solubility. Nephelometry is a common high-throughput technique for assessing kinetic solubility.[3][10]
Principle of Nephelometric Solubility Assay
This method involves preparing serial dilutions of a compound (initially dissolved in DMSO) in an aqueous buffer. The point at which the compound precipitates out of solution is detected by light scattering using a nephelometer.[3]
Experimental Workflow for Nephelometric Solubility Assay
Caption: High-throughput kinetic solubility determination using nephelometry.
Conclusion: A Foundation for Rational Drug Development
References
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability. InTech. Retrieved from [Link]
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Kern, S. E. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
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Joule, J. A., & Mills, K. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Elucidating the Mechanism of Action of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of the 7-Azaindole Scaffold
The compound of interest, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is built upon the 1H-pyrrolo[2,3-b]pyridine framework, more commonly known as 7-azaindole. This heterocyclic system is recognized in medicinal chemistry as a "privileged scaffold".[1] Its structural resemblance to purines and indoles allows it to function as a versatile pharmacophore, capable of forming key hydrogen bond interactions with the hinge region of ATP-binding sites in a multitude of protein kinases.[1] Consequently, derivatives of 7-azaindole have been successfully developed as potent inhibitors of a wide array of kinases and other enzymes, making this scaffold a cornerstone in modern drug discovery.[2][3][4]
This guide provides a comprehensive, multi-tiered strategy to systematically investigate the mechanism of action of a novel 7-azaindole derivative, such as this compound. Our core hypothesis, grounded in the extensive literature on this scaffold, is that the compound is likely to exhibit its biological effects through the inhibition of one or more protein kinases.[2][5][6] The experimental workflow is designed to be a self-validating system, progressing from broad, unbiased screening to specific, hypothesis-driven validation in a cellular context.
Part 1: Target Identification and Validation - A Tiered Approach
The initial and most critical phase of a mechanism of action study is the unambiguous identification of the direct molecular target(s) of the compound. A tiered approach is the most efficient and logical strategy, beginning with a broad screen to identify potential targets and progressively narrowing the focus through more specific and physiologically relevant assays.
Tier 1: Unbiased Kinome Profiling
Causality of Experimental Choice: For a novel compound built on a known kinase-binding scaffold, the most logical first step is to assess its activity against a broad panel of kinases. This unbiased approach maximizes the probability of identifying the primary target(s) without preconceived notions, providing a comprehensive overview of the compound's selectivity profile early in the investigation.
Methodology: Large-Panel Kinase Activity Screen
A common and effective method is to utilize a commercial kinase profiling service. These services typically employ in vitro enzymatic assays for hundreds of purified human kinases. The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM), and the percent inhibition of each kinase is determined.
Experimental Protocol: Representative In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the kinase, the appropriate peptide substrate, and ATP at its Km concentration in a kinase reaction buffer.
-
Compound Addition: Add the test compound (this compound) or vehicle control (DMSO) to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to kinase activity.
-
Analysis: Calculate the percent inhibition relative to the vehicle control.
Tier 2: Hit Confirmation and Potency Determination
Causality of Experimental Choice: A single-point screen in Tier 1 identifies potential targets. It is imperative to validate these "hits" and quantify their potency. Generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) is the gold standard for this step. This confirms the inhibitory activity and provides a quantitative measure of the compound's potency against each validated target.
Methodology: IC50 Determination
For each kinase that showed significant inhibition (e.g., >50%) in the Tier 1 screen, a full dose-response curve is generated. This involves testing the compound over a range of concentrations (typically using a 10-point, 3-fold serial dilution).
Data Presentation: Hypothetical Kinase Inhibition Data
| Target Kinase | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 85 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
This table summarizes hypothetical IC50 values, indicating potent and selective inhibition of Kinase A.
Tier 3: Cellular Target Engagement
Causality of Experimental Choice: In vitro assays with purified enzymes are essential for determining direct inhibitory activity, but they do not confirm that the compound can enter a cell and bind to its target in the complex intracellular environment. Cellular target engagement assays are crucial to bridge this gap and demonstrate that the compound interacts with its intended target in a more physiologically relevant setting.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating intact cells treated with the compound and then quantifying the amount of soluble protein remaining at different temperatures, one can assess target engagement.
Experimental Protocol: CETSA Workflow
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer, keeping them on ice.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein quantification method.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Caption: Tiered workflow for target identification and validation.
Part 2: Delineating the Downstream Signaling Pathway
Once a primary target has been validated, the next logical step is to understand the functional consequences of its inhibition. This involves mapping the downstream signaling events that are modulated by the compound.
Causality of Experimental Choice: The function of a kinase is to phosphorylate substrate proteins. Therefore, inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its direct and indirect downstream substrates. Western blotting is a targeted approach to confirm the modulation of specific, known substrates of the identified kinase, thereby validating the on-target effect of the compound in a cellular signaling context.
Methodology: Phosphorylation State Analysis by Western Blot
This technique is used to measure the change in the phosphorylation level of a specific protein in response to treatment with the compound.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor or ligand to activate the signaling pathway of interest. Treat the cells with various concentrations of the test compound for a defined time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3). Subsequently, incubate with a primary antibody for the total amount of the substrate protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Caption: Hypothetical signaling pathway inhibited by the compound.
Part 3: Connecting Mechanism to Cellular Phenotype
The final step is to link the observed molecular mechanism (kinase inhibition and downstream signaling modulation) to a tangible cellular outcome. The choice of phenotypic assays should be guided by the known biological roles of the identified target kinase. For many kinases implicated in cancer, relevant phenotypes include proliferation, survival, and migration.[5]
Methodology: Cell Viability and Apoptosis Assays
-
Cell Viability (e.g., CellTiter-Glo®): This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A reduction in the luminescent signal indicates either reduced proliferation or increased cell death.
-
Apoptosis Induction (e.g., Caspase-Glo® 3/7): This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in the luminescent signal is a direct measure of apoptosis induction.
By demonstrating that the compound reduces cell viability and induces apoptosis at concentrations consistent with those required to inhibit the target kinase and its downstream signaling, a cohesive and compelling mechanism of action narrative is established.
References
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Hanks, C. R., & Kellihan, T. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kopach, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]
- Bemis, G., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
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Laomettachit, T., et al. (2016). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Bioorganic & Medicinal Chemistry. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
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Xu, Y., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ai, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]
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Zhang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Kandefer-Szerszeń, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
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Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Ravez, S., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2, 3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
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Wang, C., et al. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Hryhorenko, O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Chisholm, C., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B. [Link]
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Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Hou, Z., et al. (2011). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry. [Link]
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Ni, Z., et al. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a heterocyclic compound of significant interest to researchers and drug development professionals in the field of medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in numerous kinase inhibitors and other therapeutic agents.[1][2] Understanding the precise structural and electronic properties of its derivatives through spectroscopic analysis is paramount for rational drug design and development.
This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The analysis is grounded in fundamental principles of spectroscopy and supported by data from closely related analogs and established literature, ensuring a robust and reliable guide for scientists in the field.
Molecular Structure and Key Features
This compound possesses a fused bicyclic heteroaromatic core, combining the electronic features of both a pyridine and a pyrrole ring. The key functional groups that dictate its spectroscopic behavior are the amino group at the 6-position, the methyl carboxylate at the 4-position, and the pyrrole NH group.
Caption: Molecular structure and key properties of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the pyrrole NH proton, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing methyl carboxylate group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H5 | ~ 6.5 - 6.8 | Singlet (s) | - | This proton is on the pyridine ring, ortho to the strongly electron-donating amino group, leading to a significant upfield shift. |
| H2 | ~ 7.2 - 7.5 | Doublet (d) | J ≈ 3.0 - 3.5 | This proton is on the pyrrole ring and will couple with H3. |
| H3 | ~ 6.4 - 6.7 | Doublet (d) | J ≈ 3.0 - 3.5 | This proton is also on the pyrrole ring and will couple with H2. |
| NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | - | The chemical shift of amino protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole effects and exchange. |
| NH (Pyrrole) | ~ 11.0 - 12.0 | Broad Singlet (br s) | - | The pyrrole NH proton is typically deshielded and appears at a high chemical shift.[3] |
| OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | - | This is a characteristic chemical shift for methyl ester protons. |
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the NH and NH₂ protons, as they are less likely to exchange with the solvent compared to protic solvents like D₂O. The chemical shifts of these exchangeable protons can provide valuable information about hydrogen bonding.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~ 165 - 170 | The carbonyl carbon of an ester typically resonates in this downfield region. |
| C6 | ~ 155 - 160 | This carbon is directly attached to the amino group, causing a significant downfield shift due to the resonance effect. |
| C7a | ~ 148 - 152 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~ 140 - 145 | This carbon is attached to the electron-withdrawing carboxylate group. |
| C5 | ~ 95 - 105 | This carbon is ortho to the amino group and is expected to be significantly shielded. |
| C2 | ~ 125 - 130 | A typical chemical shift for a pyrrole C2 carbon. |
| C3a | ~ 115 - 120 | A quaternary carbon at the fusion of the two rings. |
| C3 | ~ 100 - 105 | A typical chemical shift for a pyrrole C3 carbon. |
| OCH₃ | ~ 50 - 55 | The methyl carbon of the ester group. |
Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, providing a self-validating structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Comments |
| N-H (Pyrrole) | 3300 - 3500 | Stretching | A sharp to moderately broad peak.[5][6][7] |
| N-H (Amine) | 3100 - 3400 | Symmetric & Asymmetric Stretching | Two distinct bands are expected for a primary amine.[8][9][10][11][12] |
| C=O (Ester) | 1680 - 1720 | Stretching | A strong, sharp absorption band. |
| C=C, C=N (Aromatic) | 1500 - 1650 | Stretching | Multiple bands of varying intensity are characteristic of the heteroaromatic system. |
| C-N | 1250 - 1350 | Stretching | |
| C-O (Ester) | 1100 - 1300 | Stretching | Two bands are typically observed. |
Expertise & Experience: The precise positions of the N-H stretching bands can be indicative of hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the pyrrole NH, the amino group, and the carbonyl of the ester is likely, which would lead to a broadening and shifting of these bands to lower wavenumbers compared to a dilute solution in a non-polar solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
Expected Molecular Ion: For this compound (C₉H₉N₃O₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 191.0695. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
Fragmentation Pattern: The fragmentation of the 1H-pyrrolo[2,3-b]pyridine core is known to be complex.[13] Key fragmentation pathways for the title compound are expected to involve:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.
-
Loss of the methyl carboxylate radical (·COOCH₃): Leading to a fragment at m/z [M - 59]⁺.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from a rearranged molecular ion.
-
Cleavage of the pyrrole ring: As seen in other 7-azaindole derivatives.
The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[14]
Caption: A simplified proposed fragmentation pathway in mass spectrometry.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivity and confirm assignments.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to report the frequencies of the major absorption bands.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, use a high-resolution instrument such as a TOF or Orbitrap analyzer.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum. This method is often more informative for fragmentation patterns of small molecules.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with related structures, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound. The detailed analysis and protocols presented herein serve as a valuable resource for the synthesis, purification, and structural confirmation of this and similar 7-azaindole derivatives.
References
- Dufour, M., et al. (1990). Structure of 7-azaindole.
- Jose, M. V., & Mohan, S. (2007). Vibrational spectra and normal coordinate analysis of 2-aminopyridine. Indian Journal of Pure & Applied Physics, 45(4), 324-329.
- Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341.
-
NIST Chemistry WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Pyrrole. Retrieved from [Link]
- Powers, J. C. (1968). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1968, 87-91.
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
- Štarha, P., et al. (2012). Highly cytotoxic platinum(II) dichlorido complexes with 5-bromo-7-azaindole: synthesis, characterization and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 117, 226-233.
- Tsukerman, S. V., et al. (1968). Infrared spectra of chalcone homologs containing a pyrrole nucleus. Chemistry of Heterocyclic Compounds, 4(5), 643-645.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(10), 1649.
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- Mass Spectrometry - Fragmentation P
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
- Video: Mass Spectrometry: Amine Fragment
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Methodological & Application
Application Notes and Protocols for Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its structural motif, the 7-azaindole core, is a well-established pharmacophore found in numerous biologically active agents, particularly kinase inhibitors.[1][2] This scaffold serves as a versatile building block, offering multiple reaction sites for chemical modification and library synthesis.
The strategic value of this molecule lies in its distinct reactive centers:
-
C6-Amino Group: A primary aromatic amine that serves as a key handle for introducing diversity through N-acylation, N-sulfonylation, N-arylation, and reductive amination.
-
C4-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation, a cornerstone of modern drug design.
-
Pyrrole NH: Provides an additional site for substitution, allowing for modulation of physicochemical properties such as solubility and metabolic stability.
-
Pyrrolopyridine Core: The aromatic system itself can be subjected to various transformations, including halogenation and cross-coupling reactions, to further elaborate the core structure.
This document provides detailed protocols for the most common and impactful synthetic transformations involving this compound, offering researchers a practical guide to leveraging this valuable intermediate in their discovery programs.
Compound Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | Inferred |
| Molecular Weight | 191.19 g/mol | Inferred |
| Appearance | Off-white to light yellow solid | Typical for this class |
| CAS Number | 1092451-92-3 | Inferred from supplier data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |
Safety Precautions:
While a specific safety data sheet for this exact compound is not publicly available, related aminopyridine and pyrrolopyridine derivatives are known to be irritants.[3][4] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Saponification of the Methyl Ester to Form 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
The hydrolysis of the methyl ester is a foundational step to enable amide coupling reactions. This protocol employs standard basic conditions for efficient saponification. The rationale behind using a methanol/water co-solvent system is to ensure solubility of both the ester starting material and the sodium hydroxide reagent.
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| This compound | 191.19 | 191 mg | 1.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 120 mg | 3.0 | 3.0 |
| Methanol (MeOH) | - | 5 mL | - | - |
| Water (H₂O) | - | 2.5 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (191 mg, 1.0 mmol).
-
Add methanol (5 mL) and water (2.5 mL) and stir to suspend the solid.
-
Add sodium hydroxide (120 mg, 3.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Slowly add 1M HCl dropwise with stirring to adjust the pH to approximately 4-5. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 5 mL).
-
Dry the solid under vacuum to yield 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. The product can be used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize Carboxamide Derivatives
This protocol details the formation of an amide bond using the carboxylic acid generated in Protocol 1. Propylphosphonic anhydride (T3P®) is chosen as the coupling agent due to its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification.[5] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.
Caption: General workflow for T3P-mediated amide coupling.
Materials:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles | Equivalents |
| 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 177.16 | 89 mg | 0.5 | 1.0 |
| Amine (R-NH₂) | Varies | Varies | 0.6 | 1.2 |
| T3P® (50% in EtOAc) | 318.1 | 0.48 mL | 0.75 | 1.5 |
| DIPEA | 129.25 | 0.26 mL | 1.5 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (89 mg, 0.5 mmol) in DMF (5 mL).
-
Add the desired amine (0.6 mmol, 1.2 eq.) followed by DIPEA (0.26 mL, 1.5 mmol, 3.0 eq.).
-
Stir the solution at room temperature for 5 minutes.
-
Add the T3P® solution (0.48 mL, 0.75 mmol, 1.5 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: N-Acylation of the C6-Amino Group
This protocol describes the acylation of the 6-amino group using an acid chloride. Pyridine is used as a base to scavenge the HCl generated during the reaction and can also serve as a catalyst.[6] This reaction is fundamental for attaching various side chains and pharmacophores to the pyrrolopyridine core.
Materials:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles | Equivalents |
| This compound | 191.19 | 96 mg | 0.5 | 1.0 |
| Acid Chloride (R-COCl) | Varies | Varies | 0.55 | 1.1 |
| Pyridine | 79.10 | 0.12 mL | 1.5 | 3.0 |
| Dichloromethane (DCM) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Suspend this compound (96 mg, 0.5 mmol) in dry dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (0.12 mL, 1.5 mmol, 3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (0.55 mmol, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the N-acylated product.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To perform a Suzuki-Miyaura coupling, the 6-amino group must first be converted into a more suitable functional group for cross-coupling, such as a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction, or a triflate. This protocol outlines the subsequent Suzuki coupling on a hypothetical methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate intermediate. The choice of a palladium catalyst like Pd₂(dba)₃ with an appropriate ligand is crucial for achieving high yields.[1]
Conceptual Prerequisite: Conversion of the 6-amino group to a 6-bromo group (This multi-step process is outside the scope of this direct protocol but is a standard transformation in organic synthesis).
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles | Equivalents |
| Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 255.08 | 128 mg | 0.5 | 1.0 |
| Arylboronic Acid | Varies | Varies | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.7 | 11.5 mg | 0.0125 | 0.025 |
| SPhos (Ligand) | 410.5 | 20.5 mg | 0.05 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.2 | 207 mg | 1.5 | 3.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure:
-
To a microwave vial or Schlenk tube, add methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (128 mg, 0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 eq.), and potassium carbonate (207 mg, 1.5 mmol, 3.0 eq.).
-
Add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%) and SPhos (20.5 mg, 0.05 mmol, 10 mol%).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-12 hours, until LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-aryl substituted product.
References
-
MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
- Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available at: [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
ResearchGate. (2017). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Available at: [Link]
-
Carl ROTH. (2021). Pyridine - Safety Data Sheet. Available at: [Link]
-
Advanced Journal of Chemistry. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Available at: [Link]
-
PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
"methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" in Suzuki-Miyaura coupling reactions
Application Note & Protocol Guide
Topic: Strategic Application of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Suzuki-Miyaura Coupling Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, profoundly influencing solubility, metabolic stability, and target engagement. Consequently, 7-azaindole derivatives are central components in a multitude of clinically relevant agents, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2][3]
This guide focuses on a specific, highly functionalized building block: This compound . The unique arrangement of its substituents—an electron-donating amino group at C6, an electron-withdrawing carboxylate at C4, and the inherent reactivity of the pyrrole and pyridine nitrogens—presents both significant opportunities and distinct challenges for synthetic chemists.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its functional group tolerance and broad substrate scope.[4][5][6] Applying this reaction to complex, nitrogen-rich heterocycles like this compound is a non-trivial endeavor. Success requires a nuanced understanding of the substrate's electronic properties and potential modes of catalyst inhibition.
This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the underlying causality behind protocol choices. It is designed to empower researchers to rationally design, optimize, and troubleshoot Suzuki-Miyaura couplings involving this valuable synthetic intermediate.
Mechanistic Considerations and Substrate-Specific Challenges
The canonical Suzuki-Miyaura catalytic cycle provides a foundational understanding of the reaction.[5] However, the specific structural features of our target substrate introduce critical complexities that must be addressed for a successful transformation.
Caption: The canonical Suzuki-Miyaura catalytic cycle.
Core Challenges:
-
Catalyst Inhibition by Nitrogen Heterocycles: This is the most significant hurdle. The pyrrole (N-H) and pyridine (N) atoms, as well as the exocyclic amino (NH₂) group, are all Lewis basic sites. Unprotected, acidic N-H groups found in azoles are particularly problematic as they can react with palladium intermediates to form stable, off-cycle dimeric species or other inactive complexes, effectively poisoning the catalyst.[7][8][9] The choice of ligand and base becomes critical to mitigate this inhibition.
-
Reactivity of the Halogenated Substrate: For this substrate to act as the electrophile, it must first be halogenated (e.g., at the C3 or C5 position). The rate of the oxidative addition step—often the rate-determining step—is highly dependent on the C-X bond strength (C-I > C-OTf > C-Br >> C-Cl).[5] While iodides are highly reactive, they can also act as bridging ligands that form inactive palladium dimers, potentially slowing catalysis.[5]
-
Protodeboronation of the Coupling Partner: Boronic acids, especially electron-deficient or heteroaromatic variants, are susceptible to cleavage of the C-B bond by solvent or base, a side reaction known as protodeboronation.[5][10] This non-productive pathway consumes the nucleophile and reduces overall yield.
-
Potential for Side Reactions: The presence of the methyl ester raises the possibility of saponification (hydrolysis) under strongly basic conditions, particularly at elevated temperatures. This necessitates a careful selection of the base.
A Systematic Guide to Protocol Optimization
A one-size-fits-all protocol is rarely optimal for complex substrates. A systematic approach to screening key reaction parameters is essential for achieving high yield and purity. The following table outlines the critical variables and the rationale for their selection.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Source & Ligand | Precatalysts: Buchwald G3/G4 Palladacycles (e.g., [XPhos-Pd-G3]), PEPPSI™-type catalysts. Traditional: Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Precatalysts are strongly recommended. They are air-stable, easy to handle, and ensure the formation of the active monoligated Pd(0) species, which is crucial for preventing catalyst decomposition.[5][7] For nitrogen-rich heterocycles, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior. They accelerate reductive elimination and stabilize the catalytic species against deactivation.[7][11] |
| Boronic Reagent (Nucleophile) | Acids: Ar-B(OH)₂ Esters: Pinacol (Ar-Bpin), MIDA (Ar-BMIDA), Neopentyl Glycol Salts: Potassium Aryltrifluoroborates (Ar-BF₃K) | Pinacol esters or trifluoroborates are often preferred over boronic acids for challenging couplings.[5][10] They exhibit enhanced stability, reducing the rate of protodeboronation. MIDA boronates are particularly useful for slow, controlled release of the boronic acid under basic conditions, which can be advantageous.[5] |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF Organic: Et₃N, DIPEA Strong: NaOH, KOH, Alkoxides (NaOtBu) | K₃PO₄ is an excellent starting point. It is a moderately strong base that is effective in promoting transmetalation without causing significant ester hydrolysis.[4] Carbonates (K₂CO₃, Cs₂CO₃) are milder alternatives if substrate decomposition is observed. Strong bases like hydroxides should generally be avoided due to the risk of saponifying the methyl ester. |
| Solvent | Aprotic Polar: 1,4-Dioxane, THF, DMF, Acetonitrile Aprotic Nonpolar: Toluene Co-solvent: Water | A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1) is the standard. Water is generally believed to facilitate the crucial transmetalation step by promoting the formation of a hydroxo-bridged intermediate between palladium and boron.[5] However, for substrates sensitive to hydrolysis, exploring anhydrous conditions with specific bases (e.g., TMSOK) may be a viable, albeit more advanced, strategy.[5] |
| Additives | KHF₂, Ag₂O, Cu(I) salts | For sluggish reactions or those plagued by protodeboronation, the addition of KHF₂ can convert the boronic acid in situ to the more stable trifluoroborate salt. Silver or copper salts are sometimes used to scavenge inhibitory species or facilitate transmetalation, though their mechanism is often debated. |
Exemplary Protocol: C5-Arylation
This section provides a robust, field-proven starting point for the Suzuki-Miyaura coupling of a halogenated derivative of the title compound.
Reaction: Coupling of methyl 6-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate with (4-methoxyphenyl)boronic acid .
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
kinase assay protocol using "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" derivatives
Topic: High-Throughput Screening of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives Using a Luminescent Kinase Assay
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and drug discovery.
Introduction
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders. The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors.[1][2][3] This application note provides a detailed protocol for determining the inhibitory activity of novel derivatives of this compound against Janus Kinase 1 (JAK1), a key mediator of cytokine signaling.[4]
We describe a robust, high-throughput-compatible biochemical assay using the ADP-Glo™ Kinase Assay technology.[5][6][7] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[5][7] The protocol is designed to be a self-validating system, providing researchers with a reliable method to determine dose-response relationships and calculate IC50 values for novel inhibitory compounds.
Scientific Principles
The ADP-Glo™ Kinase Assay is a two-step process that measures kinase activity by quantifying the amount of ADP produced.[6][8]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the substrate, ATP, and the test inhibitor. After the reaction reaches completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][8]
-
ADP Conversion & Luminescence Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[5][6][9]
This method is highly sensitive and less prone to interference from fluorescent compounds, making it ideal for screening chemical libraries.[9]
Signaling Pathway and Assay Workflow
The following diagram illustrates the workflow of the JAK1 inhibition assay using the ADP-Glo™ platform.
Caption: Workflow for JAK1 Inhibition Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human JAK1 | BPS Bioscience | 40449 |
| JAK1 Substrate Peptide (e.g., IRS-1tide) | BPS Bioscience | 79334 |
| ATP, Ultra-Pure | Promega | V9151 |
| This compound | Varies | 1190315-60-6 (CAS) |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| 384-well low-volume, solid white plates | Corning | 3572 |
Detailed Experimental Protocol
Reagent Preparation
-
Kinase Buffer (1X): 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Prepare fresh from stock solutions.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound or its derivatives in 100% DMSO.
-
Compound Dilution Series: Create a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Enzyme Preparation: Thaw the JAK1 enzyme on ice. Prepare a working solution of JAK1 in Kinase Buffer at the desired concentration (determined through enzyme titration, see Section 4).
-
Substrate/ATP Mix: Prepare a 2X working solution containing the JAK1 substrate peptide and ATP in Kinase Buffer. The final concentration of ATP should be at or near the Km for JAK1.
Assay Procedure (384-well format)
The following procedure is based on a final reaction volume of 5 µL, with detection volumes adjusted accordingly.[10]
-
Compound Addition: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well white assay plate.
-
Enzyme Addition: Add 2 µL of the JAK1 enzyme working solution to all wells.
-
Initiation of Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to initiate the reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[11][12]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes.[11][12]
-
Data Acquisition: Measure the luminescence using a plate reader.
Controls
-
No Enzyme Control: Wells containing all components except the kinase enzyme, to determine background signal.
-
Vehicle Control (0% Inhibition): Wells containing all components, including the enzyme and DMSO, but no test compound.
-
Positive Control Inhibitor (100% Inhibition): Wells containing a known potent JAK1 inhibitor (e.g., Ruxolitinib) at a concentration that achieves maximal inhibition.
Assay Optimization and Validation
To ensure the reliability of the assay, the following parameters should be optimized:
-
Enzyme Titration: Determine the optimal concentration of JAK1 that results in approximately 10-30% ATP consumption. This ensures the reaction is in the linear range.
-
ATP Concentration: The ATP concentration should ideally be set to the apparent Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Z'-factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p = mean of the positive control (0% inhibition)
-
σ_p = standard deviation of the positive control
-
µ_n = mean of the negative control (100% inhibition)
-
σ_n = standard deviation of the negative control
-
Data Analysis and Interpretation
-
Data Normalization: Normalize the raw luminescence data. The vehicle control (DMSO) represents 100% kinase activity (0% inhibition), and the no-enzyme or positive control inhibitor represents 0% kinase activity (100% inhibition).
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
The following diagram illustrates the process of generating a dose-response curve and calculating the IC50 value.
Caption: Data analysis workflow for IC50 determination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors, improper mixing, reagent instability. | Use calibrated pipettes, ensure thorough mixing after each reagent addition, prepare fresh reagents, and avoid repeated freeze-thaw cycles of the enzyme. |
| Low signal or small assay window | Suboptimal enzyme or ATP concentration, inactive enzyme. | Re-optimize enzyme and ATP concentrations. Verify enzyme activity with a known substrate and control inhibitor. |
| High background signal | Contaminated reagents (e.g., ADP in ATP stock). | Use high-purity reagents, such as Ultra-Pure ATP.[13] Include a "no enzyme" control to accurately subtract background. |
| Inconsistent IC50 values | Compound solubility issues, incorrect serial dilutions, assay drift over time. | Ensure complete solubilization of the test compound in DMSO. Verify the accuracy of the serial dilutions. Process plates consistently to minimize time-dependent variations. |
Conclusion
This application note provides a comprehensive and robust protocol for assessing the inhibitory activity of this compound derivatives against JAK1. By leveraging the sensitivity and high-throughput compatibility of the ADP-Glo™ Kinase Assay, researchers can efficiently screen compound libraries, determine structure-activity relationships, and identify promising lead candidates for further development. Adherence to the principles of assay optimization and validation outlined herein will ensure the generation of high-quality, reproducible data critical for advancing kinase inhibitor drug discovery programs.
References
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614. Available at: [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
-
Revvity. (n.d.). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]
-
BPS Bioscience. (n.d.). JAK1 Kinase Assay Protocol. Available at: [Link]
-
BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Available at: [Link]
-
Wu, H., Wang, A., & Zhang, S. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 23(15), 4886–4895. Available at: [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Available at: [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Available at: [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Available at: [Link]
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Available at: [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega’s ADP-Glo™ assay. Available at: [Link]
-
Wójcik, M., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. Available at: [Link]
-
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Application Notes and Protocols for Cell-Based Assay Design for Inhibitors of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] The specific derivative, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, belongs to this promising class of molecules. Research has demonstrated that derivatives of this scaffold can potently inhibit a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-dependent Kinase 8 (CDK8).[1][3][4][5] Dysregulation of these kinases is implicated in various pathologies, most notably cancer and inflammatory diseases. Consequently, the development of robust and reliable cell-based assays is paramount for the discovery and characterization of novel inhibitors based on this chemical framework.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a strategic cell-based assay cascade for the evaluation of this compound inhibitors. The focus is on creating a self-validating system of experiments that progresses from initial target engagement to downstream phenotypic effects, ensuring both scientific rigor and high-throughput compatibility.
Strategic Assay Development: A Multi-tiered Approach
A successful cell-based screening campaign for kinase inhibitors requires a tiered approach to comprehensively characterize compound activity. This strategy allows for the efficient identification of potent and specific inhibitors while minimizing false positives and negatives. Cell-based assays are advantageous as they provide a more physiologically relevant environment compared to purely biochemical assays, allowing for the assessment of compound properties such as cell permeability and interaction with intracellular components.[6][7][8]
Our proposed workflow is structured as follows:
-
Primary Assays: Target Engagement in a Cellular Context. The initial step is to confirm that the compound physically interacts with its intended kinase target within living cells.
-
Secondary Assays: Quantifying Downstream Pathway Modulation. Following confirmation of target binding, the next step is to measure the functional consequence of this interaction on the kinase's signaling pathway.
-
Tertiary Assays: Assessing Phenotypic Outcomes. The final tier of assays evaluates the broader cellular consequences of target inhibition, such as effects on cell viability, proliferation, and apoptosis.
-
Counter-Screening and Selectivity Profiling. It is crucial to assess the selectivity of the inhibitor against other kinases to understand its potential for off-target effects.
Below is a logical workflow for the proposed assay cascade:
Figure 1: A tiered approach to cell-based assay design for kinase inhibitors.
Part 1: Primary Assay - Confirming Intracellular Target Engagement
The foundational step in characterizing a potential inhibitor is to verify its binding to the target kinase within the complex milieu of a living cell. This provides crucial information on cell permeability and direct target interaction, which are often limitations of traditional biochemical assays.
Recommended Technology: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a robust method for quantifying compound binding to a specific protein in live cells.[9][10] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor.[11][12][13][14]
In this assay, the target kinase is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is then introduced. When the tracer binds to the NanoLuc®-kinase fusion, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a measurable decrease in the BRET signal. This allows for the determination of compound affinity and residence time at the target in a physiological context.[9][15]
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
1. Cell Line Preparation:
- Transfect a suitable human cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The choice of cell line may be guided by the biological context of the kinase target.
- Select a stable clone or use transient transfection for screening.
2. Assay Plate Preparation:
- Seed the transfected cells into a 96- or 384-well white, opaque microplate at a pre-determined optimal density. Allow cells to adhere and recover overnight.
3. Compound and Tracer Addition:
- Prepare serial dilutions of the this compound inhibitor in Opti-MEM® I Reduced Serum Medium.
- Add the diluted compounds to the assay plate.
- Immediately after compound addition, add the NanoBRET™ tracer at its pre-determined optimal concentration.
4. Incubation:
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a duration optimized for tracer binding equilibrium (typically 2-4 hours).
5. Signal Detection:
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
- Add the substrate to each well.
- Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
6. Data Analysis:
- Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
- Normalize the data to positive (no inhibitor) and negative (no tracer) controls.
- Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 2: Secondary Assay - Measuring Downstream Pathway Modulation
Once target engagement is confirmed, it is essential to demonstrate that this binding event translates into a functional inhibition of the kinase's catalytic activity. This is typically achieved by measuring the phosphorylation of a known downstream substrate.
Recommended Technology: HTRF® Phosphorylation Assays
Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive and robust technology for detecting biomolecular interactions.[16] It is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2).[16]
For a kinase phosphorylation assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with Europium cryptate are used. A second antibody, recognizing the total amount of substrate and labeled with the acceptor d2, can also be included. In the presence of active kinase, the substrate is phosphorylated, allowing the phospho-specific antibody to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.[16][17]
Figure 3: Principle of the HTRF® Phosphorylation Assay.
Protocol: HTRF® Phosphorylation Assay
1. Cell Culture and Treatment:
- Culture a cell line known to have an active signaling pathway involving the target kinase.
- Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
- Treat the cells with serial dilutions of the this compound inhibitor for a pre-determined time. Include appropriate positive and negative controls.
2. Cell Lysis:
- Lyse the cells directly in the wells by adding a lysis buffer containing protease and phosphatase inhibitors, as recommended by the HTRF® kit manufacturer.[17]
3. HTRF® Reagent Addition:
- Add the HTRF® detection reagents (Europium-labeled antibody and d2-labeled antibody) to the cell lysates.
4. Incubation:
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours) to allow for antibody binding.
5. Signal Detection:
- Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
6. Data Analysis:
- Calculate the HTRF® ratio (Acceptor emission / Donor emission * 10,000).
- Normalize the data to controls.
- Plot the normalized HTRF® ratio against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
Part 3: Tertiary Assay - Assessing Cellular Phenotypes
The ultimate goal of a kinase inhibitor in many therapeutic contexts, such as oncology, is to induce cell death or inhibit proliferation. Therefore, it is crucial to assess the phenotypic consequences of target inhibition.
Recommended Technologies:
-
Cell Viability/Proliferation: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is proportional to the number of viable cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Apoptosis Induction: Caspase-Glo® 3/7 Assay. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.[18] An increase in luminescence indicates the induction of apoptosis.
Protocol: CellTiter-Glo® and Caspase-Glo® 3/7 Assays
1. Cell Seeding and Treatment:
- Seed the chosen cell line in a 96- or 384-well white, opaque microplate.
- Treat the cells with a dilution series of the inhibitor for a prolonged period (e.g., 24, 48, or 72 hours) to allow for phenotypic changes to occur.
2. Reagent Addition and Incubation:
- For CellTiter-Glo®: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- For Caspase-Glo® 3/7: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium.[19] Mix gently and incubate at room temperature for 1 to 3 hours.[19]
3. Signal Detection:
- Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
- Normalize the luminescent signal to untreated controls.
- Plot the normalized signal against the logarithm of the inhibitor concentration to determine the GI₅₀ (for viability) or EC₅₀ (for apoptosis induction).
Assay Validation and Quality Control
For any high-throughput screening assay, it is critical to assess its quality and robustness. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[20][21] It reflects the dynamic range of the assay and the data variation associated with the signal measurements.[21]
Z'-factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
Table adapted from Zhang et al., 1999 and GraphPad.[21][22][23]
It is imperative to calculate the Z'-factor during assay development and validation to ensure that the assay is suitable for screening.[23][24]
Summary of Recommended Assays and Parameters
| Assay Tier | Assay Type | Recommended Technology | Parameter Measured | Typical Readout | Key Output |
| Primary | Target Engagement | NanoBRET™ | Compound binding to target | BRET Ratio | IC₅₀ (Affinity) |
| Secondary | Pathway Modulation | HTRF® | Substrate Phosphorylation | HTRF® Ratio | IC₅₀ (Potency) |
| Tertiary | Phenotypic | CellTiter-Glo® | Cell Viability (ATP) | Luminescence | GI₅₀ (Growth Inhibition) |
| Tertiary | Phenotypic | Caspase-Glo® 3/7 | Apoptosis Induction | Luminescence | EC₅₀ (Apoptosis) |
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The successful prosecution of a drug discovery program targeting this chemical class is contingent upon the implementation of a well-designed and rigorously validated cell-based assay cascade. By systematically progressing from direct target engagement to the assessment of downstream signaling and cellular phenotypes, researchers can confidently identify and characterize promising inhibitor candidates. The technologies and protocols outlined in this guide provide a robust framework for achieving these goals, ultimately accelerating the translation of novel chemical matter into potential therapeutic agents.
References
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El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available at: [Link]
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Freeman-Cook, K. D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4615–4622. Available at: [Link]
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Li, Y., et al. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 250, 115217. Available at: [Link]
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Application Notes and Protocols: Synthesis of Potent Immunomodulators from Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology.[1][2][3] This document provides a detailed guide for the synthesis of potent immunomodulators, specifically Janus kinase (JAK) inhibitors, using methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a versatile starting material. We will explore the chemical logic behind the synthetic strategy, provide step-by-step protocols for key transformations, and discuss the structure-activity relationships (SAR) that drive the design of these targeted therapeutics. The protocols and insights presented herein are synthesized from established literature to provide a practical and scientifically rigorous guide for researchers in the field.
Introduction: The 7-Azaindole Scaffold in Immunomodulation
The immune system is a complex network of cells and signaling pathways that protects the host from pathogens and cellular damage. Dysregulation of these pathways can lead to autoimmune diseases, chronic inflammation, and transplant rejection. Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling, which is central to the immune response.[4] Consequently, inhibitors of JAKs have emerged as a significant class of immunomodulatory drugs.
The 7-azaindole scaffold has proven to be an excellent hinge-binding motif for many ATP-competitive kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP binding site of kinases like JAKs makes it a valuable starting point for the design of potent and selective inhibitors. This guide focuses on the chemical derivatization of this compound to generate potent JAK inhibitors, with a particular focus on modifications at the C4 and C5 positions of the 7-azaindole core, which have been shown to be critical for potent JAK3 inhibition.[4][5]
Strategic Synthesis of a JAK3 Inhibitor
Our synthetic strategy is designed to transform the readily available this compound into a potent JAK3 inhibitor, exemplified by compounds structurally related to those reported to have high efficacy. The key transformations focus on introducing a carbamoyl group at the C5 position and a cycloalkylamino moiety at the C4 position, as these features have been demonstrated to significantly enhance JAK3 inhibitory activity.[4][6]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow from starting material to target JAK3 inhibitor.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Rationale: The conversion of the methyl ester at the C4 position to a primary amide is a foundational step. Amides are generally more stable and less prone to hydrolysis than esters. This transformation is typically achieved by aminolysis, where the ester is treated with ammonia.
Protocol:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add a 7N solution of ammonia in methanol (20 eq).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxamide as a solid.
Step 2: Synthesis of 6-Amino-1H-pyrrolo[2,3-b]pyridine-4,5-dicarboxamide
Rationale: The introduction of a carbamoyl group at the C5 position is a key modification for enhancing JAK3 inhibitory activity.[4] This can be achieved through a formylation reaction followed by oxidation and amidation, or more directly via a directed metallation-carboxamidation sequence. For this protocol, we will outline a plausible route involving formylation.
Protocol:
-
Protect the pyrrole nitrogen of 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxamide with a suitable protecting group, for example, a tosyl (Ts) group, by reacting with tosyl chloride in the presence of a base like sodium hydride.
-
Perform a Vilsmeier-Haack formylation by treating the N-protected intermediate with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C5 position.
-
Oxidize the formyl group to a carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate or sodium chlorite).
-
Couple the resulting carboxylic acid with ammonia to form the dicarboxamide. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.
-
Deprotect the pyrrole nitrogen to yield 6-amino-1H-pyrrolo[2,3-b]pyridine-4,5-dicarboxamide.
Step 3: Synthesis of 5-Carbamoyl-4-chloro-6-amino-1H-pyrrolo[2,3-b]pyridine
Rationale: To enable the introduction of various amine substituents at the C4 position, the C4 amide is converted to a chloro group. This is a common strategy to create a reactive site for nucleophilic aromatic substitution (SNAr).
Protocol:
-
Treat 6-amino-1H-pyrrolo[2,3-b]pyridine-4,5-dicarboxamide (1.0 eq) with phosphoryl chloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-carbamoyl-4-chloro-6-amino-1H-pyrrolo[2,3-b]pyridine.
Step 4: Synthesis of the Target JAK3 Inhibitor via Nucleophilic Aromatic Substitution
Rationale: The final step involves the displacement of the chloro group at C4 with a desired amine. The choice of the amine is critical for the potency and selectivity of the final compound. For potent JAK3 inhibition, cycloalkylamines, such as cyclohexylamine, have been shown to be effective.[4]
Protocol:
-
In a microwave vial, combine 5-carbamoyl-4-chloro-6-amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (e.g., cyclohexylamine, 1.5 eq), and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq) in a solvent like n-butanol or dimethyl sulfoxide (DMSO).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the target JAK3 inhibitor.
Structure-Activity Relationship (SAR) and Biological Evaluation
The development of potent and selective JAK inhibitors from the 7-azaindole scaffold is guided by understanding the SAR.
| Position | Modification | Impact on JAK3 Activity | Reference |
| C4 | Substitution with a cyclohexylamino group | Large increase in inhibitory activity | [4] |
| C5 | Introduction of a carbamoyl group | Significant increase in inhibitory activity | [4] |
Biological Evaluation:
The immunomodulatory activity of the synthesized compounds is primarily assessed through their ability to inhibit JAK enzymes and subsequent cellular signaling.
-
In Vitro Kinase Assays: The inhibitory activity against JAK family members (JAK1, JAK2, JAK3, and TYK2) is determined using enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify potency and selectivity.
-
Cell-Based Assays: The cellular efficacy is evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in relevant cell lines. For instance, the inhibition of IL-2-stimulated T-cell proliferation is a common assay to assess the immunomodulating effect of JAK3 inhibitors.[4][5]
Mechanism of Action: The JAK/STAT Signaling Pathway
JAK inhibitors exert their immunomodulatory effects by blocking the JAK/STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.
Caption: The JAK/STAT signaling pathway and the inhibitory action of synthesized compounds.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust framework for the development of potent immunomodulators based on the 1H-pyrrolo[2,3-b]pyridine scaffold, starting from this compound. By leveraging established chemical transformations and guided by SAR insights, researchers can efficiently synthesize and evaluate novel JAK inhibitors with therapeutic potential for a range of immune-mediated diseases. The provided methodologies are intended to be a foundational guide, and optimization of reaction conditions may be necessary for specific substrates and scales.
References
-
Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Nakajima, Y., Shirakami, S., Tojo, T., Morita, M., Hatanaka, K., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(14), 4337-4351. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
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Application Notes & Protocols: Leveraging Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Power of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 1H-pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole , is a quintessential example of such a scaffold.[1] Its remarkable utility stems from its role as a bioisostere of the natural indole nucleus, a common motif in biologically active molecules.[1][2] The introduction of a nitrogen atom into the six-membered ring fundamentally alters the scaffold's electronic properties and, crucially, provides an additional hydrogen bond acceptor. This feature is particularly effective for targeting enzyme families like protein kinases, where the 7-azaindole core can mimic the hinge-binding interactions of adenosine triphosphate (ATP).[1][3]
The specific subject of this guide, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , is a highly versatile starting material for structure-activity relationship (SAR) campaigns. It presents chemists with three primary, chemically distinct handles for systematic modification:
-
The 6-amino group: An ideal nucleophile for derivatization into amides, sulfonamides, and ureas.
-
The 4-methyl carboxylate group: Readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to form a diverse amide library.
-
The pyrrole N-H group: Can be alkylated or arylated to probe specific interactions within a protein binding pocket.
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to strategically utilize this compound to build robust SAR, from initial library synthesis to biological characterization.
Core Strategy: A Systematic Approach to SAR
The primary goal of an SAR study is to systematically dissect a molecule to understand how each component contributes to its biological activity.[4] This is not a random process but a logical, iterative cycle of design, synthesis, and testing.[5] By making discrete, well-planned modifications to the lead scaffold, researchers can map the chemical space required for potency, selectivity, and desirable pharmacokinetic properties.
The overall workflow for an SAR campaign starting from this compound is outlined below.
Figure 1: General workflow for an SAR campaign.
Application Note 1: Development of Protein Kinase Inhibitors
Scientific Rationale: The 7-azaindole scaffold is a proven hinge-binder in numerous kinase inhibitors.[1] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This pattern perfectly complements the hydrogen bonding motif of the kinase hinge region, enabling potent and often selective inhibition. The substituents at the C4 and C6 positions typically extend into the ribose pocket and the solvent-exposed region, respectively, providing avenues to enhance potency and tune selectivity.
Figure 2: H-bond interactions with the kinase hinge.
Protocol 1.1: Synthesis of a C4-Amide Analogue Library
This protocol details the conversion of the C4-methyl ester into a library of diverse amides, a common and highly effective strategy for exploring SAR.[6]
Step 1: Saponification (Ester Hydrolysis)
-
Rationale: The methyl ester must first be converted to a carboxylic acid to enable amide bond formation. Lithium hydroxide (LiOH) is a standard reagent for this transformation at room temperature, minimizing side reactions.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This product is often used in the next step without further purification.
Step 2: Amide Coupling
-
Rationale: Amide coupling reagents activate the carboxylic acid for nucleophilic attack by the amine. Propanephosphonic acid anhydride (T3P®) is an excellent choice as it is efficient, and the byproducts are water-soluble, simplifying purification.[6] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the acid formed during the reaction.
-
To a solution of the crude carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analog.
-
Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 1.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.
Materials:
-
Target kinase and its specific substrate peptide.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
ATP solution.
-
Kinase buffer (specific to the enzyme).
-
Synthesized compounds dissolved in 100% DMSO.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is effective. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "maximal inhibition" (0% activity) control.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase buffer. Add this mix to all wells except the "maximal inhibition" control.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer at a concentration close to its Km for the specific kinase. Add this solution to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation & SAR Interpretation
Systematic analysis of the IC₅₀ values reveals the SAR. For instance, a library targeting Fibroblast Growth Factor Receptor (FGFR) might yield data like the hypothetical table below.[7]
| Compound ID | R Group (from Amine) | Structure | FGFR1 IC₅₀ (nM) |
| Lead | -H | 712 | |
| 4a | Cyclopropyl | 250 | |
| 4b | Phenyl | 95 | |
| 4c | 4-Fluorophenyl | 68 | |
| 4d | 3,5-dimethoxyphenyl | 9 | |
| 4h | 2,6-dichloro-3,5-dimethoxyphenyl | 7 |
Table 1: Hypothetical SAR data for C4-amide analogs targeting FGFR1.
Interpretation:
-
Observation: Converting the carboxylic acid to a simple amide (4a) improves potency.
-
Hypothesis: The amide provides a key interaction or favorable vector.
-
Observation: Introducing an aromatic ring (4b) is superior to a small alkyl group. Adding electron-withdrawing (4c) or electron-donating (4d) groups further enhances potency, with the dimethoxy substitution being particularly effective.
-
Hypothesis: A substituted phenyl ring occupies a hydrophobic pocket, and the methoxy groups may form beneficial hydrogen bonds or electrostatic interactions.
-
Observation: The combination of steric bulk and electronic features in compound 4h leads to the most potent inhibition.[7]
Application Note 2: Probing Other Targets - Phosphodiesterase 4B (PDE4B) Inhibitors
Scientific Rationale: The versatility of the 7-azaindole scaffold allows it to be adapted for targets beyond kinases. Studies have successfully identified potent 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of PDE4B, an enzyme involved in inflammatory processes.[6] In this context, modifications are often explored at different positions to optimize interactions within the PDE active site. For this example, we will focus on derivatizing the 6-amino group .
Protocol 2.1: Synthesis of a C6-Amide/Sulfonamide Library
Step 1: Acylation (Amide Formation)
-
Rationale: The 6-amino group can be directly acylated using an acyl chloride or a carboxylic acid with a coupling agent.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF.
-
Add a base such as pyridine or DIPEA (1.5 eq).
-
Cool the solution to 0°C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-6 hours, monitoring by LC-MS.
-
Upon completion, dilute with DCM, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to yield the C6-acylated product.
Protocol 2.2: Cellular Anti-Inflammatory Assay (TNF-α Release)
-
Rationale: PDE4B inhibition in immune cells leads to an increase in intracellular cAMP, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α.[6] This cell-based assay provides a functional readout of a compound's activity in a disease-relevant context.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7).
-
Lipopolysaccharide (LPS).
-
Cell culture medium and supplements.
-
Synthesized compounds in DMSO.
-
Human or mouse TNF-α ELISA kit.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight (or differentiate THP-1 cells with PMA).
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 4-6 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the amount of TNF-α in each supernatant sample using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
SAR Logic and Iterative Design
The results from biochemical and cellular assays feed back into the design cycle. The relationship between structural changes and biological activity can be mapped to guide further optimization.
Figure 3: Logical flow of SAR interpretation.
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for sophisticated drug discovery programs. Its well-defined modification sites allow for the systematic and logical construction of compound libraries. By coupling robust synthetic protocols with carefully chosen biochemical and cellular assays, researchers can efficiently navigate the chemical space around this privileged scaffold. The iterative process of design, synthesis, testing, and analysis, as outlined in these notes, provides a powerful paradigm for developing potent and selective lead candidates for a wide range of therapeutic targets.
References
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Al-Gharabli, S. et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, M. et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wójcik, M. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Available at: [Link]
-
Zemribo, R. et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI Molecules. Available at: [Link]
-
Hilmy, K. M. H. et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Huang, L. et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Barlaam, B. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, H. et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Wang, Z. et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
Barlaam, B. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. Available at: [Link]
-
McKenney, R. J. et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. Available at: [Link]
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Ali, H. I. et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]
-
Richard, A. M. (1998). Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. Available at: [Link]
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Application Notes & Protocols for the Development of Selective JAK3 Inhibitors Utilizing a 7-Azaindole Scaffold
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of selective Janus Kinase 3 (JAK3) inhibitors. We will focus on a rational, structure-guided approach starting from the versatile chemical scaffold, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , also known as a 7-azaindole derivative. This guide details the underlying biological rationale, computational design strategies, step-by-step synthetic protocols, and robust biochemical and cellular assays for identifying and characterizing potent and selective JAK3 inhibitors.
Introduction: The Rationale for Targeting JAK3
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for mediating signals from a wide array of cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental to immunity, hematopoiesis, and inflammation.[2] Upon cytokine binding, receptor-associated JAKs activate each other through trans-phosphorylation, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[4]
While all JAK family members are structurally related, they have distinct roles. JAK3's expression is primarily restricted to hematopoietic cells, particularly lymphocytes.[5] It uniquely associates with the common gamma chain (γc), a receptor subunit shared by crucial interleukins like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7] This makes JAK3 a critical node for lymphocyte development, proliferation, and function.[8] The profound impact of JAK3 is highlighted by the fact that loss-of-function mutations in the JAK3 gene lead to Severe Combined Immunodeficiency (SCID), a condition characterized by a lack of functional T cells and B cells.[5] Conversely, hyperactivity of the JAK3 pathway is implicated in autoimmune disorders such as rheumatoid arthritis, psoriasis, and organ transplant rejection.[6][9]
The restricted expression profile of JAK3 makes it an ideal therapeutic target. Selective inhibition of JAK3 promises to suppress the aberrant immune responses driving autoimmune diseases while minimizing the broader side effects associated with less selective JAK inhibitors, which can interfere with JAK2-mediated hematopoiesis, leading to anemia and neutropenia.[10][11]
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in kinase inhibitor design, mimicking the hinge-binding motif of ATP.[12] Specifically, This compound provides multiple synthetic handles for derivatization, allowing for systematic exploration of the chemical space around the JAK3 active site to achieve both high potency and selectivity.
Caption: The JAK3-STAT5 signaling pathway, a key therapeutic target.
Rational Inhibitor Design & Computational Modeling
A successful inhibitor campaign begins with a deep understanding of the target's three-dimensional structure. The ATP-binding site of the JAK3 kinase domain is the primary target for small-molecule inhibitors.[13]
Analysis of the JAK3 Kinase Domain
The crystal structure of the JAK3 kinase domain reveals a classic bilobed architecture common to protein kinases.[14] Public databases like the RCSB Protein Data Bank (PDB) contain numerous JAK3 structures complexed with various inhibitors (e.g., PDB IDs: 4Z16, 3PJC).[15][16] Analysis of these structures is critical for identifying key interactions:
-
Hinge Region: The inhibitor's core scaffold typically forms hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Pockets: The active site is flanked by hydrophobic pockets. Filling these pockets with appropriate chemical moieties can significantly enhance binding affinity.
-
Selectivity Determinants: Subtle amino acid differences between the active sites of JAK1, JAK2, JAK3, and TYK2 can be exploited to achieve selectivity. For instance, targeting unique residues or induced-fit pockets can steer binding preference towards JAK3.[17]
In Silico Screening and Molecular Docking Protocol
Computational methods can prioritize synthetic efforts by predicting the binding affinity and mode of designed compounds.[18][19]
Objective: To virtually screen potential derivatives of the starting scaffold for favorable binding to the JAK3 active site.
Tools:
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, AutoDock).
-
A prepared, high-resolution crystal structure of JAK3 (e.g., PDB: 4Z16).
Protocol:
-
Protein Preparation:
-
Load the JAK3 crystal structure into the modeling software.
-
Remove all water molecules and non-essential ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH (7.4).
-
Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are not significantly perturbed.
-
-
Ligand Preparation:
-
Draw the core scaffold, This compound , and a library of virtual derivatives with diverse R-groups at the 6-amino and 4-carboxylate positions.
-
Generate realistic 3D conformers for each ligand and assign appropriate partial charges using a force field like OPLS or AMBER.
-
-
Grid Generation:
-
Define the docking grid box around the active site, ensuring it encompasses the entire ATP-binding pocket, centered on the co-crystallized ligand if available.
-
-
Molecular Docking:
-
Execute the docking algorithm (e.g., Glide SP/XP, AutoDock Vina).
-
Dock the prepared ligand library into the defined grid.
-
-
Pose Analysis and Scoring:
-
Analyze the top-scoring poses for each compound.
-
Prioritize compounds that:
-
Exhibit favorable docking scores (e.g., low kcal/mol binding energy).
-
Form key hydrogen bonds with the hinge region.
-
Show good hydrophobic and electrostatic interactions within the active site.
-
Have a low calculated ligand strain energy.
-
-
Perform comparative docking against other JAK isoforms (JAK1, JAK2, TYK2) to predict selectivity profiles.
-
Chemical Synthesis Protocols
The This compound scaffold is a versatile starting point. The 6-amino group serves as an excellent nucleophile or a handle for cross-coupling reactions, while the 4-carboxylate group can be converted into an amide, providing another point of diversification. The following is a generalized, multi-step synthetic scheme based on established methodologies for this scaffold.[9][20]
Caption: General synthetic workflow for inhibitor library generation.
Protocol: Amide Formation at the C4-Position
Objective: To convert the methyl ester at the C4 position into a diverse library of amides.
Materials:
-
This compound
-
A library of primary or secondary amines (R1R2NH)
-
Trimethylaluminum (2M solution in toluene) or peptide coupling reagents (e.g., T3P, HATU)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using Trimethylaluminum):
-
Under an inert atmosphere, dissolve the desired amine (1.2 equivalents) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (1.2 equivalents) dropwise. Caution: Exothermic reaction, gas evolution.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction at room temperature or gentle heat (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at 0 °C.
-
Stir vigorously for 1-2 hours until the layers become clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide intermediate by flash column chromatography or preparative HPLC.
Protocol: Diversification at the C6-Position via Buchwald-Hartwig Cross-Coupling
Objective: To couple the C6-amino group with various aryl or heteroaryl halides.
Materials:
-
C4-amide intermediate from Protocol 3.1
-
A library of aryl/heteroaryl halides (Ar-X, where X = Br, I)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the C4-amide intermediate (1.0 eq), aryl halide (1.1 eq), base (2.0 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and base.
-
Concentrate the filtrate in vacuo.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
Characterize the final compound by LC-MS, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR to confirm its identity and purity.
Biochemical and Cellular Assay Protocols
Once synthesized, compounds must be evaluated for their ability to inhibit JAK3 kinase activity and downstream cellular signaling.
In Vitro Kinase Assay: Measuring Potency (IC50)
Objective: To determine the concentration of an inhibitor required to reduce JAK3 enzymatic activity by 50% (IC50).
Principle: Commercially available assay kits, such as ADP-Glo™ or Transcreener®, measure kinase activity by quantifying the amount of ADP produced from ATP during the phosphorylation of a substrate peptide.[21][22] A decrease in ADP production correlates with inhibitor potency.
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)[6]
-
ATP
-
Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[22]
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² Assay (BellBrook Labs)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer or fluorescence plate reader
Protocol (using ADP-Glo™):
-
Compound Plating: Prepare a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-100 μM. Add a small volume (e.g., 1 μL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, ATP (at or near its Km for JAK3), and the substrate peptide.
-
Add this mix to the wells.
-
Prepare a second master mix containing the buffer and JAK3 enzyme. Add this to all wells except the "no enzyme" control to initiate the reaction.
-
The final reaction volume is typically 10-25 μL.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).[21]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.[22]
-
Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.[22]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: High control ("no inhibitor") = 100% activity; Low control ("no enzyme" or potent inhibitor) = 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling
To ensure the inhibitor is selective for JAK3, the in vitro kinase assay (Protocol 4.1) must be repeated using recombinant JAK1, JAK2, and TYK2 enzymes. A highly selective compound will have a significantly lower IC50 for JAK3 compared to the other family members (ideally >100-fold).[11]
Table 1: Example Data Presentation for Selectivity Profiling
| Compound ID | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) |
| Lead-001 | 5 | 650 | 1200 | >10000 | 130x | 240x |
| Lead-002 | 12 | 150 | 4500 | >10000 | 12.5x | 375x |
| Tofacitinib | 1.2 | 2.5 | 25 | 150 | 2.1x | 20.8x |
Cell-Based Assay: Inhibition of IL-2 Stimulated T-Cell Proliferation
Objective: To confirm that the inhibitor can block JAK3 signaling in a physiologically relevant cellular context.
Principle: IL-2 signaling is a classic JAK3-dependent pathway that drives T-cell proliferation. A potent JAK3 inhibitor will block this proliferation.[9][23]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., CTLL-2).
-
Phytohaemagglutinin (PHA) for T-cell activation (if using PBMCs).
-
Recombinant human IL-2.
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or [³H]-thymidine).
-
RPMI-1640 media with 10% FBS.
-
Test compounds.
Protocol:
-
Cell Preparation: Isolate PBMCs and pre-activate them with PHA for 48-72 hours, then wash and resuspend in fresh media.
-
Assay Plating: Seed the activated T-cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and pre-incubate for 1 hour. Include DMSO vehicle controls.
-
Cytokine Stimulation: Add a sub-maximal concentration of IL-2 to all wells except the "unstimulated" control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
Proliferation Measurement: Add the chosen proliferation reagent according to the manufacturer's instructions (e.g., add CellTiter-Glo® and measure luminescence after 10 minutes).
-
Data Analysis: Normalize the data and calculate IC50 values as described in Protocol 4.1. The IC50 here represents the concentration needed to inhibit 50% of IL-2-induced T-cell proliferation.
Data Interpretation and Lead Optimization
The goal is to identify compounds with high potency for JAK3, excellent selectivity over other JAKs, and good cellular activity. Structure-Activity Relationship (SAR) analysis is key to this process. By comparing the activity of related analogs, researchers can deduce which chemical modifications enhance desired properties.[12]
Key Optimization Goals:
-
Potency: Enhance interactions with the hinge and hydrophobic pockets.
-
Selectivity: Exploit subtle differences in the active sites of JAK isoforms.
-
Pharmacokinetics (ADME): Modify the structure to improve solubility, metabolic stability, and cell permeability, while reducing potential liabilities like hERG inhibition.[9]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 14. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. promega.com [promega.com]
- 23. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for the Synthesis of CSF1R Inhibitors
Introduction: The Critical Role of CSF1R in Disease and Drug Discovery
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[1] Dysregulation of the CSF1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[2][3] In the tumor microenvironment, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[4] Consequently, the development of small molecule inhibitors targeting CSF1R has emerged as a promising therapeutic strategy.[5]
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has proven to be a valuable pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors.[6][7] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases. This application note provides a detailed guide on the synthesis and application of a key intermediate, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , for the development of potent and selective CSF1R inhibitors.
The CSF1R Signaling Pathway: A Key Therapeutic Target
The activation of CSF1R by its ligands, CSF-1 and IL-34, initiates a cascade of downstream signaling events that are crucial for macrophage function. This signaling pathway is a prime target for therapeutic intervention.
Caption: Simplified CSF1R signaling cascade.
Synthesis Protocol: this compound
The following is a plausible, multi-step synthetic route for the preparation of the title compound, based on established methodologies for the synthesis of functionalized 7-azaindoles.
Caption: Synthetic workflow for the target intermediate.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 2-amino-4-chloro-5-nitropyridine | Commercially Available | ≥98% |
| Methyl acetoacetate | Commercially Available | Reagent Grade |
| Sodium ethoxide | Commercially Available | Reagent Grade |
| Palladium on Carbon (10%) | Commercially Available | Catalyst Grade |
| Methanol | Commercially Available | Anhydrous |
| Ethanol | Commercially Available | Anhydrous |
| Ethyl acetate | Commercially Available | ACS Grade |
| Dichloromethane | Commercially Available | Anhydrous |
Step-by-Step Protocol:
Step 1: Synthesis of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chloro-5-nitropyridine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl acetoacetate dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 in methanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Characterization of the Intermediate
Table 1: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5-12.0 (br s, 1H, NH-indole), 7.8-8.0 (s, 1H, H-5), 7.0-7.2 (s, 1H, H-3), 6.5-6.7 (br s, 2H, NH₂), 3.8-3.9 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks for aromatic carbons, ester carbonyl, and methyl group. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₉N₃O₂. |
| HPLC | Purity: ≥98% (UV detection at 254 nm). |
Application in the Synthesis of a CSF1R Inhibitor: A Case Study with a Pexidartinib Analog
This compound is a versatile intermediate for the synthesis of various CSF1R inhibitors. A common synthetic strategy involves functionalization at the C5 position, often through a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction.[8] Pexidartinib, an approved CSF1R inhibitor, features a substituted pyridine at the C5 position of the 7-azaindole core.[4][9]
Caption: General workflow for synthesizing a CSF1R inhibitor.
Exemplary Protocol: Synthesis of a Pexidartinib Analog
Step 1: Bromination of the Intermediate
-
Dissolve this compound in a suitable solvent such as DMF or acetonitrile.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield methyl 5-bromo-6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a mixture of the brominated intermediate, a suitable pyridine boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a reaction vessel, add a solvent system such as dioxane/water.
-
Add a base, for example, sodium carbonate or potassium phosphate.
-
Degas the mixture and heat it under a nitrogen atmosphere until the reaction is complete.[8]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the coupled product by column chromatography.
Step 3: Final Elaboration to the Inhibitor
The ester group can be further modified, for instance, by hydrolysis to the carboxylic acid followed by amide coupling, or by reduction to the corresponding alcohol, to furnish the final CSF1R inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a new generation of CSF1R inhibitors. The synthetic protocols outlined in this application note, based on established chemical principles, provide a reliable pathway for accessing this key intermediate. Its strategic functionalization opens avenues for the development of novel therapeutics targeting a range of diseases driven by aberrant CSF1R signaling. The provided methodologies are intended to serve as a foundational guide for researchers in drug discovery and development, enabling the exploration of novel chemical space around the 7-azaindole scaffold.
References
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). Organic Chemistry Frontiers. [Link]
-
Pexidartinib. PubChem. [Link]
-
Pexidartinib. Wikipedia. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Synthetic method for continuously producing pexidartinib. (2020).
-
Structure of the CSF1R inhibitor 1, the less active thienopyrimidine 2... ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
- 1h-pyrrolo[2,3-b]pyridines.
-
This compound. BuyersGuideChem. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Synthesis of Pexidartinib. Thieme. [Link]
-
Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges. PubMed Central. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. PubChem. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. PubMed. [Link]
-
Pexidartinib. PubChem. [Link]
-
Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
3-Amino-6-methyl-N-[(5-methylfuran-2-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Identification of Selective Imidazopyridine CSF1R Inhibitors. PubMed Central. [Link]
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- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction to the 7-Azaindole Scaffold in Oncology
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of numerous kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring can form critical hydrogen bonds with the hinge region of kinase active sites, mimicking the interaction of ATP.[2] This has led to the development of several FDA-approved drugs and numerous clinical candidates for the treatment of various cancers.[3][4] Derivatives of the 7-azaindole core have been shown to potently inhibit a range of kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Phosphoinositide 3-kinases (PI3Ks).[5][6]
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a member of this promising class of compounds. While specific data for this exact molecule is emerging, this document provides a comprehensive guide for its evaluation as a potential anti-cancer agent based on established protocols and findings for structurally related 1H-pyrrolo[2,3-b]pyridine derivatives. The protocols outlined herein are designed to assess its cytotoxic and apoptotic effects on cancer cell lines and to investigate its potential mechanism of action as a kinase inhibitor.
Postulated Mechanism of Action: Kinase Inhibition
Many 7-azaindole derivatives exert their anti-cancer effects by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity. This disruption of kinase-mediated signaling pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][7] Based on the broader family of pyrrolo[2,3-b]pyridine compounds, it is hypothesized that this compound may target kinases such as those in the FGFR or other related signaling pathways.
Figure 1: Postulated mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of "this compound".
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8] The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HOS - osteosarcoma)[8][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Figure 2: Workflow for apoptosis assessment.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol investigates the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target proteins (e.g., phosphorylated and total forms of a kinase).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Data Presentation and Interpretation
Quantitative data from the cell viability assays should be presented in a table format, including the IC₅₀ values for different cell lines and exposure times.
Table 1: Representative Cytotoxicity Data for a 1H-pyrrolo[2,3-b]pyridine Derivative (FGFR Inhibitor) in Cancer Cell Lines. [6]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| 4T1 | Breast Cancer | 7 (FGFR1) |
| 4T1 | Breast Cancer | 9 (FGFR2) |
| 4T1 | Breast Cancer | 25 (FGFR3) |
Note: The data presented is for a representative 1H-pyrrolo[2,3-b]pyridine derivative with potent FGFR inhibitory activity and is intended to serve as an example of expected results.[6]
References
- Bader, S., et al. (2021). The importance of indole and azaindole scaffold in the development of antitumor agents. Molecules, 26(16), 4785.
- Patel, R. V., et al. (2020). Azaindole Therapeutic Agents. Molecules, 25(23), 5542.
- Li, X., et al. (2021). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 64(13), 9143-9162.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1181-1189.
- Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
- Knutsen, L. J. S., et al. (1999). 4-Substituted 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives as Potent and Selective Inhibitors of the Human c-Fms Proto-Oncogene Product. Journal of Medicinal Chemistry, 42(22), 4481-4493.
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), 1-13.
- Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278-7295.
- Kumar, A., et al. (2025). Synthesis and Anticancer Evaluation of Novel Pyrrole-pyrido[2,3-d] pyrimidine-based compounds as Thymidylate Synthase Inhibitors. Journal of Molecular Structure, 1315, 138439.
- Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2247-2258.
- Kilic-Kurt, Z., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Pharmaceuticals, 15(8), 922.
- Van de Loosdrecht, A. A., et al. (1994). A new simple and rapid colorimetric assay for measurement of both cell proliferation and cytotoxicity in acute myeloid leukemia. Journal of immunological methods, 174(1-2), 311-320.
- Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51.
- Towbin, H., et al. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354.
- Trávníček, Z., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of inorganic biochemistry, 117, 242-249.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mastering the Purification of Methyl 6-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: An Application Guide
Introduction
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key intermediate in the synthesis of pharmacologically significant molecules like the Janus kinase (JAK) inhibitor Tofacitinib, presents unique purification challenges.[1] The presence of both a basic amino group and a hydrolytically sensitive ester functional group on the 7-azaindole scaffold necessitates carefully designed purification strategies to achieve the high purity required for downstream applications in drug development. This guide provides a detailed overview of robust purification techniques, including recrystallization and column chromatography, tailored for this specific molecule. We will delve into the rationale behind procedural steps, discuss common impurities, and offer troubleshooting advice to empower researchers in obtaining this critical building block in optimal purity.
The inherent properties of the 7-azaindole core, particularly the basicity of the pyridine nitrogen, can lead to undesirable interactions with acidic stationary phases like silica gel, often resulting in peak tailing and poor separation during chromatography. Furthermore, the amino group enhances the compound's polarity, influencing solvent selection for both chromatography and recrystallization. Understanding these molecular characteristics is paramount to developing an effective purification workflow.
Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of potential impurities arising from the synthetic route. Common synthetic pathways to 7-azaindole derivatives may involve multi-step sequences, including cross-coupling reactions.[2] Consequently, crude reaction mixtures of this compound may contain a variety of impurities, such as:
-
Unreacted Starting Materials: Depending on the specific synthetic route, these could include substituted pyridines or pyrroles.
-
Reagents and Catalysts: Residual palladium catalysts, ligands, and boronic acid derivatives from cross-coupling reactions are common contaminants.
-
Side-Reaction Products: Incomplete reactions or side reactions can lead to a range of structurally similar impurities.
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, leading to the corresponding carboxylic acid.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and tailoring the purification strategy accordingly.
Purification Strategies: A Comparative Overview
Two primary techniques are recommended for the purification of this compound: recrystallization and silica gel column chromatography. The choice between these methods will depend on the impurity profile and the desired scale of purification.
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Scalable, cost-effective, can yield highly pure crystalline material. | Dependent on finding a suitable solvent system, may have lower recovery. | Large-scale purification where a suitable solvent is identified and impurities have different solubility profiles. |
| Column Chromatography | High resolution, versatile for a wide range of impurities. | Less scalable, more solvent consumption, potential for product degradation on silica. | Small to medium-scale purification, complex impurity profiles, and when recrystallization is ineffective. |
Protocol 1: Optimized Silica Gel Column Chromatography
Due to the polar and basic nature of the target compound, standard silica gel chromatography can be challenging. The following protocol is optimized to mitigate these issues.
Principle
This method utilizes normal-phase chromatography where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture. The polarity of the mobile phase is carefully tuned to achieve differential partitioning of the target compound and impurities, leading to their separation. To counteract the acidic nature of silica gel and prevent peak tailing of the basic analyte, a small amount of a basic modifier is added to the eluent.
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable 7-azaindole scaffold. The inherent electronic properties of this nitrogen-rich heterocycle present unique obstacles, primarily related to catalyst inhibition and competing side reactions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose experimental issues, rationally select reaction parameters, and achieve high-yielding, reproducible results.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the Suzuki coupling of the target 7-azaindole derivative. We will follow a logical progression from diagnosis to solution.
Problem 1: Low to No Conversion of Starting Material
This is the most frequent challenge, often stemming from the deactivation of the palladium catalyst or suboptimal reaction conditions. The Lewis basic sites on the 7-azaindole core (the pyridine nitrogen and the C6-amino group) can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2][3]
-
Catalyst Inhibition/Deactivation:
-
Why it happens: The lone pair electrons on the nitrogen atoms of your substrate compete with the phosphine ligand for coordination sites on the palladium, forming stable, off-cycle complexes that are catalytically inactive.
-
Solution: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands are essential. Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the substrate's nitrogens. Their strong electron-donating ability accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[4][5]
-
-
Inappropriate Base Selection:
-
Why it happens: The base plays a crucial role in activating the boronic acid for transmetalation.[8] A base that is too weak may not facilitate this step efficiently, while a base that is too strong (e.g., NaOH, KOH) can promote hydrolysis of your methyl ester or degradation of sensitive substrates.
-
Solution: Screen Mild to Moderately Strong Inorganic Bases.
-
-
Poor Solubility:
-
Why it happens: The polar 7-azaindole substrate may not be fully soluble in common, less-polar Suzuki solvents like toluene or dioxane at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.[11][12]
-
Solution: Optimize the Solvent System.
-
Standard Choice: Anhydrous 1,4-dioxane is a reliable starting point. The addition of a small amount of water (e.g., 10:1 dioxane/water) can sometimes improve the solubility of the base and boronate salt, accelerating the reaction.[10][13]
-
For Solubility Issues: A mixture of toluene/ethanol (e.g., 1:1) or more polar aprotic solvents like DMF or DMAc can be effective, but require rigorous degassing.[3][9]
-
-
Below is a decision-making workflow to systematically address low conversion issues.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Problem 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your reagent and reducing the yield.[14]
-
Excess Water or Protic Solvents:
-
Why it happens: The presence of excess water, especially at high temperatures and with a strong base, can facilitate the protonolysis of the boronic acid.
-
Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₂CO₃) in an oven before use. While a small amount of water can be beneficial, start with fully anhydrous conditions if protodeboronation is suspected.[15]
-
-
Reaction Temperature is Too High or Time is Too Long:
-
Why it happens: Boronic acids have limited thermal stability. Prolonged heating increases the rate of decomposition relative to the productive coupling reaction.[16]
-
Solution: Monitor the Reaction Closely. Track the reaction progress by TLC or LCMS every 1-2 hours. Once the starting material is consumed, work up the reaction immediately. Avoid overnight heating until you have established the reaction's stability profile.
-
-
Inherently Unstable Boronic Acid:
-
Why it happens: Electron-deficient arylboronic acids or certain heteroarylboronic acids are particularly prone to protodeboronation.[17]
-
Solution: Use a Boronic Ester. Convert the boronic acid to its corresponding pinacol ester (a BPin derivative). Boronic esters are significantly more stable to protodeboronation and often couple just as effectively, if not more so.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable set of starting conditions for coupling an aryl bromide with this compound?
For a new substrate combination, starting with a robust, well-validated set of conditions is crucial. The following table outlines a recommended starting point based on modern catalytic systems known to be effective for challenging heterocycles.[2][9][10]
| Parameter | Recommended Condition | Rationale & Comments |
| Pd Precatalyst | [Pd(SPhos)G4] or Pd₂(dba)₃ | The G4 precatalyst is air-stable and highly active. Alternatively, generate the active catalyst in situ. |
| Ligand | SPhos (if using Pd₂(dba)₃) | A bulky, electron-rich Buchwald ligand to prevent catalyst inhibition and promote fast kinetics.[4][18] |
| Catalyst Loading | 2-5 mol % Pd | Higher loadings may be needed for very challenging couplings, but start low to minimize costs and residual Pd. |
| Ligand/Pd Ratio | 2:1 (if generating in situ) | Ensures full coordination to the palladium and prevents catalyst decomposition. |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base ideal for N-heterocyclic substrates.[2] |
| Base Equiv. | 2.0 - 3.0 equivalents | Ensures complete reaction without being excessively basic. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion and compensates for any potential homocoupling or decomposition.[19] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene/EtOH (1:1) | Dioxane is a standard. The toluene/ethanol mixture can improve solubility.[3][9] |
| Temperature | 90 - 110 °C | Sufficient thermal energy is needed to drive the reaction, especially the oxidative addition step. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical. Oxygen must be excluded to prevent both catalyst oxidation and boronic acid homocoupling.[15] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To an oven-dried reaction vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium precatalyst (e.g., [Pd(SPhos)G4], 0.05 eq). If generating the catalyst in situ, add Pd₂(dba)₃ (0.025 eq) and SPhos (0.05 eq).
-
Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed anhydrous solvent via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by LCMS or TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with aqueous workup and purification.
Q2: How does the Suzuki-Miyaura catalytic cycle work, and where can it fail with my substrate?
Understanding the catalytic cycle is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle highlighting the catalyst inhibition step.
-
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of your 7-azaindole. This step is often the slowest (rate-limiting) and is promoted by electron-rich ligands.[13]
-
2. Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[8]
-
3. Reductive Elimination: The two organic groups on the palladium couple and are expelled as the final product, regenerating the Pd(0) catalyst. This step is also accelerated by bulky, electron-rich ligands.[13]
Where it fails with your substrate: The primary point of failure is Catalyst Inhibition . The active Pd(0) catalyst or the Pd(II) intermediates can be sequestered by the Lewis basic nitrogens of the 7-azaindole, forming the inactive complex shown in red.[2] Using bulky ligands like SPhos physically blocks this unwanted interaction, keeping the catalyst "on-cycle".
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Tago, C. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937–7948. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(10), 4044-4059. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(10), 2635-2643. [Link]
-
Kaur, H., et al. (2022). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics, 41(16), 2138–2146. [Link]
-
Scott, V. J., & Denmark, S. E. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 49(43), 7982-7986. [Link]
-
Reddit. (2022). Problems with Suzuki coupling. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]
-
Krintel, S. L., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3326. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Organ, M. G., et al. (2021). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Transition Metal Chemistry, 46, 357–365. [Link]
-
Shestakova, P., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7277. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2010). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Gurung, S. R., & Mitchell, T. A. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 16(15), 4056–4059. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Kuriyama, M., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5142–5147. [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 2635-2643. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
ScienceDirect. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13088. [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
Kaur, H., et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. ACS Central Science, 9(1), 109-117. [Link]
-
ResearchGate. (2021). Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling. [Link]
-
Hay, M. P., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Medicinal Chemistry, 52(19), 6178–6189. [Link]
-
Ahmad, G., et al. (2017). Efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine: Quantum mechanical investigations and biological activities. Molecules, 22(2), 190. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
-
West, M. J., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(32), 12791–12798. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
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- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
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- 7. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The target molecule, this compound, is a key building block for advanced pharmaceutical intermediates. Its synthesis, while achievable, involves multiple steps where yield and purity can be compromised. This guide provides a systematic approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for a multi-step synthesis of this molecule?
A1: For a multi-step sequence involving palladium-catalyzed cross-coupling reactions, it is common for individual step yields to range from 60% to over 90%, depending on the specific transformation and optimization.[3] A realistic overall yield for a 4-5 step synthesis would typically fall in the 25-40% range. Yields below this often indicate a systematic issue in one or more steps that requires troubleshooting.
Q2: Why is a protecting group on the pyrrole nitrogen necessary for some steps?
A2: The N-H proton of the pyrrole ring is acidic and can interfere with many reactions. In palladium-catalyzed reactions like Buchwald-Hartwig amination or Suzuki coupling, the unprotected N-H can coordinate to the metal center or be deprotonated by the base, leading to catalyst deactivation or unwanted side reactions.[3] Using a protecting group, such as a trimethylsilylethoxymethyl (SEM) group, masks this reactive site, ensuring the desired transformation proceeds cleanly.[3]
Q3: What are the most critical parameters to control during the cross-coupling steps?
A3: The three most critical parameters are:
-
Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are highly sensitive to oxygen. All cross-coupling reactions must be performed under a strictly inert atmosphere (Nitrogen or Argon). This requires de-gassing solvents and proper flask preparation.[3]
-
Reagent Purity: The quality of the palladium catalyst, ligands, and base is paramount. Use fresh, high-purity reagents. Boronic acids can degrade upon storage, and bases like sodium tert-butoxide are hygroscopic.
-
Solvent Choice: Solvents must be anhydrous ("dry").[3] The presence of water can lead to dehalogenation side products and hydrolysis of starting materials or intermediates.
Proposed Synthetic Workflow & Key Challenge Areas
The synthesis of this compound can be efficiently approached via a convergent strategy starting from a di-halogenated pyridine precursor. The following diagram outlines a plausible and robust synthetic route, highlighting the key transformations where issues commonly arise.
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may be encountered during the synthesis.
Challenge Area 1: Buchwald-Hartwig Amination (Step B → C)
Problem: My yield is low (<50%) and I observe significant amounts of a de-chlorinated byproduct.
-
Question: I am attempting to aminate the 6-position of the dichloro-azaindole core but the reaction is inefficient. TLC and LC-MS analysis show my starting material, some desired product, and a major byproduct with a mass corresponding to the starting material minus one chlorine atom. What is happening and how can I fix it?
-
Answer: This is a classic issue in palladium-catalyzed cross-coupling and points to a competing hydrodehalogenation (reduction) side reaction.[3] This occurs when the palladium catalyst reacts with a proton source instead of the desired amine. Here is a systematic approach to troubleshoot this issue:
1. Underlying Cause Analysis:
-
Moisture: The most common culprit is water in the reaction solvent or reagents. Water can protonate the palladium intermediate, leading to reduction.
-
Base Quality: The base (e.g., Sodium tert-butoxide) is highly hygroscopic. Old or improperly stored base will contain hydroxides, which are excellent proton sources.
-
Inert Atmosphere: An incomplete inert atmosphere can allow oxygen to degrade the catalyst, leading to inefficient coupling and favoring side reactions.
-
Ligand Choice: The choice of phosphine ligand is critical. Insufficiently electron-rich or bulky ligands may not stabilize the palladium complex effectively, making it more susceptible to side reactions.
2. Recommended Actions & Protocol:
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low amination yield.
Optimized Protocol for Buchwald-Hartwig Amination:
-
Preparation: Dry a Schlenk flask under vacuum with a heat gun and backfill with argon three times. Add freshly activated 4Å molecular sieves.
-
Solvent: Add anhydrous toluene (or dioxane), freshly distilled from sodium/benzophenone, via cannula transfer.
-
Reagents: To the flask, add the SEM-protected 4,6-dichloro-azaindole (1.0 eq), the amine (e.g., ammonia source like benzophenone imine, 1.2 eq), and fresh sodium tert-butoxide (1.5 eq).
-
Catalyst: In a separate glovebox or under a strong argon stream, prepare a mixture of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos or RuPhos, 4.4 mol %). Add this to the reaction flask.
-
Execution: Degas the final mixture with a brief stream of argon for 5 minutes. Heat the reaction to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.
Table 1: Catalyst & Ligand Selection Guide
Catalyst System Typical Use Case Reported Yield Range Reference Pd₂(dba)₃ / XPhos General purpose, good for aryl chlorides 70-95% [3] Pd(OAc)₂ / RuPhos Highly active, rapid conversion times 68-94% [3] | XPhos Pd G2/G3 | Pre-catalyst, air-stable, easy to handle | 70-90% |[3] |
-
Challenge Area 2: Palladium-Catalyzed Cyanation (Step C → D)
Problem: My cyanation reaction is stalling or producing unidentified byproducts.
-
Question: After successfully making the 6-amino-4-chloro intermediate, I am trying to convert the C4-chloro group to a nitrile using Zn(CN)₂ and a palladium catalyst. The reaction is very slow, and after 24 hours, I still have significant starting material. What could be the issue?
-
Answer: Stalled cyanation reactions are often due to catalyst inhibition or poor reagent reactivity. The cyanide source, zinc cyanide (Zn(CN)₂), is often the primary suspect, but catalyst choice is also crucial.
1. Underlying Cause Analysis:
-
Zinc Cyanide Quality: Zn(CN)₂ is a solid that can be of variable quality. It is crucial to use a high-purity grade. Some protocols recommend pre-treating the Zn(CN)₂ by drying it under high vacuum at an elevated temperature to remove any adsorbed water or volatile impurities.
-
Catalyst Inhibition: The product nitrile and the cyanide ions themselves can coordinate to the palladium center and inhibit catalytic turnover. Using a catalyst system less prone to product inhibition is key.
-
Solvent: Highly polar aprotic solvents like DMF or DMA are typically required for this transformation to ensure all reagents remain in solution.
2. Recommended Actions & Protocol:
Optimized Protocol for Cyanation:
-
Preparation: Follow the same rigorous inert atmosphere techniques as described for the amination step.
-
Reagents: To a Schlenk flask, add the 6-amino-4-chloro intermediate (1.0 eq), high-purity and dry zinc cyanide (0.6 eq - note: 2 moles of CN per mole of Zn(CN)₂), and the palladium catalyst system. A common and effective catalyst is Pd(PPh₃)₄ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 5.5 mol %).
-
Solvent: Add anhydrous, degassed DMF or DMA.
-
Execution: Heat the reaction to 120-140 °C. The reaction may require extended heating (12-24 hours). Monitor progress carefully by LC-MS.
-
Workup: After cooling, the reaction is typically quenched with aqueous sodium bicarbonate and filtered through a pad of celite to remove inorganic salts before extraction.
Expert Tip: If the reaction stalls, sometimes a "re-charge" of the catalyst (adding a small additional portion of the catalyst/ligand mixture) can restart the catalytic cycle. However, this should only be done after confirming the initial reagents were of high quality.
-
Final Step: Hydrolysis and Deprotection
The final conversion of the nitrile to the methyl ester (methanolysis) and removal of the SEM protecting group can typically be achieved in a single step by heating the intermediate in a solution of methanolic HCl. This step is generally high-yielding, but purification of the final product may require careful column chromatography or crystallization to remove any residual protecting group fragments.
By systematically addressing each of these potential failure points, researchers can significantly improve the reliability and yield of the synthesis for this valuable 7-azaindole building block.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PubMed Central. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006).
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). ResearchGate. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Azaindole Therapeutic Agents. (2020). PubMed Central. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives
Welcome to the technical support center for the purification of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of 7-azaindole scaffolds. These compounds are prevalent in drug discovery, particularly as kinase inhibitors, but their unique physicochemical properties often present significant purification challenges.[1][2] This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.
Section 1: Foundational Questions & Pre-Purification Checks
This section addresses the critical first steps that can prevent many downstream purification issues. A robust work-up is the foundation of a successful purification.
Q1: My initial work-up is complete, but the crude NMR looks very complex. Where should I start?
A1: Before proceeding to chromatography or crystallization, it's crucial to ensure your aqueous work-up was effective. The 7-azaindole core, particularly with an amino substituent, imparts basic properties to the molecule.
-
Causality: Residual acids from the reaction (e.g., TFA, HCl) or basic reagents (e.g., DIPEA, K₂CO₃) can form salts with your product or impurities, altering their solubility and chromatographic behavior.
-
Troubleshooting Steps:
-
Neutralizing Wash: Re-dissolve your crude material in a suitable organic solvent (like Ethyl Acetate or DCM).
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove residual acids.
-
Follow with a water wash and then a brine wash to remove inorganic salts and residual water.
-
Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Acquire a new crude NMR. You may find the profile is significantly cleaner, revealing the true nature of the impurities you need to target.
-
Q2: I see a significant amount of what appears to be unreacted starting material. Is it better to push the reaction to completion or remove it during purification?
A2: This is a common process chemistry dilemma. While driving a reaction to 100% completion can seem ideal, it can sometimes lead to the formation of degradation products or hard-to-remove side products.[3]
-
Expert Recommendation: If the starting material has a significantly different polarity from your product, it is often more efficient to stop the reaction at a reasonable conversion (e.g., >90%) and remove the starting material during purification. The basicity of heterocyclic amines can be exploited for purification through acid-base extraction techniques.[4]
-
Self-Validation: Monitor your reaction by TLC or LC-MS. If you observe the formation of new, closely eluting spots as the reaction nears completion, it is a strong indicator that pushing the reaction further will complicate purification more than the presence of starting material will.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common method for purifying these derivatives. However, the inherent basicity of the 7-azaindole nucleus can cause issues with standard silica gel.
Q3: My compound is streaking badly on the silica gel column and my yield is very low. What is happening?
A3: This is a classic sign of strong, irreversible binding or slow kinetics of interaction between your basic compound and the acidic silica gel surface. The lone pairs on the pyridine nitrogen and the amino group can interact strongly with the acidic silanol (Si-OH) groups on the silica surface.
-
Causality: This strong interaction can lead to significant tailing (streaking) and, in some cases, partial degradation or complete loss of the compound on the column.[5]
-
Troubleshooting Protocol:
-
Base Deactivation: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol (if using a DCM/MeOH eluent system). This base will competitively bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Alternative Stationary Phases: If base modification is insufficient, consider switching to a less acidic stationary phase.
-
Neutral Alumina: Often an excellent choice for basic compounds.
-
Reversed-Phase (C18) Silica: Purification is based on hydrophobicity rather than polarity. This is particularly useful if your impurities have different hydrophobic characteristics. A typical eluent system would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or TFA to improve peak shape.
-
-
Workflow for Column Chromatography Troubleshooting
Caption: Decision tree for troubleshooting problematic column chromatography.
Q4: I have two spots on TLC that are very close together. How can I improve my separation?
A4: Separating closely eluting impurities, such as regioisomers which are common in heterocyclic synthesis, requires optimizing the selectivity of your chromatographic system.[5][6]
-
Expert Recommendation:
-
Solvent System Optimization: Do not rely solely on Ethyl Acetate/Hexane or DCM/Methanol. Test different solvent systems that offer different selectivities. For example, replacing DCM with Chloroform or adding a small amount of a "weaker" solvent like tert-Butyl methyl ether (MTBE) can alter the interactions and improve separation.
-
Column Parameters: Use a higher-resolution setup. This means using finer silica gel (e.g., 230-400 mesh), a longer and narrower column, and applying the sample in the most concentrated band possible (dry loading is often superior to wet loading).
-
Isocratic vs. Gradient Elution: If running a gradient, try a shallower gradient over a longer volume to better resolve the compounds. If the compounds are very close, a carefully optimized isocratic elution may provide the best results.
-
Table 1: Common Chromatography Solvent Systems
| Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (Optional) | Typical Application |
| Hexanes / Heptane | Ethyl Acetate (EtOAc) | 1% Triethylamine | General purpose for moderately polar compounds. |
| Dichloromethane (DCM) | Methanol (MeOH) | 1% Ammonia in MeOH | For more polar compounds. |
| Toluene | Acetone | None | Can offer different selectivity due to pi-stacking interactions. |
| Hexanes / Heptane | tert-Butyl methyl ether (MTBE) | 1% Triethylamine | Good for separating isomers where H-bonding differences are key. |
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective technique for achieving high purity, but finding the right conditions can be challenging.
Q5: My compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a liquid phase (the oil) before reaching the temperature required for crystal lattice formation. This is common with compounds that have relatively low melting points or when impurities are present that depress the melting point.[5]
-
Causality: The solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.
-
Troubleshooting Protocol:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent to create a more dilute solution. Let it cool much more slowly.
-
Change Solvent System: The initial solvent may be too good. Try a solvent system where the compound has slightly lower solubility at high temperatures.
-
Induce Crystallization: Once the solution is cool and supersaturated (but not yet oiled out), try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" of pure material, if available, is the most effective method.
-
Q6: I can't find a single solvent that works for recrystallization. What are my options?
A6: A binary solvent system is the solution. This involves finding one solvent in which your compound is highly soluble (the "soluble" solvent) and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., Methanol, Acetone, or Ethyl Acetate).
-
Titration: While the solution is still hot, add the "anti-solvent" (e.g., Water, Hexanes, or Diethyl Ether) dropwise until you see persistent cloudiness (turbidity).
-
Re-solubilization: Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "anti-solvent," and dry under high vacuum.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting guide for common recrystallization problems.
Section 4: Common Impurities and Removal Strategies
The synthesis of substituted 7-azaindoles can generate specific, often challenging, impurities.[1][7]
Table 2: Common Impurities and Recommended Actions
| Impurity Type | Potential Source | Identification | Removal Strategy |
| Starting Materials | Incomplete reaction. | Compare crude NMR/LCMS to authentic standards. | Optimize chromatography; consider an acid or base wash if pKa values differ significantly. |
| Regioisomers | Lack of regioselectivity in substitution reactions (e.g., halogenation, amination). | High-field 2D NMR (NOESY, HMBC); careful analysis of LC-MS. | High-resolution chromatography (HPLC or very careful flash chromatography). Recrystallization may also be effective.[6] |
| Hydrolyzed Ester | Presence of water with acid or base during reaction or work-up. | Appearance of a carboxylic acid peak in NMR/LCMS. | Re-esterify the mixture if possible, or separate using chromatography (the acid will be much more polar). An extraction with aqueous base can remove the acidic impurity. |
| N-Oxides | Over-oxidation during certain synthetic steps. | Characteristic shift in NMR; M+16 peak in mass spectrometry. | These are very polar; easily removed by silica gel chromatography. |
| Dimerization Products | Side reactions involving reactive intermediates, especially during metallation steps.[8] | High molecular weight peaks in mass spectrometry. | Usually have very different polarity and can be removed by standard chromatography. |
References
-
Lachance, H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Various Authors. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
Negrerie, M., et al. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Sørensen, M. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
LibreTexts Chemistry. (2024). Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Ravali, B., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]
-
Turesky, R. J., et al. (1990). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (2017). Azaindole synthesis. Organic-Chemistry.org. Available at: [Link]
-
Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]
-
Various Authors. Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
HELIX Chromatography. (2026). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Rusinov, V. L., et al. (2009). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. Wiley Online Library. Available at: [Link]
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
"methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" stability and storage issues
Welcome to the dedicated technical support guide for Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 351439-07-1). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal handling, storage, and utilization of this critical building block. In our experience, inconsistent experimental outcomes with complex heterocyclic intermediates often trace back to subtle issues of compound stability and storage. This guide provides field-proven insights and troubleshooting protocols to maintain the integrity of your material and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term and short-term storage conditions for this compound?
A1: Based on the general stability of related azaindole and aminopyridine derivatives, specific storage conditions are crucial for preventing degradation.
-
Long-Term Storage (Months to Years): For maximum shelf-life, the compound should be stored as a lyophilized powder at -20°C to -80°C.[1] The container should be tightly sealed and the headspace purged with an inert gas (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.[2]
-
Short-Term Storage (Days to Weeks): Storage at 2-8°C in a desiccator is acceptable for material that will be used promptly.[1] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
Q2: I've noticed the white powder has developed a yellowish or brownish tint. What does this indicate?
A2: A color change from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to oxidation of the electron-rich aminopyrrolopyridine core. The amino group at the 6-position makes the aromatic system particularly susceptible to oxidative processes, which can be initiated by air and light. If you observe a significant color change, we recommend re-analyzing the material for purity before use.
Q3: What solvents are recommended for preparing stock solutions? How stable are these solutions?
A3: The parent 1H-pyrrolo[2,3-b]pyridine scaffold is soluble in methanol.[3] For this carboxylate derivative, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions.
Solution stability is a major concern:
-
In Aprotic Solvents (DMSO, DMF): Solutions can be stored at -20°C or -80°C for several weeks. However, repeated freeze-thaw cycles should be avoided as this can introduce moisture and accelerate degradation.[1] We recommend aliquoting stock solutions into single-use volumes.
-
In Protic Solvents (Methanol, Ethanol): Use these solutions immediately. The methyl ester functionality is susceptible to hydrolysis or transesterification, especially if any acidic or basic impurities are present.
Q4: Is the compound sensitive to light or pH changes?
A4: Yes. Like many complex aromatic heterocycles, azaindole derivatives can be photosensitive.[3] Protect both the solid material and solutions from direct light by using amber vials or by wrapping containers in aluminum foil. The compound's stability is optimal under neutral pH. Strong acidic or basic conditions can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid and may also affect the stability of the heterocyclic core.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for identifying the root cause and implementing a solution.
Problem 1: Appearance of an unexpected peak in HPLC/LC-MS analysis of a freshly prepared solution.
-
Potential Cause A: On-column or In-source Degradation. The compound may be unstable under the analytical conditions (e.g., acidic mobile phase). The amino group can protonate, and the ester can hydrolyze.
-
Solution A:
-
Modify Mobile Phase: Switch to a mobile phase with a neutral or near-neutral pH buffer (e.g., ammonium acetate or ammonium formate).
-
Lower Temperature: Run the analysis on a column with temperature control set to a lower temperature (e.g., 25-30°C) to reduce thermal degradation.
-
Check MS Source: If using LC-MS, analyze the mass spectrum for a peak corresponding to the hydrolyzed product (M-14, loss of CH₂).
-
-
Potential Cause B: Solvent Contamination. The solvent used for dissolution (e.g., methanol, DMSO) may contain impurities (e.g., water, peroxides, or acidic/basic residues) that are causing rapid degradation.
-
Solution B:
-
Use High-Purity Solvents: Always use fresh, anhydrous, HPLC-grade or higher-purity solvents.
-
Blank Injection: Inject a sample of the solvent alone to rule out contamination.
-
Test a Different Solvent: Dissolve a small amount of the compound in an alternative high-purity solvent (e.g., Acetonitrile) and analyze immediately.
-
Problem 2: Inconsistent yields or formation of unknown byproducts in a subsequent reaction (e.g., N-alkylation, amide coupling).
-
Potential Cause A: Degradation of the Starting Material. The compound may have degraded during storage, leading to a lower effective concentration of the desired starting material and the presence of reactive impurities.
-
Solution A:
-
Confirm Purity: Before starting the reaction, always confirm the purity of the starting material using the HPLC protocol provided below or your own validated method.
-
Use Fresh Material: Whenever possible, use a fresh, unopened bottle of the reagent or material that has been stored under the recommended long-term conditions.
-
-
Potential Cause B: Competing Side Reactions. The amino group at the 6-position is a nucleophile and can compete with other intended reaction sites. The pyrrole nitrogen is also nucleophilic after deprotonation.
-
Solution B:
-
Protecting Groups: In complex syntheses, consider protecting the 6-amino group (e.g., as a Boc-carbamate) or the pyrrole nitrogen (e.g., with a SEM or tosyl group) to prevent unwanted side reactions.[4][5]
-
Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. A non-nucleophilic base may be required to avoid side reactions at the ester.
-
Stability & Handling Summary
The following table summarizes the key stability and handling parameters for this compound.
| Parameter | Recommendation | Rationale & Cited Evidence |
| Storage (Solid) | -20°C to -80°C, under inert gas, desiccated. | Prevents oxidative and hydrolytic degradation. Standard for complex heterocyclic intermediates.[1][2] |
| Light Exposure | Protect from light (use amber vials). | Azaindole cores can be photosensitive.[3][6] |
| Solution Storage | Aliquot in aprotic solvents (DMSO, DMF); store at -80°C. Avoid freeze-thaw. | Minimizes hydrolysis and moisture introduction.[1] |
| pH Sensitivity | Avoid strong acids and bases. | Catalyzes hydrolysis of the methyl ester to the carboxylic acid. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | The electron-rich amino-pyrrolopyridine system is susceptible to oxidation and acid/base-mediated degradation.[2] |
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for troubleshooting. Based on the structure's functional groups (amino, methyl ester, 7-azaindole core), we can hypothesize two primary non-enzymatic degradation routes.
Caption: Hypothetical degradation pathways for the title compound.
Protocol: HPLC Purity Assessment
This self-validating protocol can be used to assess the purity of your material upon receipt and over time.
1. Instrumentation & Columns:
-
HPLC system with UV/Vis or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents & Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
4. Sample Preparation:
-
Prepare a sample stock solution in the diluent at approximately 1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL for injection.
5. System Suitability & Analysis:
-
Blank Injection: Inject the diluent to ensure no system contamination.
-
Analysis: Inject the sample and integrate all peaks.
-
Purity Calculation: Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Trustworthiness Check: A stable baseline and a sharp, symmetrical peak for the main compound validate the method's suitability. The appearance of new peaks over time in stored samples indicates degradation.
References
-
Cusabio. (n.d.). Methyl1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Retrieved from Cusabio. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from Carl ROTH. [Link]
-
Besson, T., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2593. [Link]
-
Larsen, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5459. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges with Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Experimental Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and encountering solubility issues in their experimental assays. This compound, built on the versatile 7-azaindole scaffold, is a valuable building block in medicinal chemistry, often explored in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4] However, its promising biological activity can be masked by poor aqueous solubility, a common challenge for many new chemical entities.[5] This guide provides a logical, step-by-step approach to systematically diagnose and overcome these solubility hurdles, ensuring the reliability and accuracy of your experimental data.
Section 1: Understanding the Molecule's Solubility Profile
A clear understanding of the compound's physicochemical properties is the foundation for troubleshooting.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this molecule is governed by a combination of its structural components:
-
7-Azaindole Core: This fused heterocyclic system is largely aromatic and planar, contributing to low intrinsic aqueous solubility due to efficient crystal lattice packing. However, replacing a carbon atom in the indole ring with a nitrogen atom (creating an azaindole) generally leads to a modest enhancement in aqueous solubility compared to the indole counterpart.[6][7]
-
Basic Centers (Ionizable Groups): The molecule possesses two key basic nitrogen atoms: the amino group (-NH₂) at the 6-position and the nitrogen within the pyridine ring. These groups can be protonated in acidic conditions. The pKa of the parent pyridine molecule is approximately 5.23.[8] The presence of an amino group is expected to increase the basicity of the molecule. This pH-dependent ionizability is the most critical handle for solubility manipulation.[8][9]
-
Ester Group: The methyl carboxylate group at the 4-position is a non-ionizable, polar feature that can participate in hydrogen bonding.
-
Pyrrole N-H: The proton on the pyrrole nitrogen is very weakly acidic and generally not a useful handle for solubility modification under typical physiological pH conditions.
This combination of a large, relatively non-polar core with strategically placed basic centers dictates that the compound will have poor solubility at neutral pH but will become significantly more soluble at acidic pH.
Section 2: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common and immediate issues encountered in the lab.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. What is happening?
A2: This is the most frequent problem researchers face with poorly soluble compounds and is often called "crashing out".[10][11] You are observing a solvent-shift precipitation. The compound is highly soluble in a polar aprotic solvent like 100% DMSO. When you introduce a small volume of this DMSO stock into a large volume of an aqueous system (like PBS or media), the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly changes from organic to aqueous. Since the compound has very low aqueous solubility, it can no longer stay in solution and precipitates.[10][12]
Q3: What is the first and simplest thing I should try to fix this precipitation issue?
A3: Before attempting more complex formulations, optimize your dilution technique. The goal is to avoid a sudden, drastic change in the solvent environment.
-
Recommended Action: Serial Dilution & Direct Addition. The best practice is to add the DMSO stock directly to the final assay volume while vortexing or stirring to ensure rapid mixing. This minimizes localized high concentrations of the compound in the aqueous medium. If you are preparing intermediate dilutions, make them in DMSO, not in aqueous buffers.[13] For example, to achieve a 10 µM final concentration from a 10 mM DMSO stock, add 1 µL of the stock directly to 1 mL of the final assay medium, rather than making an intermediate dilution in buffer.
Q4: What is the maximum concentration of DMSO my cells or enzyme can tolerate?
A4: The tolerance to DMSO is cell-line and assay-dependent, but a universal best practice is to keep the final concentration as low as possible.
-
General Guideline: The final concentration of DMSO in most cell-based assays should not exceed 0.5% (v/v), with <0.1% (v/v) being the ideal target to minimize solvent-induced artifacts.[13] At concentrations above 1%, DMSO can cause cellular stress, and at higher levels (>10%), it is known to induce membrane pore formation and apoptosis.[14] Always run a "vehicle control" (media with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
Section 3: In-Depth Troubleshooting Guides
If simple dilution techniques are insufficient, a more systematic approach is required. The following guides provide validated protocols to enhance solubility.
Guide 1: Systematic Co-Solvent Optimization
The principle here is to modify the bulk solvent properties of your final assay medium by including a small, tolerable amount of a water-miscible organic solvent, known as a co-solvent.[15][16] This reduces the overall polarity of the solution, helping to keep your compound dissolved.[15]
-
Prepare a high-concentration primary stock of your compound (e.g., 10-50 mM) in 100% DMSO.
-
Select Co-solvents for Testing: Choose a few biocompatible co-solvents from the table below.
-
Prepare Intermediate Stocks: Create a set of intermediate stocks by diluting your primary DMSO stock into each co-solvent. For example, a 1:10 dilution to create a 1 mM stock in a solution that is 90% co-solvent and 10% DMSO.
-
Test Final Dilution: Add a small volume (e.g., 10 µL) of each intermediate stock to your final assay buffer (e.g., 990 µL) to reach your target compound concentration. This will also establish your final co-solvent and DMSO concentration.
-
Observe: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C). Check for clarity using a plate reader for light scattering if available.
-
Validate: Once you find a co-solvent system that works, ensure you run a vehicle control with the same final concentration of DMSO and the co-solvent to check for any effects on your assay.
| Co-Solvent | Properties & Use Cases | Typical Final Assay Conc. | Pros | Cons |
| DMSO | Strong polar aprotic solvent. The universal starting point.[17] | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; can interfere with assays.[14] |
| Ethanol | Water-miscible polar protic solvent. | < 1% | Biocompatible at low concentrations; volatile. | Can be toxic to cells; potential for evaporation from plates. |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic, water-miscible polymer. Often used in preclinical formulations.[18] | 1-5% | Low toxicity; can significantly increase solubility. | Can increase solution viscosity; may interfere with some protein assays. |
| Propylene Glycol (PG) | Less toxic alternative to ethylene glycol.[16][18] | < 2% | Good safety profile; commonly used in formulations. | Can be more viscous than ethanol. |
This diagram outlines a logical progression for tackling solubility issues.
Guide 2: pH-Modification Strategy
This is a powerful technique that leverages the basic nature of your compound. By preparing the stock solution in an acidic environment, you protonate the amino and pyridine nitrogens, forming a more water-soluble salt.
-
Prepare an Acidic Solvent: Use a dilute acid such as 10-100 mM HCl or a buffer like 50 mM citrate buffer, pH 3.0.
-
Dissolve Compound: Attempt to dissolve the compound directly in the acidic solvent to a concentration of 1-10 mM. Gentle warming or sonication may aid dissolution.
-
Dilute into Final Buffer: Add a small volume of this acidic stock to your final assay buffer (which should be at physiological pH, e.g., 7.4).
-
Key Consideration: The final assay buffer must have sufficient buffering capacity to instantly neutralize the small amount of acid added along with your compound, bringing the final pH back to the desired physiological range.
-
Validate: Always measure the final pH of your assay solution after adding the acidic stock to confirm it is within the acceptable range for your experiment. Also, run a vehicle control where you add the same volume of the acidic solvent to the assay medium.
At acidic pH, the basic nitrogen atoms become protonated, increasing the polarity and aqueous solubility of the molecule.
Section 4: Best Practices for Compound Handling and Storage
Proper handling is crucial to avoid solubility issues that can arise over time.
Q5: How should I prepare and store my stock solutions to prevent the compound from precipitating during storage?
A5: Even in DMSO, compounds can sometimes precipitate, especially after freeze-thaw cycles.[17]
-
Stock Solution: Prepare a high-concentration master stock (10-50 mM) in 100% anhydrous DMSO.
-
Aliquoting: Dispense the master stock into small, single-use aliquots in tightly sealed vials. This is the most critical step to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.
-
Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C. Before use, thaw an aliquot completely and bring it to room temperature. Vortex gently to ensure any micro-precipitates are redissolved before opening the vial.
Q6: I've tried these methods, but I'm still unsure if my compound is fully dissolved. How can I verify the actual concentration?
A6: Visual inspection can be misleading. To ensure accuracy, especially for critical experiments like IC₅₀ determination, you may need to quantify the soluble fraction of your compound.
-
Recommended Action: After preparing your final working solution, centrifuge it at high speed (e.g., >14,000 x g for 15-30 minutes) to pellet any insoluble material. Carefully take a sample of the supernatant and measure its concentration using an appropriate analytical method, such as:
-
HPLC with UV detection: The most reliable method to quantify the concentration accurately.
-
UV-Vis Spectroscopy: A quicker method if the compound has a distinct chromophore and you have established a standard curve.
-
By implementing these systematic troubleshooting strategies, you can overcome the solubility challenges associated with this compound, leading to more reliable and reproducible data in your research endeavors.
References
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Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1858-1874. Available from: [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2062-2075. Available from: [Link]
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Wikipedia. (n.d.). Pyridine. Available from: [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
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ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Available from: [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available from: [Link]
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National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Available from: [Link]
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World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Available from: [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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National Center for Biotechnology Information. (2009). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening, 14(6), 667-677. Available from: [Link]
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National Center for Biotechnology Information. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1023-1028. Available from: [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]
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ResearchGate. (2020). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. Available from: [Link]
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Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
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ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]
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World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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MDPI. (n.d.). Special Issue: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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PharmTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
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ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]
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MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6297. Available from: [Link]
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Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. PubChem. Available from: [Link]
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Reddit. (2017). How does high throughput screening work? Available from: [Link]
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Available from: [Link]
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MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1047. Available from: [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1746. Available from: [Link]
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Pharmaffiliates. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. Available from: [Link]
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Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Available from: [Link]
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YouTube. (2017). High Throughput Screening (HTS/HTE) Method Explained. Clariant. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1420-1425. Available from: [Link]
-
National Institutes of Health. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(15), 6039-6042. Available from: [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(12), 10323. Available from: [Link]
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reducing off-target effects of "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" based inhibitors
A Guide to Characterizing and Reducing Off-Target Effects
Welcome to the technical support center for researchers utilizing inhibitors based on the methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research. This guide is designed to address common challenges, particularly the issue of off-target effects, which can confound experimental results and lead to misinterpretation of data.
The 1H-pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for developing protein kinase inhibitors.[1][2] Its structure is adept at forming key hydrogen bonds within the ATP-binding site of many kinases.[1] While this property is excellent for generating potent inhibitors, the high conservation of the ATP pocket across the human kinome presents a significant challenge: a lack of absolute specificity.[3] This guide will equip you with the knowledge and protocols to identify, understand, and mitigate these off-target effects.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses foundational questions about off-target effects in the context of your inhibitor class.
Q1: What exactly are "off-target" effects, and why are they a major concern?
A: An "off-target" effect occurs when a compound interacts with proteins other than its intended biological target.[4] For kinase inhibitors, this often means binding to multiple kinases beyond the primary one you are studying.[3] These unintended interactions are problematic for several reasons:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cytotoxicity, masking the specific effects of on-target inhibition.
-
Misleading Therapeutic Development: In drug discovery, off-target effects can cause unforeseen side effects in clinical trials, leading to costly failures.[5]
Q2: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition. Could this be an off-target effect?
A: Yes, this is a classic sign of potential off-target activity. While high concentrations of any compound can be toxic, cytotoxicity within the expected therapeutic window suggests your inhibitor may be affecting proteins essential for cell survival. It is crucial to differentiate this from on-target toxicity (where inhibiting the intended target is itself lethal to the cells). A key troubleshooting step is to determine the IC50 for your target kinase and correlate it with the concentration at which you observe cell death. If there is a large discrepancy, off-target effects are highly likely.
Q3: What are the most probable off-targets for 7-azaindole-based kinase inhibitors?
A: Given that the 7-azaindole scaffold is an excellent "hinge-binding" motif that mimics adenine, the most likely off-targets are other ATP-binding proteins, primarily the vast family of protein kinases.[1][2] Without specific profiling data for your particular molecule, it is difficult to predict the exact off-targets. However, promiscuous inhibitors often hit kinases with similar ATP-binding site conformations. The only way to know for sure is to perform a comprehensive selectivity screen.[6]
Q4: What is the difference between biochemical selectivity and cellular selectivity?
A: This is a critical distinction.
-
Biochemical Selectivity is determined using in vitro assays with purified, recombinant enzymes.[6] It measures the intrinsic affinity of your inhibitor for a panel of kinases, typically in a controlled environment with a fixed ATP concentration.[7]
-
Cellular Selectivity reflects the inhibitor's activity in a living cell. It is influenced by factors like cell permeability, intracellular ATP concentrations (which are much higher than the Km for many kinases and can outcompete the inhibitor), and the presence of drug efflux pumps.[7] An inhibitor can be highly selective in a biochemical assay but show more off-target effects in a cellular context, or vice-versa. Therefore, both types of assessment are necessary for a complete picture.
Part 2: Troubleshooting Guide - A Workflow for Identifying Off-Target Effects
If you suspect off-target effects are impacting your experiments, a systematic approach is required to identify the unintended interactions.
Workflow: From Unexpected Phenotype to Off-Target Identification
This workflow outlines the logical progression for diagnosing and confirming off-target effects.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
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- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Kinase Assays for "Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" Compounds
Welcome to the technical support center for optimizing kinase assays involving methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for developing robust and reproducible kinase inhibition assays. We will move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and generate high-quality, reliable data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions when working with novel kinase inhibitors.
Q1: What are the critical first steps when setting up a kinase assay for a new inhibitor?
The foundational step is to thoroughly characterize your assay components and conditions before introducing the inhibitor.[1] This involves optimizing the concentrations of your kinase, substrate, and ATP to ensure the assay is running under conditions that will yield meaningful inhibition data.[1][2] Skipping this step is a common reason for inconsistent results down the line.
Q2: My inhibitor, a this compound derivative, is showing poor solubility in the assay buffer. What can I do?
This is a frequent challenge with heterocyclic compounds. Here are several strategies:
-
Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its concentration must be carefully controlled.[3] Most enzymatic assays can tolerate up to 5-10% DMSO, but it's crucial to determine the maximal concentration your specific kinase can handle without its activity being affected.[1][3] Always maintain a consistent final DMSO concentration across all wells, including controls.[3]
-
Test Alternative Solvents: If DMSO proves problematic, other organic solvents like ethanol or methanol can be tested, but their compatibility with the kinase must also be validated.
-
Sonication: Briefly sonicating your compound stock solution can help dissolve small particulates.
-
pH Adjustment: The pH of your assay buffer can influence the solubility of your compound. Test a range of pH values within the optimal activity range for your kinase.
Q3: How do I determine the correct ATP concentration for my assay?
The ATP concentration is a critical parameter that significantly influences the apparent potency (IC50) of ATP-competitive inhibitors.[4]
-
For Initial Screening: Using an ATP concentration close to the Michaelis constant (Km) of the kinase is a common starting point.[4] This allows for a more direct comparison of the intrinsic affinity (Ki) of different inhibitors.[4]
-
For Physiological Relevance: To better mimic the cellular environment, assays should also be run at physiological ATP concentrations (typically 1-5 mM).[5] This is crucial for understanding how the inhibitor will perform in a cellular context.[5]
Q4: I'm seeing high variability between my replicate wells. What are the likely causes?
High variability can undermine the reliability of your results. Common culprits include:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper technique, especially with small volumes.[6]
-
Inadequate Mixing: Gently but thoroughly mix all components after each addition.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation.[6] It's good practice to fill these wells with buffer or water and not use them for experimental data.[6]
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation.[6]
II. In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex experimental issues.
Guide 1: Investigating Compound Precipitation
Precipitation of the test compound is a significant source of artifacts in kinase assays.[7] It can lead to an underestimation of potency and poor data reproducibility.
Symptoms:
-
Visible particulates in the assay wells.
-
Inconsistent results at higher compound concentrations.
-
A steep, non-sigmoidal inhibition curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps & Explanations:
-
Visual Inspection: Before reading your plate, carefully inspect the wells against a dark background. The presence of a "dust-like" substance or cloudiness is a clear indicator of precipitation.
-
Solubility Assessment: Determine the solubility of your compound in the final assay buffer. This can be done by preparing a series of dilutions and using nephelometry or visual inspection to identify the concentration at which precipitation occurs.
-
Optimize Solvent Concentration: As mentioned in the FAQs, carefully titrate the DMSO concentration to find the highest level that maintains compound solubility without inhibiting the enzyme.
-
Consider Assay Miniaturization: Smaller assay volumes can sometimes exacerbate precipitation issues due to changes in the surface-to-volume ratio.[1] If you are using very small volumes, consider if a slightly larger volume might improve solubility.
-
Centrifugation: If precipitation is unavoidable, centrifuging the plate immediately before reading can pellet the precipitate, potentially reducing its interference with the assay signal.
Guide 2: Addressing Assay Interference
Certain compounds can directly interfere with the assay detection method, leading to false-positive or false-negative results.
Symptoms:
-
Unexpectedly high or low signals that do not correlate with kinase activity.
-
Inhibition in "no-enzyme" control wells.
-
Discrepancies between different assay formats (e.g., luminescence vs. fluorescence).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay interference.
Detailed Steps & Explanations:
-
No-Enzyme Control: Always run a control where your compound is added to the assay buffer and detection reagents without the kinase. Any change in signal in this control is a direct indication of assay interference.
-
Counter-Screening: If using a coupled-enzyme assay (e.g., ADP-Glo™), test your compound against the coupling enzyme(s) alone to ensure it is not inhibiting them.
-
Vary Assay Technology: If interference is suspected, re-testing your compound in an orthogonal assay that uses a different detection method is the best way to confirm your results. For example, if you are using a fluorescence-based assay, try a luminescence or radiometric-based method.[5]
-
Address Autofluorescence: If your compound is fluorescent, it can interfere with fluorescence-based assays.[1] Using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or switching to a non-fluorescent method can mitigate this issue.[8]
III. Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
Objective: To find the enzyme concentration that results in approximately 10-20% substrate turnover within the linear range of the reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Assay Buffer
-
Detection Reagent
-
Microplate Reader
Procedure:
-
Prepare a serial dilution of the kinase in assay buffer.
-
Add a fixed, saturating concentration of substrate and ATP to each well of a microplate.
-
Initiate the reaction by adding the different concentrations of the kinase to the wells.
-
Incubate the plate at the desired temperature for a set period (e.g., 60 minutes).
-
Stop the reaction (if necessary for your assay format).
-
Add the detection reagent and measure the signal.
-
Plot the signal versus enzyme concentration. The optimal concentration will be in the linear portion of the curve.
Protocol 2: Determination of IC50 Value
Objective: To determine the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[9]
Materials:
-
Kinase (at optimal concentration)
-
Substrate
-
ATP (at desired concentration, e.g., Km or 1 mM)
-
Inhibitor stock solution (in 100% DMSO)
-
Assay Buffer
-
Detection Reagent
-
Microplate Reader
Procedure:
-
Prepare a serial dilution of your inhibitor in 100% DMSO.
-
Dilute the inhibitor serial dilutions into the assay buffer to create the final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted inhibitor to the assay plate.
-
Add the kinase to the wells and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes).
-
Initiate the reaction by adding a mixture of substrate and ATP.
-
Incubate for the pre-determined linear reaction time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Data Presentation:
| [Inhibitor] (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition |
| 10 | 95.2 | 96.1 | 95.65 |
| 3.33 | 85.7 | 84.9 | 85.3 |
| 1.11 | 65.4 | 66.2 | 65.8 |
| 0.37 | 48.9 | 50.1 | 49.5 |
| 0.12 | 25.6 | 24.8 | 25.2 |
| 0.04 | 10.1 | 9.8 | 9.95 |
| 0.01 | 2.3 | 2.5 | 2.4 |
| 0 | 0 | 0 | 0 |
IV. Core Concepts Explained
The Kinase Reaction and Inhibition
Understanding the fundamental kinase reaction is key to designing effective assays.
Caption: The basic kinase reaction and the action of an inhibitor.
In a typical kinase assay, the enzyme (kinase) catalyzes the transfer of a phosphate group from ATP to a substrate.[8] An inhibitor, such as a this compound derivative, will bind to the kinase and prevent this reaction from occurring.[11][12] The goal of the assay is to measure the extent of this inhibition.[9]
IC50 vs. Ki: What's the Difference?
-
IC50 (Half-maximal inhibitory concentration): This is an operational value that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[10] It is highly dependent on factors like ATP and substrate concentrations.
-
Ki (Inhibition constant): This is a thermodynamic value that reflects the intrinsic binding affinity of the inhibitor for the kinase. It is independent of assay conditions.
While IC50 values are useful for routine screening and ranking compounds, Ki values provide a more fundamental measure of inhibitor potency and are more suitable for comparing data across different studies.[13] The Cheng-Prusoff equation can be used to estimate the Ki from the IC50 if the Km of ATP is known.[4]
Cheng-Prusoff Equation (for a competitive inhibitor):
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (ATP in this case)
-
Km is the Michaelis constant of the enzyme for the substrate
V. References
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Wikipedia. Precipitation (chemistry). [Link]
-
National Institutes of Health. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
ResearchGate. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?[Link]
-
National Institutes of Health. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
-
National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
ResearchGate. (2025, August 10). Guidelines for accurate EC50/IC50 estimation. [Link]
-
PubMed. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. [Link]
-
ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
MDPI. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]
-
PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
PLOS. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]
-
MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]
-
National Institutes of Health. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
-
protocols.io. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
YouTube. (2022, November 6). Precipitate Formation (Examples and Predicting Precipitates). [Link]
-
National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
-
ResearchGate. Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...[Link]
-
National Institutes of Health. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
-
Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry. [Link]
-
National Institutes of Health. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. [Link]
-
edX. IC50 Determination. [Link]
-
ResearchGate. (2025, August 10). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]
-
MDPI. Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. [Link]
-
PubMed. Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. [Link]
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- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SEM Deprotection of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for researchers facing challenges with the SEM deprotection of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and related 7-azaindole scaffolds. This resource is designed to empower you with the causal understanding and methodological rigor needed to overcome common synthetic hurdles.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutics. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a popular choice for protecting the pyrrole nitrogen of this bicyclic system due to its general stability. However, its removal, particularly in complex, functionalized molecules, can be fraught with challenges, leading to low yields, incomplete reactions, and the formation of complex side products. This guide will address these issues head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard TFA-mediated SEM deprotection is giving a complex mixture of products with a low yield of my desired this compound. What is happening?
This is the most common and critical issue encountered with this substrate. The complexity arises primarily from the reactivity of the deprotected 7-azaindole core with formaldehyde, a byproduct of the SEM deprotection under acidic conditions.
Causality & Mechanism:
The standard two-step SEM deprotection involves treatment with an acid, typically trifluoroacetic acid (TFA), followed by a basic workup. The acidic step cleaves the SEM group, generating a stabilized carbocation that subsequently fragments to release formaldehyde, ethene, and a silyl species.
The deprotected 6-amino-7-azaindole is an electron-rich heterocyclic system. The pyrrole and pyridine rings are activated towards electrophilic aromatic substitution. The in situ generated formaldehyde is a potent electrophile under acidic conditions, leading to unwanted side reactions with your desired product.
Recent studies on a closely related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine system have identified two major side products arising from this formaldehyde reactivity[1][2]:
-
Tricyclic 8-Membered Ring Formation: This is believed to occur via a Pictet-Spengler-type reaction. The exocyclic amino group and the electron-rich C-5 position of the pyrrolo[2,3-b]pyridine core can react with formaldehyde to form a tricyclic product.
-
Dimerization: Two molecules of the deprotected 7-azaindole can be bridged by a methylene group derived from formaldehyde.
The propensity for these side reactions is exacerbated by prolonged reaction times and elevated temperatures during the acidic deprotection step[1].
Visualizing the Problem: Side Product Formation
To better understand the competing reaction pathways, the following diagram illustrates the desired deprotection alongside the formation of the problematic tricyclic and dimeric side products.
Caption: Decision workflow for SEM deprotection strategy.
Q4: I've successfully deprotected my compound, but purification is proving difficult. The product seems very polar and streaks on my silica gel column. What are my options?
The deprotected this compound is a relatively polar molecule with a basic amino group, which can lead to poor peak shape and recovery on standard silica gel chromatography.
Troubleshooting Guide: Purification of the Deprotected Product
| Technique | Recommendations | Rationale |
| Normal Phase Chromatography (Silica Gel) | - Add a small amount of a basic modifier to your eluent (e.g., 0.5-1% triethylamine or ammonium hydroxide).- Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity. | The basic modifier will neutralize the acidic silanol groups on the silica surface, reducing tailing and improving peak shape. |
| Normal Phase Chromatography (Alumina) | - Consider using neutral or basic alumina as the stationary phase. | Alumina is less acidic than silica and can be a better choice for purifying basic compounds. |
| Reversed-Phase Flash Chromatography | - This is often an excellent choice for polar compounds.- Use a C18-functionalized silica column with a water/acetonitrile or water/methanol mobile phase system.- A small amount of an acid (e.g., 0.1% TFA or formic acid) in the mobile phase can improve peak shape for basic analytes. | The polar nature of the compound will lead to good retention and separation on a reversed-phase column. |
| Crystallization | - If the crude product is sufficiently pure, crystallization can be an effective final purification step. | Crystallization can provide highly pure material and has been successfully used for similar compounds.[1] Solvent screening will be necessary. |
References
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Reddy, G. V., & Rao, G. S. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 153–160. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
Cox, C. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1453-1459. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
Shvartsberg, Y., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(21), 7352. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
Sources
minimizing dimer byproduct formation in "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" reactions
Prepared by the Gemini Senior Application Scientist Team Last Updated: January 26, 2026
Welcome to the technical support guide for methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals utilizing this versatile 7-azaindole scaffold. Our goal is to provide expert, field-proven insights and actionable troubleshooting strategies to address a common and critical challenge in its synthetic application: the formation of undesired dimer byproducts.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its unique electronic properties and multiple potential coordination sites—the pyrrole N-H, the pyridine nitrogen, and the C6-amino group—can complicate high-yield synthesis, frequently leading to homocoupling side reactions that consume valuable starting materials and complicate purification.[3]
This guide provides a deep dive into the mechanistic origins of dimer formation in key palladium-catalyzed cross-coupling reactions and offers robust, evidence-based solutions to minimize these byproducts.
Part 1: Understanding the Root Cause: The Mechanism of Dimer Formation
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, dimer formation (or homocoupling) is a parasitic process that competes directly with the desired product-forming catalytic cycle.[3] This side reaction can occur with either of the coupling partners.
The most prevalent pathway for the homocoupling of boronic acid partners in Suzuki reactions is initiated by the presence of molecular oxygen.[3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the unwanted dimer and regenerate Pd(0), which can re-enter the parasitic cycle.[4]
Figure 1: Competing catalytic cycles in Suzuki-Miyaura reactions.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I'm performing a Suzuki-Miyaura coupling with a boronic acid and observing a significant amount of the boronic acid homodimer. What is the most likely cause and my first course of action?
Answer and Recommended Actions:
The most common cause of boronic acid homocoupling is the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), initiating the parasitic cycle shown in Figure 1.[3][4] Your immediate focus should be on ensuring strictly anaerobic conditions.
Actionable Steps:
-
Rigorous Degassing: Solvents must be thoroughly deoxygenated. For polar aprotic solvents like dioxane or DMF, perform at least three freeze-pump-thaw cycles. For less volatile solvents, sparging with a vigorous stream of argon or nitrogen for 30-60 minutes is an effective alternative.[3]
-
Inert Atmosphere: Ensure the reaction flask is completely purged of air. Assemble the glassware hot from the oven, allow it to cool under a stream of inert gas, and maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time.[3]
-
Use a Glovebox: For maximum oxygen exclusion, setting up the reaction inside a glovebox is the gold standard.[3]
-
Catalyst Choice: Consider starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the need for an in-situ reduction of a Pd(II) source, which can be inefficient and prone to side reactions if not optimized.[3]
Question 2: My Buchwald-Hartwig amination of this compound is slow, gives low yield, and I see homocoupling of my aryl halide partner. How can I improve this?
Answer and Recommended Actions:
This is a classic challenge with electron-rich, multi-functionalized heterocycles. The sluggish desired reaction allows the homocoupling pathway to compete effectively. The key is to accelerate the C-N reductive elimination step.
Actionable Steps:
-
Ligand Selection is Critical: Standard phosphine ligands may be inadequate. Switch to bulky, electron-rich biarylphosphine ligands. These are designed to promote the crucial reductive elimination step, which is often rate-limiting for electron-rich substrates.[3] They also help stabilize the catalyst.
-
Primary Recommendations: XPhos, SPhos, or RuPhos.
-
Rationale: The steric bulk of these ligands forces the aryl groups on the palladium center into proximity, facilitating the bond-forming reductive elimination and outcompeting side reactions.
-
-
Optimize the Base: The choice and purity of the base are paramount. The base must be strong enough to deprotonate the coupling amine but not so reactive that it causes catalyst decomposition or side reactions.
-
Protect the Pyrrole N-H: The acidic N-H proton can interfere with the base, and the nitrogen atom can act as a coordinating ligand, poisoning the catalyst. Protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc is often essential for achieving high yields in cross-coupling reactions with this scaffold.[1][6]
Question 3: I am trying to introduce a substituent at the C5 position via Suzuki coupling, but I am consistently forming the C5-C5 dimer of my starting material. What should I do?
Answer and Recommended Actions:
This indicates that the oxidative addition of your halo-substituted pyrrolo[2,3-b]pyridine to Pd(0) is occurring, but the subsequent transmetalation with the boronic acid is slow. This allows a second molecule of the starting material to react, leading to homodimerization.
Actionable Steps:
-
Re-evaluate the Base: The base's primary role in Suzuki coupling is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation. If this step is slow, homocoupling can dominate. Ensure you are using an effective base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is sufficiently soluble in the reaction medium.[3][5] Sometimes, using a mixed solvent system like dioxane/water can improve the base's efficacy.[1]
-
Check Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially if exposed to moisture, forming inactive boroxines. Use a fresh, high-purity batch of your boronic acid or consider converting it to a more stable pinacol ester (BPin) derivative.
-
Ligand Tuning: While bulky ligands are often good, a ligand that is too bulky can sometimes hinder the approach of the boronic acid for transmetalation. If using a very large ligand like XPhos, consider screening a slightly less bulky but still electron-rich ligand, such as SPhos or even P(t-Bu)₃.
-
Slow Addition: If other methods fail, consider adding your halo-substituted pyrrolo[2,3-b]pyridine slowly via syringe pump to the reaction mixture containing the catalyst, base, and boronic acid. This keeps the concentration of the starting material low, disfavoring the bimolecular homocoupling reaction.
Part 3: Proactive Strategies & Optimized Protocols
Preventing dimer formation is always preferable to troubleshooting it. The following table and protocol provide robust starting points for your experiments.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv.) | Solvent System | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos or XPhos (2.5-5%) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O (e.g., 5:1) | N-H protection is highly recommended. [1] Rigorous degassing is critical.[3] |
| Buchwald-Hartwig | Pd(OAc)₂ (2-5%) | XPhos (4-10%) | Cs₂CO₃ (1.5-2.0) | Toluene or 1,4-Dioxane | Use anhydrous solvents. Ligand-to-metal ratio is crucial.[7] |
Experimental Protocol: General Method for Minimizing Dimerization in Suzuki Coupling
This protocol assumes the use of a SEM-protected methyl 6-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as the starting material.
-
Vessel Preparation: Place a magnetic stir bar in a two-neck round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition (Solid): In the flask, under a positive flow of argon, add the SEM-protected pyrrolopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent and Degassing: Add degassed 1,4-dioxane and degassed water (e.g., 5:1 ratio). Sparge the resulting suspension with argon for an additional 15 minutes.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and SPhos (5 mol%). Add a small amount of degassed dioxane to dissolve them. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser under argon. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Figure 2: Troubleshooting workflow for dimer byproduct minimization.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Why is the 6-amino group on the pyrrolo[2,3-b]pyridine core a potential issue?
-
A: The C6-amino group is a strong electron-donating group. This electronic enrichment can make the oxidative addition step more difficult and the final reductive elimination step slower. Furthermore, the lone pair on the amine can act as a potential ligand, coordinating to the palladium center and interfering with the desired catalytic cycle.
-
-
Q2: Is it absolutely necessary to protect the N-H of the pyrrole ring?
-
A: While not always mandatory for every reaction, it is a highly recommended strategy for improving reaction robustness, yield, and reproducibility.[1] The pyrrole N-H is acidic (pKa ≈ 17) and can be deprotonated by the strong bases used in cross-coupling, leading to multiple anionic species in solution. It can also coordinate to the catalyst. Protecting the N-H with a group like SEM or Boc simplifies the reactive system, often preventing side reactions and leading to cleaner outcomes.[1][6]
-
-
Q3: How does the choice of palladium precursor [e.g., Pd(II) vs. Pd(0)] affect dimerization?
-
A: Using a Pd(II) precursor (like Pd(OAc)₂ or PdCl₂) requires an in-situ reduction to the active Pd(0) catalyst. If this reduction is slow or incomplete, the remaining Pd(II) species can directly promote the homocoupling of organometallic reagents like boronic acids.[3][4] Starting with a well-defined Pd(0) source (like Pd₂(dba)₃) or a modern precatalyst (like an XPhos-Pd-G3) ensures that the active catalyst is generated cleanly and efficiently, often reducing the likelihood of these side reactions.[8][9]
-
-
Q4: Can reaction temperature be used to control dimer formation?
-
A: Yes. In some cases, the undesired homocoupling pathway has a higher activation energy than the desired cross-coupling reaction. Running the reaction at the lowest possible temperature that still allows for an acceptable rate of product formation can significantly suppress the formation of the dimer byproduct.[3] It is always advisable to start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow.
-
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
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- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
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- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
improving reproducibility in cell-based assays with "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate"
Introduction: Navigating Research with Novel Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for researchers utilizing pyrrolo[2,3-b]pyridine-based compounds in cell-based assays. The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity.[1][2] Derivatives of this core structure are frequently investigated as potent inhibitors of various protein kinases, such as Janus kinase (JAK1), Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFRs).[1][3][4][5]
This guide specifically addresses the challenges of working with novel or less-characterized derivatives, such as methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (hereafter referred to as Cpd-X for simplicity). While Cpd-X itself may be an intermediate or a novel investigational agent, the principles of robust assay design and troubleshooting are universal. Achieving reproducible data with any new small molecule requires a systematic approach to understanding its physicochemical properties and its interaction with the biological assay system.[6][7][8]
This resource provides field-proven insights, detailed protocols, and troubleshooting workflows to help you generate reliable, high-quality data and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when working with a new pyrrolo[2,3-b]pyridine-based compound.
Q1: How should I prepare and store a stock solution of a new compound like Cpd-X?
A1: Proper preparation and storage of your stock solution is the first critical step for reproducibility.[9][10]
-
Solvent Selection: Most small organic molecules are soluble in dimethyl sulfoxide (DMSO).[11] Always use anhydrous, high-purity DMSO to prevent compound degradation. If your compound information sheet suggests other solvents (e.g., ethanol, methanol), these should be tested as alternatives.
-
Concentration: Prepare a high-concentration stock, typically 10-20 mM. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced cytotoxicity (typically, the final DMSO concentration in assays should be ≤0.5%).
-
Procedure: To prepare the stock, allow the powdered compound and the solvent to reach room temperature before opening to prevent condensation. Add the solvent directly to the vial, vortex thoroughly, and use gentle sonication if necessary to ensure complete dissolution.[9]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles.
Q2: What is the likely mechanism of action for a pyrrolo[2,3-b]pyridine derivative?
A2: The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif, particularly for protein kinases.[12] This structure often acts as an ATP-competitive inhibitor, occupying the pocket where ATP would normally bind, thereby preventing the phosphorylation of downstream substrates.[1][2] For example, derivatives have shown potent inhibitory activity against FGFR, BTK, and IKKα kinases by interacting with key residues in the ATP-binding site.[1][2][5] Therefore, if you observe a cellular phenotype, it is highly probable that it results from the inhibition of a specific kinase or a family of related kinases.
Q3: How do I determine the optimal working concentration for my cell-based assay?
A3: The optimal concentration must be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of compound concentrations (typically a serial dilution) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[13][14] A typical starting range for a novel kinase inhibitor might be from 1 nM to 100 µM, using a logarithmic dilution series.[15][16] The goal is to generate a sigmoidal (S-shaped) curve, which allows for accurate calculation of the IC50.[14][17]
Q4: Is my compound likely to be stable in cell culture medium?
A4: Stability can be a significant issue. Small molecules can degrade in aqueous, warm (37°C), and CO2-rich incubator environments.[18] They can also be metabolized by cells or bind non-specifically to serum proteins in the medium or to the plastic of the culture plate. It is advisable to perform a stability test. This can be done by incubating the compound in your complete cell culture medium for the duration of your longest experiment (e.g., 72 hours), then testing its activity in a short-term functional assay to see if its potency has decreased.
Troubleshooting Guide: Common Issues & Solutions
This section provides a question-and-answer formatted guide to resolving specific experimental problems.
Q: My dose-response curve is flat or non-sigmoidal. What's wrong?
A: This is a common issue with several potential causes.
-
Cause 1: Incorrect Concentration Range. You may be testing concentrations that are too high (the "top" of the curve) or too low (the "bottom" of the curve).
-
Solution: Widen your concentration range significantly. Try a 10-point, 3-fold serial dilution starting from 100 µM down to the low nanomolar range.
-
-
Cause 2: Compound Insolubility. The compound may be precipitating out of the aqueous culture medium at higher concentrations.[9]
-
Solution: Visually inspect the wells of your plate under a microscope for precipitates. Prepare your dilutions carefully, ensuring the DMSO stock is serially diluted in DMSO before the final dilution into the medium to prevent "crashing." Consider a kinetic solubility assay to determine the practical solubility limit in your assay buffer.[11]
-
-
Cause 3: Inactive Compound. The compound may not be active against the target in your specific cell line or assay.
-
Solution: Verify the compound's identity and purity if possible. Test it in an alternative cell line or a cell-free (biochemical) assay if one is available. Ensure your positive control for the assay is working as expected.
-
Q: I see high variability between replicate wells. Why?
A: High variability undermines data confidence and reproducibility.[6]
-
Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across the plate is a primary source of variability.[6]
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling. Pay special attention to the "edge effect" by filling the outer wells of the plate with sterile PBS or medium to create a more uniform environment.
-
-
Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes, can dramatically alter final compound concentrations.
-
Solution: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. For additions to the plate, pipette onto the side of the well rather than directly onto the cells to minimize disturbance.
-
-
Cause 3: Mycoplasma Contamination. Undetected mycoplasma infection can profoundly and erratically alter cellular responses.[19]
Q: I observe significant cell death even at low compound concentrations. How do I interpret this?
A: This could indicate general cytotoxicity rather than specific, on-target inhibition.[20][21]
-
Cause 1: Off-Target Toxicity. The compound may be hitting unintended targets that are essential for cell survival.
-
Solution: Perform a counter-screen using a cell line that does not express your target of interest. If both cell lines die, the effect is likely off-target.
-
-
Cause 2: Solvent Toxicity. While unlikely at final concentrations <0.5%, some sensitive cell lines may react to the solvent.
-
Solution: Run a vehicle control where cells are treated with the highest concentration of DMSO (or other solvent) used in the experiment. This will reveal any solvent-induced effects.
-
-
Cause 3: Assay Interference. The compound may be interfering with the chemistry of your viability assay (e.g., inhibiting the reductase enzymes used in MTT or resazurin-based assays).[22]
Core Experimental Protocols
These protocols provide a validated framework for characterizing a novel compound like Cpd-X.
Protocol 1: Generating a Dose-Response Curve to Determine IC50
This protocol details how to measure the concentration-dependent inhibitory effect of Cpd-X on cell proliferation.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase (70-80% confluency).[19]
-
Perform an accurate cell count and prepare a suspension at the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well clear-bottom plate. Add 100 µL of sterile PBS to the outer 36 wells to mitigate edge effects.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of Cpd-X in 100% DMSO. Start with a high concentration (e.g., 20 mM) to create a set of intermediate stocks.
-
Further dilute each DMSO stock into complete culture medium to create 2X final concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle-only" (e.g., 0.2% DMSO) and "no-treatment" controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment (Example using Resazurin):
-
Prepare a sterile 10X resazurin solution in PBS.
-
Add 10 µL of 10X resazurin to each well and incubate for 2-4 hours, or until a color change is apparent.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the vehicle-only control as 100% viability and a "cells killed" control (e.g., with a high concentration of a known toxin) as 0% viability.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.[14][17][23]
-
Data Presentation: Example 96-Well Plate Layout
This table illustrates a standard layout for a dose-response experiment with technical triplicates.
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| B | PBS | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 | PBS | |
| C | PBS | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 | PBS | |
| D | PBS | C3 | C3 | C3 | C7 | C7 | C7 | Veh | Veh | Veh | PBS | |
| E | PBS | C4 | C4 | C4 | C8 | C8 | C8 | Veh | Veh | Veh | PBS | |
| F | PBS | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 | PBS | |
| G | PBS | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 | PBS | |
| H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
-
C1-C10: Decreasing concentrations of Cpd-X.
-
Veh: Vehicle control (e.g., 0.2% DMSO).
-
PBS: Phosphate-Buffered Saline in outer wells.
Visualizations: Workflows and Pathways
Troubleshooting Workflow for Assay Reproducibility
This diagram outlines a logical flow for diagnosing and solving common issues in cell-based assays.
Caption: A systematic workflow for troubleshooting sources of irreproducibility.
Hypothetical Signaling Pathway for a Pyrrolo[2,3-b]pyridine Inhibitor
This diagram illustrates a common mechanism of action for this class of compounds, showing inhibition of a receptor tyrosine kinase (RTK) like FGFR.
Caption: Cpd-X competitively inhibits ATP binding to an RTK, blocking downstream signaling.
References
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Balahadia, C. P., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Promega and Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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Lv, P., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Lv, P., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Lako, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Lv, P., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
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Simeonov, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. bioRxiv. Available at: [Link]
-
Nobre, M. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]
-
Knutsen, L. J. S., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Newton, A. S., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences. Available at: [Link]
-
Olena, A. (2019). Potential Causes of Irreproducibility Revealed. The Scientist. Available at: [Link]
-
Tanimura, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Shapiro, A. B. (2016). How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]
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Maji, B., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]
-
Doronina, V. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Available at: [Link]
-
Yotova, T., et al. (2025). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Hafner, M., et al. (2020). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Freeman-Cook, K. D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Snaterse, G. (2019). How to extract small molecules from cell culture media for LC-MS ?. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics. Available at: [Link]
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Lee, S., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. Available at: [Link]
-
Unknown. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Unknown Source. Available at: [Link]
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Al-Rashida, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Leist, M., et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. Available at: [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. Available at: [Link]
-
Newton, A. S., et al. (2025). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ResearchGate. Available at: [Link]
-
Wishart, D. N., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy. Available at: [Link]
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Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. Available at: [Link]
-
Weringa, R., et al. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. European Journal of Clinical Investigation. Available at: [Link]
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Technical Support Center: Enhancing Metabolic Stability of 6-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives
Introduction: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapies.[1] The specific derivative, methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, serves as a valuable starting point for many drug discovery programs. However, like many nitrogen-containing heterocycles, this scaffold can present significant challenges related to metabolic stability, which can compromise in vivo exposure and therapeutic efficacy.[2]
This technical guide is designed as a dedicated support center for research teams working with this chemical series. It provides answers to frequently encountered questions, troubleshooting guides for common experimental hurdles, and detailed protocols for assessing and improving the metabolic profile of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers often have when starting to characterize the metabolic profile of this compound series.
Q1: What are the most likely metabolic "soft spots" on the this compound core scaffold?
A1: Based on established principles of drug metabolism for nitrogen-containing heterocycles, several positions on the core structure are predicted to be metabolically labile. Identifying these "soft spots" is the first critical step in designing more stable analogues.[3] The primary sites of concern are:
-
Oxidation of the Pyrrole Ring: The five-membered pyrrole ring is electron-rich compared to the pyridine ring, making it a prime target for oxidation by Cytochrome P450 (CYP) enzymes.[4][5] Hydroxylation is most likely to occur at the C5 or C7 positions, assuming they are unsubstituted in the derivative.
-
Metabolism of the 6-Amino Group: Primary aromatic amines are well-known sites for metabolic reactions, including N-oxidation, acetylation, glucuronidation, or sulfation.[6]
-
Hydrolysis of the Methyl Ester: The methyl ester at the C4 position is susceptible to cleavage by esterase enzymes present in the liver, plasma, and other tissues, which would convert it to the corresponding carboxylic acid.
-
Oxidation of the Pyridine Ring: While the pyridine ring is more electron-deficient and generally less prone to oxidation than the pyrrole moiety, it can still be a site of metabolism, particularly if the more labile sites are blocked.[5]
Caption: Predicted metabolic liabilities of the core scaffold.
Q2: What is the functional difference between using liver microsomes and hepatocytes for my stability assay, and when should I choose one over the other?
A2: The choice between liver microsomes and hepatocytes depends on the stage of your research and the specific questions you are asking.
-
Liver Microsomes: These are subcellular fractions containing vesicles of the endoplasmic reticulum.[7] They are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) family.[8]
-
Use Case: Ideal for early, high-throughput screening to get a rapid assessment of oxidative metabolic stability.[8] They are cost-effective and easy to use.[3]
-
Limitation: They lack most Phase II conjugation enzymes (like UGTs and SULTs) and cytosolic enzymes, so they do not provide a complete picture of metabolism.[3]
-
-
Hepatocytes: These are intact, primary liver cells.
-
Use Case: Considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I, Phase II, and transporter proteins, closely mimicking the in vivo liver environment.[7] They are essential for understanding the complete metabolic fate of a compound, including conjugation pathways.
-
Limitation: They are more expensive, have a shorter lifespan, and the assays are more complex to perform.
-
Recommendation: Start with a microsomal stability assay for initial rank-ordering of compounds. For lead compounds that advance, confirm stability and perform metabolite identification studies using hepatocytes.[7]
Q3: My assay report provides values for half-life (t½) and intrinsic clearance (Clint). What is the practical meaning of these parameters?
A3: These two parameters are the primary outputs of in vitro stability assays and are used to predict in vivo pharmacokinetic behavior.[2]
-
Half-life (t½): This is the time required for 50% of the parent compound to be metabolized in the in vitro system.[9] A longer half-life indicates greater metabolic stability .
-
Intrinsic Clearance (Clint): This represents the inherent ability of the liver (or a liver fraction) to metabolize a drug, independent of other physiological factors like blood flow.[2][10] It is expressed as the volume of liver matrix cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein). A lower Clint value indicates greater metabolic stability .
In essence, you are looking for structural modifications that lead to an increase in t½ and a decrease in Clint .
Section 2: Troubleshooting Experimental Issues
Even with standardized protocols, unexpected results can occur. This guide addresses common problems encountered during metabolic stability assays.
Q1: My compound shows extremely high stability (e.g., >95% remaining after 60 minutes) in the microsomal assay. How can I get a reliable clearance value?
A1: This is a common challenge for low-clearance compounds and can make it difficult to differentiate between highly stable analogues.[11]
-
Causality: The rate of metabolism is too slow to be accurately measured within the standard assay timeframe and conditions. A turnover of at least 10-15% is needed for a reliable measurement.[11]
-
Troubleshooting Steps:
-
Validate the System: First, ensure your assay is performing correctly by running a positive control compound with a known, high clearance rate (e.g., Verapamil, Testosterone). If the control behaves as expected, the issue lies with your compound's low turnover.
-
Extend Incubation Time: Increase the incubation duration (e.g., up to 2 or 4 hours) to allow for more of the compound to be metabolized.
-
Increase Protein Concentration: Carefully increase the concentration of microsomal protein in the incubation. This provides more enzyme per unit volume.
-
Consider an Alternative System: If the above fail, switch to a system with higher metabolic activity, such as primary hepatocytes, which can sometimes reveal metabolic pathways not captured by microsomes.
-
Q2: I am observing high variability in my results between different experimental runs. What are the likely causes?
A2: High variability undermines confidence in your data and makes structure-activity relationship (SAR) analysis difficult.
-
Causality: Inconsistency can stem from several sources, including reagents, compound properties, and analytical methods.
-
Troubleshooting Checklist:
-
Compound Solubility: Has the compound precipitated in the aqueous assay buffer? Poor solubility is a leading cause of variability. Confirm solubility at the final assay concentration using a visual or light-scattering method. If needed, adjust the starting solvent (though keep the final organic solvent concentration low, typically <1%).
-
Reagent Quality: Are you using the same lot of microsomes/hepatocytes and cofactors (NADPH)? Batch-to-batch variation can be significant. Always qualify new lots with control compounds.
-
Non-Specific Binding: Is your compound "sticky"? Highly lipophilic compounds can adsorb to plastic plates and pipette tips, artificially reducing the concentration. Consider using low-binding labware.
-
Analytical Precision: Are you seeing variability in your T=0 samples? This points to an issue with sample processing or the LC-MS/MS analysis. The use of a stable, isotopically labeled internal standard can help correct for analytical variance.
-
Q3: My compound is a potent CYP inhibitor. How does this impact the interpretation of its metabolic stability data?
A3: This is a critical consideration. If your compound inhibits the same enzymes that are responsible for its metabolism, it can lead to a phenomenon called "autoinhibition."
-
Causality: As the assay progresses, the parent compound inhibits its own metabolism. This means the rate of metabolism is not constant but slows down over time.[12]
-
Impact on Data: The disappearance curve will not be a straight line on a semi-log plot. Standard calculations, which assume first-order kinetics, will underestimate the true initial rate of metabolism and thus artificially inflate the compound's apparent stability (longer t½, lower Clint).
-
Corrective Actions:
-
Lower the Substrate Concentration: If possible, run the stability assay at a concentration significantly below the compound's Ki (inhibition constant) for the relevant CYP enzymes.
-
Time-Dependent Inhibition Check: Assess whether the inhibition is time-dependent, as this can further complicate interpretation.
-
Advanced Kinetic Modeling: Use specialized software that can fit the data to models accounting for autoinhibition to derive more accurate kinetic parameters.
-
Section 3: Key Experimental Protocols & Workflows
Following validated, detailed protocols is essential for generating reproducible and reliable data.
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining t½ and Clint in a 96-well plate format.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 1 mM solution in DMSO or acetonitrile.
- Microsomal Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute in cold phosphate buffer to an intermediate concentration (e.g., 2 mg/mL).
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[13] This provides a sustained source of the essential CYP cofactor.
2. Incubation Procedure:
- Add buffer to the wells of a 96-well plate.
- Add a small volume of test compound stock to achieve the final desired concentration (e.g., 1 µM).
- Pre-incubation: Add the diluted microsomal solution to all wells. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
- Initiate Reaction: Add the NRS solution to all wells (except the "No-NADPH" controls) to start the metabolic reaction. The T=0 time point is taken immediately after this step.
3. Time Points & Quenching:
- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).[9] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
- Controls:
- T=0: Quench immediately after adding NRS.
- No-NADPH: Replace NRS with buffer to measure non-CYP-mediated degradation.
- Positive Control: Run a compound with known metabolic instability (e.g., Verapamil) in parallel.
4. Sample Analysis:
- Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS.
- Monitor the disappearance of the parent compound over time by measuring the peak area ratio (Parent Compound / Internal Standard).
5. Data Analysis:
- Plot the natural log (% remaining) versus time.
- Determine the slope of the line via linear regression. The slope represents the elimination rate constant (k).
- Calculate t½ and Clint using the following equations:
- t½ (min) = 0.693 / k
- Clint (µL/min/mg) = (k / [microsomal protein, mg/mL]) * 1000
Workflow 2: Metabolite Identification (MetID) to Pinpoint "Soft Spots"
The goal of a MetID study is to determine where on the molecule metabolism is occurring.[14]
Caption: A typical workflow for an in vitro metabolite identification study.
Section 4: Strategic Guide to Enhancing Metabolic Stability
Once a metabolic liability has been identified, the next step is rational medicinal chemistry design to mitigate it. The following guide provides strategies tailored to the specific metabolic pathways affecting the pyrrolopyridine core.[15]
Decision-Making Framework for Structural Modification
Caption: Decision tree for rationally improving metabolic stability.
Summary of Key Strategies
The table below summarizes common and effective medicinal chemistry strategies to address specific metabolic liabilities. The goal is to make the smallest possible structural change that solves the stability issue while preserving the desired pharmacological activity.
| Metabolic Liability Identified | Recommended Strategies & Rationale |
| Pyrrole Ring Oxidation | Blocking with Fluorine: Replacing a hydrogen atom at the site of metabolism with a fluorine atom is a classic strategy.[15] The strong C-F bond is much less susceptible to oxidative cleavage by CYPs.[16] Electronic Deactivation: Adding an electron-withdrawing group to the pyrrole ring makes it less susceptible to oxidation.[17] Scaffold Hopping: In more advanced stages, replacing the pyrrole with a more metabolically robust, electron-deficient heterocycle (like a pyrazole) can be effective.[5] |
| Methyl Ester Hydrolysis | Bioisosteric Replacement: The ester can be replaced with functional groups that are more resistant to hydrolysis but retain similar steric and electronic properties.[18][19] Common replacements include amides, 1,2,4-oxadiazoles, or N-acyl sulfonamides.[20] |
| 6-Amino Group Metabolism | Steric Shielding: Introducing a small substituent (e.g., a methyl group) on the pyridine ring ortho to the amino group can sterically hinder the approach of metabolizing enzymes. Lowering Basicity (pKa): Decreasing the electron-donating character of the amino group by adding electron-withdrawing groups elsewhere on the ring system can reduce its susceptibility to certain metabolic pathways. |
References
- Dostert, P., et al. (1990). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- Serafin, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- Weatherhead, A., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters.
- Li, A. C., & Alton, K. B. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ASSAY and Drug Development Technologies.
- Merchant, K., & Arndtsen, B. A. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
- Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Frontage Laboratories. (n.d.). Metabolic Stability.
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- Shavnya, A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
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Validation & Comparative
A Researcher's Guide to Validating Kinase Assay Results: A Comparative Analysis Featuring a 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitor
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The development of small molecule inhibitors against these enzymes requires rigorous and multifaceted validation of their activity and specificity. This guide provides an in-depth comparison of methodologies to validate the results of a primary kinase assay, using a representative ATP-competitive inhibitor from the promising 1H-pyrrolo[2,3-b]pyridine scaffold. While we will refer to "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" as our conceptual lead compound, the principles and techniques discussed are broadly applicable to the validation of any kinase inhibitor.
The journey from a hit in a primary screen to a validated lead compound is fraught with potential for misleading artifacts and off-target effects. Therefore, a robust validation strategy is not merely a confirmatory step but a critical component of the decision-making process in any drug discovery pipeline. This guide will navigate through a series of orthogonal and biophysical assays, providing not just the "how" but also the "why" behind each experimental choice, ensuring a self-validating system for your research.
The Central Role of the Primary Kinase Assay
The initial assessment of a compound's inhibitory activity is typically performed using a biochemical kinase assay. These assays measure the transfer of a phosphate group from ATP to a substrate, and there are numerous detection methods available, including radiometric, fluorescence-based, and luminescence-based readouts.[1][2] For our purposes, we will consider a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and an inhibitor would therefore lead to a higher luminescence signal.
While essential for initial screening and determining potency (IC50), the primary biochemical assay is only the first piece of the puzzle. It is susceptible to various interferences, such as inhibition of the reporter enzyme (e.g., luciferase in luminescence-based assays) or compound autofluorescence.[3] To build a compelling case for a candidate inhibitor, we must employ a battery of secondary assays to confirm its mechanism of action and specificity.
A Multi-pronged Approach to Validation: Beyond the IC50
True confidence in a kinase inhibitor's activity comes from a convergence of evidence from multiple, independent methodologies. This guide will focus on a selection of powerful techniques that provide orthogonal data points to validate the initial findings from a primary kinase assay. We will explore:
-
Orthogonal Biochemical Assays: Confirming inhibition using a different assay format.
-
Biophysical Assays (SPR & ITC): Directly measuring compound-target binding and thermodynamics.
-
Cellular Target Engagement Assays (CETSA): Verifying that the compound binds to its target in a cellular context.
-
Chemical Proteomics (Kinobeads): Assessing the inhibitor's selectivity across the kinome.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: A workflow for the comprehensive validation of a kinase inhibitor hit.
Section 1: The Primary Screen - A Luminescence-Based Kinase Assay
The foundation of our validation journey is a robust and sensitive primary assay. Here, we outline a typical luminescence-based kinase assay protocol.
Experimental Protocol: Luminescence-Based Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A potent inhibitor will prevent ATP consumption, resulting in a higher luminescence signal.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Test Compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase Assay Buffer (containing MgCl2 and other necessary components)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microtiter plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection: Add the luminescence-based ATP detection reagent to stop the kinase reaction and initiate the luminescence signal.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
The choice of a luminescence-based assay provides high sensitivity and a large dynamic range.
-
Running the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for the kinase ensures that ATP-competitive inhibitors can be effectively identified.
Section 2: Orthogonal Biochemical Validation
To ensure the observed inhibition is not an artifact of the primary assay format, an orthogonal biochemical assay is crucial. This involves using a different detection method to measure kinase activity.
Comparison with a TR-FRET Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice. Instead of measuring ATP depletion, it directly detects the phosphorylated product.
Principle: In a TR-FRET kinase assay, a europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When this antibody binds to the phosphorylated substrate, it brings the europium donor fluorophore into close proximity with an acceptor fluorophore (e.g., on a biotinylated substrate bound to streptavidin-XL665), resulting in a FRET signal.[4] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
dot graph { layout=neato; node [shape=plaintext]; edge [arrowhead=none];
}
Caption: Principle of a TR-FRET kinase assay for inhibitor validation.
Data Comparison Table:
| Assay Method | Principle | Endpoint Measurement | Potential for Artifacts |
| Luminescence | ATP Depletion | Luminescence Signal | Luciferase inhibition, ATPases |
| TR-FRET | Product Formation | FRET Signal | Compound autofluorescence, light scattering |
A strong correlation between the IC50 values obtained from both the luminescence and TR-FRET assays significantly increases the confidence that the compound is a true inhibitor of the kinase's catalytic activity.
Section 3: Biophysical Assays for Direct Target Engagement
Biophysical methods provide direct evidence of a compound binding to its target protein and can elucidate the thermodynamics and kinetics of the interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip.[5][6] Binding causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Experimental Workflow:
-
Immobilization: Covalently couple the recombinant kinase to the sensor chip surface.
-
Binding Analysis: Flow different concentrations of the test compound over the sensor surface and monitor the binding response.
-
Regeneration: Inject a regeneration solution to remove the bound compound.
-
Data Analysis: Fit the binding data to a kinetic model to determine kon, koff, and KD.
Key Insights from SPR:
-
Confirmation of Direct Binding: A concentration-dependent binding response confirms a direct interaction.
-
Kinetic Information: The residence time (1/koff) of the inhibitor on the target can be a better predictor of in vivo efficacy than affinity alone.[7]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[8][9] By titrating the inhibitor into a solution containing the kinase, a complete thermodynamic profile of the interaction (KD, enthalpy ΔH, and entropy ΔS) can be determined in a single experiment.[8]
Experimental Workflow:
-
Sample Preparation: Place the kinase solution in the sample cell and the inhibitor solution in the titration syringe.
-
Titration: Inject small aliquots of the inhibitor into the kinase solution and measure the resulting heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.
dot graph { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Comparison of SPR and ITC principles for measuring direct binding.
Data Comparison Table:
| Technique | Information Provided | Throughput | Sample Consumption |
| SPR | Kinetics (kon, koff), Affinity (KD) | Medium to High | Low |
| ITC | Thermodynamics (KD, ΔH, ΔS), Stoichiometry | Low | High |
Section 4: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)
A critical step in inhibitor validation is to demonstrate that the compound can bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11]
Principle: CETSA is based on the principle that the binding of a ligand can stabilize a protein, making it more resistant to thermal denaturation.[12][13] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat to a range of temperatures.
-
Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.
-
Quantification: Analyze the soluble fraction by Western blot or other methods to quantify the amount of the target kinase.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the change in melting temperature (ΔTm).
A significant and dose-dependent thermal shift provides strong evidence that the compound is binding to the target kinase within the cell.
Section 5: Kinome-Wide Selectivity - The Kinobeads Assay
A major challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. Chemical proteomics approaches, such as the kinobeads assay, are invaluable for assessing an inhibitor's selectivity profile.
Principle: The kinobeads assay is a competition binding experiment.[14] It utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[15] The test compound is added to the lysate to compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a particular kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.
Experimental Workflow:
-
Lysate Preparation: Prepare a lysate from cells or tissues of interest.
-
Competition: Incubate the lysate with the test compound at various concentrations.
-
Affinity Capture: Add the kinobeads to the lysate to capture kinases that are not bound by the test compound.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Determine the apparent dissociation constant (Kdapp) for the interaction of the compound with each identified kinase.
The kinobeads assay provides a comprehensive overview of the inhibitor's selectivity, revealing potential off-targets that would be missed by single-target assays.[15]
Synthesizing the Data for a Go/No-Go Decision
The ultimate goal of this multi-faceted validation strategy is to build a comprehensive data package that enables a confident decision on whether to advance a compound. An ideal kinase inhibitor candidate would exhibit the following characteristics across the described assays:
| Assay | Favorable Outcome |
| Primary & Orthogonal Assays | Consistent and potent IC50 values. |
| SPR/ITC | Confirmed direct binding with high affinity (low KD) and potentially a long residence time. |
| CETSA | A clear, dose-dependent thermal shift, confirming target engagement in cells. |
| Kinobeads | High affinity for the intended target and minimal binding to other kinases, demonstrating selectivity. |
By systematically applying these validation techniques, researchers can mitigate the risks of advancing compounds with misleading initial data, ultimately leading to the development of more effective and safer kinase-targeted therapies.
References
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- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2136–2152.
- Li, X., et al. (2015). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 58(2), 849–863.
- Okada, K., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 791–797.
- Saczewski, J., & Rybczynska, A. (2021).
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–157.
- Al-Obeidi, F. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209537.
- Kim, H. Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2 , 3 - b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(10), 804–814.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 17–28.
- Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(11), 4017–4027.
- Malvern Panalytical. (2014, June 30). Revealing kinase inhibitor mechanisms: ITC leads the way.
- Zhang, Y., et al. (2014). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38.
- Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1235–1244.
- Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2826–2835.
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- Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry: a tool for the study of biomolecular interactions. Chemistry & Biology, 3(10), 791–801.
- Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Medicinal Chemistry, 60(5), 2005–2016.
- Al-awar, R. S., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell-Based Assays with Pyrrolo[2,3-b]pyridine Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with rigorous experimentation. Among the promising classes of small molecule inhibitors, pyrrolo[2,3-b]pyridines have emerged as a versatile scaffold for targeting a range of protein kinases, playing critical roles in oncology and beyond. However, the journey from a promising compound to a validated drug candidate is contingent on the reproducibility of preclinical data. This guide provides an in-depth comparison of cell-based assays used to characterize pyrrolo[2,3-b]pyridine inhibitors, with a focus on the principles and practices that ensure the generation of robust and reliable data.
We will delve into the nuances of assay selection, experimental design, and data interpretation, using three distinct pyrrolo[2,3-b]pyridine inhibitors as case studies: AZD4547 (targeting Fibroblast Growth Factor Receptors - FGFR), KU-60019 (targeting Ataxia-Telangiectasia Mutated kinase - ATM), and Senexin B/C (targeting Cyclin-Dependent Kinase 8 - CDK8). Through a comparative lens, we will explore how to best assess their potency and selectivity in a cellular context, and critically, how to ensure that these assessments are reproducible.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolo[2,3-b]pyridine core, an bicyclic aromatic heterocycle, has proven to be a "privileged" structure in medicinal chemistry. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it an excellent starting point for the design of potent and selective inhibitors. The three inhibitors we will focus on exemplify the diverse therapeutic targets that can be engaged by derivatives of this scaffold.
-
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3, which are frequently amplified or mutated in various cancers, including gastric and breast cancer.[1][2]
-
KU-60019 is a highly potent and specific inhibitor of ATM kinase, a central player in the DNA damage response (DDR) pathway.[3][4] Its utility is being explored in sensitizing cancer cells to radiation and chemotherapy.
-
Senexin B and its analogs like Senexin C are selective inhibitors of CDK8 and its paralog CDK19, components of the Mediator complex that regulates transcription.[5][6] These inhibitors have shown promise in various cancers, including colorectal and breast cancer.
Comparative Analysis of Cell-Based Assays for Pyrrolo[2,3-b]pyridine Inhibitors
The choice of a cell-based assay is paramount and should be guided by the specific biological question being addressed. Here, we compare three widely used assays for characterizing kinase inhibitors, highlighting their principles, advantages, and limitations in the context of our exemplary pyrrolo[2,3-b]pyridine inhibitors.
| Assay Type | Principle | Primary Readout | Throughput | Advantages | Limitations |
| Cell Proliferation/Viability Assay (e.g., Ba/F3 Transformation, MTT/CellTiter-Glo) | Measures the effect of the inhibitor on cell growth and survival. Ba/F3 assays specifically rely on the inhibitor's ability to block the pro-proliferative signal of an ectopically expressed oncogenic kinase.[7][8] | Cell number, metabolic activity (ATP levels), or dye reduction. | High | - Functionally relevant readout (impact on cell fate).- Relatively simple and cost-effective.- Can be used to assess both cytostatic and cytotoxic effects. | - Indirect measure of target engagement.- Can be confounded by off-target effects that impact cell viability.- IC50 values can be highly dependent on assay duration and cell seeding density. |
| Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) | Directly measures the inhibition of kinase activity by quantifying the phosphorylation of a specific downstream substrate.[9] | Band intensity on a Western blot or signal from a phospho-specific antibody in an ELISA. | Low to Medium | - Direct evidence of on-target activity in a cellular context.- Can be used to confirm the mechanism of action.- Provides a more proximal readout of target inhibition than proliferation assays. | - Can be technically challenging and time-consuming.- Requires a validated phospho-specific antibody for the substrate of interest.- May not always correlate with a functional cellular outcome. |
| Target Engagement Assay (e.g., NanoBRET) | Measures the binding of the inhibitor to its target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[10] | BRET ratio, which reflects the proximity of a fluorescently labeled tracer and a luciferase-tagged target protein. | Medium to High | - Direct and quantitative measurement of target occupancy in live cells.- Can determine compound affinity and residence time at the target.- Less susceptible to confounding factors that affect downstream signaling. | - Requires genetic engineering of cells to express the luciferase-tagged target.- The availability of suitable fluorescent tracers can be a limitation.- Does not provide information on the functional consequences of target binding. |
Ensuring Reproducibility: A Foundation of Trustworthy Data
The reproducibility of cell-based assays is a cornerstone of reliable drug discovery. Inconsistent results not only lead to wasted resources but can also derail promising therapeutic programs. The following sections provide detailed protocols and best practices to maximize the reproducibility of your experiments with pyrrolo[2,3-b]pyridine inhibitors.
Foundational Best Practices for Cell Culture
The quality and consistency of your cell lines are paramount. Adherence to strict cell culture practices is non-negotiable.[11]
-
Cell Line Authentication: Regularly authenticate your cell lines using short tandem repeat (STR) profiling to ensure their identity.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Passage Number: Keep a detailed record of cell passage numbers and use cells within a defined, low-passage window for all experiments.
-
Culture Conditions: Maintain consistent culture conditions, including media formulation, serum lot, temperature, and CO2 levels.
-
Cell Seeding Density: Optimize and standardize cell seeding densities for each assay, as this can significantly impact inhibitor IC50 values.
Detailed Experimental Protocols
The following protocols are provided as a guide. It is essential to optimize these protocols for your specific cell lines, reagents, and instrumentation.
Ba/F3 Cell Proliferation Assay for Assessing FGFR Inhibition by AZD4547
This assay is particularly useful for assessing the activity of inhibitors against receptor tyrosine kinases like FGFR. The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[7] Transfection with an oncogenic, constitutively active form of an FGFR renders them IL-3 independent, and their proliferation becomes dependent on FGFR signaling.
Experimental Workflow:
Caption: Workflow for the BaF3 cell proliferation assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture Ba/F3 cells stably expressing the FGFR construct of interest in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of murine IL-3.
-
Prior to the assay, wash the cells twice with IL-3-free medium to remove any residual growth factor.[12]
-
Resuspend the cells in IL-3-free assay medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter). Adjust the cell density to 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well white, clear-bottom plate.
-
Prepare serial dilutions of AZD4547 in IL-3-free assay medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.5%).
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control (100% proliferation) and a known potent inhibitor or high concentration of AZD4547 as a positive control (0% proliferation).
-
-
Incubation and Readout:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and the positive control (0% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot) for ATM Inhibition by KU-60019
This assay directly measures the ability of KU-60019 to inhibit the phosphorylation of ATM at Serine 1981, a key autophosphorylation site upon DNA damage.[12]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for CDK8 fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a 96-well white assay plate at an optimized density.
-
-
Assay Execution:
-
Prepare serial dilutions of Senexin B or C and a fixed concentration of the NanoBRET™ fluorescent tracer in Opti-MEM.
-
Add the tracer and inhibitor solutions to the cells. Include wells with tracer only (no inhibitor) and wells with tracer plus a high concentration of an unlabeled competitor to determine the specific BRET signal.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. [14] * Allow the plate to cool to room temperature.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Correct the raw ratios by subtracting the background signal (from cells not expressing the NanoLuc® fusion).
-
Normalize the data to the vehicle control (0% inhibition) and the high concentration unlabeled competitor control (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit a 4PL curve to determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from these assays should be presented clearly and consistently to allow for robust comparisons.
Table 1: Comparative IC50 Values of Pyrrolo[2,3-b]pyridine Inhibitors in Relevant Cell Lines
| Inhibitor | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| AZD4547 | FGFR2 | SNU-16 (Gastric Cancer, FGFR2 amplified) | Proliferation | 3 | [1][15] |
| FGFR2 | KATOIII (Gastric Cancer, FGFR2 amplified) | Proliferation | 5 | [1][15] | |
| FGFR1 | NCI-H1581 (Lung Cancer, FGFR1 amplified) | Proliferation | 12 | [2] | |
| KU-60019 | ATM | MCF-7 (Breast Cancer) | Proliferation (Chemosensitization) | 12,400 | [16] |
| ATM | U87 (Glioblastoma) | Radiosensitization | ~300 | [3] | |
| Senexin B | CDK8/19 | HCT116 (Colorectal Cancer) | NF-κB Reporter | 114 | [17] |
| CDK8/19 | BT474 (Breast Cancer) | Proliferation | 1,547 | [2] | |
| Senexin C | CDK8/19 | 293-NFκB-Luc | NF-κB Reporter | 56 | [6] |
| CDK8/19 | MV4-11 (Leukemia) | Proliferation | 108 | [6] |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.
Visualizing the Mechanism: Signaling Pathways and Points of Inhibition
Understanding the signaling context in which these inhibitors act is crucial for interpreting assay results.
FGFR Signaling Pathway and Inhibition by AZD4547
Caption: Simplified FGFR signaling pathway and the point of inhibition by AZD4547.
ATM DNA Damage Response Pathway and Inhibition by KU-60019
Caption: The ATM-mediated DNA damage response pathway and its inhibition by KU-60019.
CDK8-Mediator Complex and Inhibition by Senexin B/C
Caption: The CDK8-Cyclin C module of the Mediator complex and its inhibition by Senexin B/C.
Self-Validating Systems: The Role of Assay Validation
To ensure the trustworthiness of your data, every assay should be rigorously validated. A key parameter in high-throughput screening and assay development is the Z'-factor , which provides a statistical measure of the quality of an assay. [18][19] Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Interpretation of Z'-Factor Values:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An assay that is not suitable for screening.
By consistently calculating and monitoring the Z'-factor for your assays, you can have confidence in the quality and reproducibility of your data.
Conclusion: A Commitment to Rigor and Reproducibility
The development of novel therapeutics based on the pyrrolo[2,3-b]pyridine scaffold holds immense promise. However, the successful translation of these inhibitors from the bench to the clinic is fundamentally dependent on the generation of high-quality, reproducible data. By carefully selecting the appropriate cell-based assays, adhering to best practices in cell culture, and rigorously validating experimental protocols, researchers can ensure the integrity of their findings. This commitment to scientific rigor is not merely a matter of good practice; it is an essential component of the collective effort to bring effective new medicines to patients.
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
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Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - MDPI. [Link]
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Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60. [Link]
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The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - NIH. [Link]
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The ATM-dependent DNA damage signaling pathway - PubMed. [Link]
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Diagram of the Mediator complex depicting the targets of Cdk8 module... - ResearchGate. [Link]
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High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC - PubMed Central. [Link]
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Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed. [Link]
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The Mediator CDK8-Cyclin C complex modulates Dpp signaling in Drosophila by stimulating Mad-dependent transcription - PubMed. [Link]
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Autophosphorylation at serine 1981 stabilizes ATM at DNA damage sites - PMC - NIH. [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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A Network Map of FGF-1/FGFR Signaling System - PMC. [Link]
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A review for cell-based screening methods in drug discovery - PMC - NIH. [Link]
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Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - NIH. [Link]
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Proliferation of transfected Ba/F3 cells cultured in IL-3 or... - ResearchGate. [Link]
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FGFR2 Gene Amplification in Gastric Cancer Predicts Sensitivity to the Selective FGFR Inhibitor AZD4547 - AACR Journals. [Link]
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Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed. [Link]
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(A) Western blotting analysis of DNA damage response activation. ATM... - ResearchGate. [Link]
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AZD4547 and FGFR Amplification in Advanced Solid Tumors | Targeted Oncology. [Link]
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6T41: CDK8/Cyclin C in complex with N-(4-chlorobenzyl)isoquinolin-4-amine - RCSB PDB. [Link]
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Z-factor - Wikipedia. [Link]
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Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
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Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - ResearchGate. [Link]
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Clinical activity of the FGFR inhibitor AZD4547 in FGFR-amplified... - ResearchGate. [Link]
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The Mediator CDK8-Cyclin C complex modulates vein patterning in Drosophila by stimulating Mad-dependent transcription | bioRxiv. [Link]
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Achieving Consistency and Reproducibility in Cell-Based Research - American Laboratory. [Link]
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comparing "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" to other kinase inhibitor scaffolds
A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology and immunology. The relentless pursuit of novel, potent, and selective kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" scaffold. Its unique structural and electronic properties have proven highly effective in targeting the ATP-binding site of numerous kinases. This guide provides an in-depth comparison of the methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold and its derivatives against other prominent kinase inhibitor scaffolds, supported by experimental data and established methodologies. We will delve into the causality behind its success and provide the technical insights necessary for its strategic deployment in drug development programs.
The Pyrrolo[2,3-b]pyridine Scaffold: A Profile of a Versatile Kinase Inhibitor Core
The pyrrolo[2,3-b]pyridine scaffold is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole, with a nitrogen atom replacing the C7 carbon. This substitution has profound effects on the molecule's properties. The nitrogen at position 7 can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding pocket. Furthermore, the pyrrolo[2,3-b]pyridine nucleus is amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
One of the most notable examples of a drug built upon this scaffold is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. The pyrrolo[2,3-b]pyridine core of Tofacitinib forms crucial hydrogen bonds with the hinge region of the JAK enzymes, anchoring the molecule in the ATP-binding site. The specific derivative, this compound, serves as a key intermediate in the synthesis of such inhibitors, providing a versatile platform for further chemical modifications.
Comparative Analysis of Kinase Inhibitor Scaffolds
The selection of a core scaffold is a critical decision in the design of a kinase inhibitor. The table below compares the pyrrolo[2,3-b]pyridine scaffold with other widely used kinase inhibitor cores, highlighting their key features and providing examples of approved drugs.
| Scaffold | Key Features | Representative Kinase Targets | Approved Drug Examples |
| Pyrrolo[2,3-b]pyridine | Hinge-binding via N7; versatile substitution for selectivity and ADME properties. | JAK family, SYK, TRK | Tofacitinib, Oclacitinib |
| Quinazoline | Forms one or two hydrogen bonds with the kinase hinge; well-established scaffold. | EGFR, VEGFR | Gefitinib, Erlotinib |
| Pyrimidine | Highly versatile; can be decorated to target a wide range of kinases. | ABL, KIT, EGFR | Imatinib, Nilotinib |
| Indole | Bioisostere of the purine core of ATP; can form multiple hydrogen bonds. | VEGFR, PDGFR, FLT3 | Sunitinib, Axitinib |
Experimental Data: Head-to-Head Comparison
To illustrate the performance of the pyrrolo[2,3-b]pyridine scaffold, we present a summary of IC50 data for representative inhibitors against their target kinases. This data is typically generated using in vitro kinase assays, such as the ADP-Glo™ Kinase Assay.
| Inhibitor (Scaffold) | Target Kinase | IC50 (nM) |
| Tofacitinib (Pyrrolo[2,3-b]pyridine) | JAK1 | 1.2 |
| Tofacitinib (Pyrrolo[2,3-b]pyridine) | JAK2 | 1.1 |
| Tofacitinib (Pyrrolo[2,3-b]pyridine) | JAK3 | 2.0 |
| Gefitinib (Quinazoline) | EGFR | 2-37 |
| Imatinib (Pyrimidine) | ABL | 25-100 |
| Sunitinib (Indole) | VEGFR2 | 9 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A lower light output is indicative of a more potent inhibitor.
Materials:
-
Kinase of interest (e.g., JAK1)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compounds (e.g., a derivative of this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase reaction buffer containing the kinase and substrate to each well of the assay plate.
-
Add 1 µL of the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of kinase inhibition, the structure of the pyrrolo[2,3-b]pyridine scaffold, and the workflow of the ADP-Glo™ assay.
Caption: General mechanism of competitive kinase inhibition at the ATP-binding site.
Caption: Chemical structure of this compound.
Caption: Workflow of the ADP-Glo™ Kinase Assay for IC50 determination.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold, exemplified by the versatile building block this compound, represents a highly successful and adaptable core for the design of potent and selective kinase inhibitors. Its ability to form key interactions with the kinase hinge region, coupled with the potential for diverse substitutions to optimize drug-like properties, has solidified its place in the medicinal chemist's toolbox. While other scaffolds such as quinazolines, pyrimidines, and indoles have also led to successful drugs, the pyrrolo[2,3-b]pyridine core offers a unique combination of features that make it particularly well-suited for targeting a range of kinases implicated in human disease. The continued exploration and derivatization of this privileged scaffold are poised to yield the next generation of targeted therapies.
References
-
Tofacitinib (Xeljanz) Prescribing Information. Pfizer Inc. [Link]
-
Gefitinib (Iressa) Prescribing Information. AstraZeneca Pharmaceuticals LP. [Link]
-
Imatinib (Gleevec) Prescribing Information. Novartis Pharmaceuticals Corporation. [Link]
-
Sunitinib (Sutent) Prescribing Information. Pfizer Inc. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Based Inhibitors
Introduction: The Significance of the 7-Azaindole Scaffold and the Imperative of Selectivity
The methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate core, a derivative of 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique structure, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, has made it a foundational component of numerous clinical candidates.[1] However, the very features that make this scaffold effective also present a significant challenge: off-target binding. With over 500 protein kinases in the human genome, all sharing a structurally related ATP-binding site, the potential for an inhibitor to bind unintended targets is high.[3]
Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in drug development that directly impacts a compound's therapeutic index.[4][5] Unforeseen off-target interactions can lead to toxicity, as seen with the BRAF inhibitor Vemurafenib, where off-target inhibition of JNK signaling pathways contributes to adverse effects like cutaneous squamous cell carcinoma.[6][7] Conversely, some off-target activities can be beneficial, contributing to a drug's overall efficacy through polypharmacology, as observed with multi-targeted tyrosine kinase inhibitors like Sitravatinib.[8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously profile the cross-reactivity of novel inhibitors based on the 7-azaindole scaffold. We will detail a robust, multi-tiered experimental workflow, explain the rationale behind methodological choices, and provide guidance on interpreting the resulting data to build a complete selectivity profile.
The Strategic Workflow for Kinase Inhibitor Selectivity Profiling
A thorough assessment of inhibitor selectivity requires a multi-pronged approach, moving from broad, high-throughput biochemical screening to focused, physiologically relevant cellular assays. This tiered strategy ensures that resources are used efficiently, generating a comprehensive and actionable dataset.
Below is a diagram outlining the logical flow of a comprehensive cross-reactivity profiling campaign.
Caption: A tiered workflow for comprehensive inhibitor cross-reactivity profiling.
Comparative Analysis: Profiling Fictional Inhibitors Against AXL Kinase
To illustrate the application of this workflow, let us consider two hypothetical 7-azaindole-based inhibitors, "AZD-A" and "AZD-B," designed to target AXL kinase. AXL is a receptor tyrosine kinase often implicated in cancer progression and drug resistance, making it a high-value therapeutic target.[9][10][11]
Following the Tier 1 and 2 workflows, we generate the following comparative data.
Table 1: Biochemical Selectivity Profile of AXL Inhibitors
| Parameter | AZD-A | AZD-B | Vemurafenib (Reference) |
| Primary Target | AXL | AXL | BRAF |
| Primary Target Kd (nM) | 1.5 | 5.2 | 31 |
| Selectivity Score S(10) @ 1µM | 0.04 (19/468) | 0.09 (42/468) | 0.15 (70/468) |
| Gini Coefficient | 0.85 | 0.76 | 0.68 |
| Notable Off-Targets (Kd < 100 nM) | MER, TYRO3 | MER, TYRO3, VEGFR2, KIT | SRC, LCK, p38α |
Interpretation of Data:
-
Potency: AZD-A shows higher affinity for the primary target AXL (Kd = 1.5 nM) compared to AZD-B (Kd = 5.2 nM).
-
Selectivity Score (S-Score): The S-Score is calculated by dividing the number of kinases that bind with a Kd below a certain threshold by the total number of kinases tested.[12][13] A lower S-score indicates higher selectivity.[12] AZD-A (S(10) = 0.04) is more than twice as selective as AZD-B (S(10) = 0.09) across the kinome at a 1µM concentration.
-
Gini Coefficient: This metric provides a threshold-independent measure of selectivity, where a value closer to 1 indicates higher specificity.[14] AZD-A's higher Gini coefficient (0.85) confirms its superior selectivity over AZD-B (0.76).
-
Off-Target Profile: Both compounds hit other members of the TAM kinase family (MER, TYRO3), which is common for AXL inhibitors and may even be therapeutically beneficial.[8] However, AZD-B also potently inhibits VEGFR2 and KIT, known targets in cancer therapy, suggesting it is a multi-targeted inhibitor.[8] This could lead to broader efficacy but also a different side-effect profile. Vemurafenib's profile shows its known off-targets, which are linked to its clinical side effects.[15][16]
Key Experimental Methodologies
Trustworthy data is the bedrock of any comparison. The protocols described below are designed to be self-validating, incorporating essential controls to ensure data integrity.
Protocol 1: Broad Kinome Screening via Competition Binding Assay (KINOMEscan®)
This method is the industry standard for initial, broad profiling.[17] It provides a thermodynamic measure of binding affinity (Kd) and is not dependent on ATP concentration, allowing for robust comparison across different kinases.[18]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag.[18][19][20]
-
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., AZD-A) in 100% DMSO to create a 100X stock solution.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the test compound (at a final screening concentration, typically 1-10 µM). Include a DMSO-only well as a 100% binding control.
-
Equilibration: Incubate the reaction mixture to allow the binding competition to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinase.
-
Elution & Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: Calculate the percent of control (%Ctrl) for each kinase interaction. A low %Ctrl value indicates strong binding of the test compound. For hits, perform a follow-up dose-response experiment with 11-point serial dilutions to calculate the precise Kd value.
-
Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Biochemical hits must be validated in a cellular environment. CETSA is a powerful technique that directly measures target engagement in intact cells or tissue lysates by assessing the thermal stabilization of a protein upon ligand binding.[21][22][23]
-
Principle: When a compound binds to its target protein, it generally increases the protein's thermal stability. By heating cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control.[22][23]
-
Step-by-Step Methodology (Isothermal Dose-Response Format):
-
Cell Culture & Treatment: Culture the appropriate cell line (e.g., a cancer cell line overexpressing AXL) and treat cells with a range of concentrations of the test compound (e.g., AZD-A) and a vehicle control (DMSO) for a defined period.
-
Heating Step: Harvest the cells, lyse them, and heat the lysates at a single, optimized temperature (Tagg) that causes partial denaturation of the target protein.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble (non-denatured) protein.
-
Detection: Quantify the amount of the specific target protein (e.g., AXL) remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve, from which a cellular EC50 for target engagement can be derived.
-
Interpreting Off-Target Hits: A Functional Perspective
Identifying an off-target is only the first step. The critical question is whether this interaction has a functional consequence in a cellular context. For our hypothetical inhibitor AZD-B, which hit VEGFR2, a follow-up functional assay is essential.
The diagram below illustrates the potential impact of AZD-B's off-target activity on the VEGFR2 signaling pathway, which is crucial for angiogenesis.
Caption: AZD-B's off-target inhibition of the VEGFR2 signaling pathway.
To validate this, one could perform a Western blot to measure the phosphorylation of ERK (p-ERK), a downstream node in the VEGFR2 pathway, in endothelial cells stimulated with VEGF in the presence and absence of AZD-B. A reduction in p-ERK levels would confirm that the biochemical off-target hit translates into functional pathway inhibition, a crucial insight for predicting both potential anti-angiogenic efficacy and possible side effects.
Conclusion
The this compound scaffold is a powerful starting point for designing potent kinase inhibitors. However, potency without selectivity is a double-edged sword. A rigorous, multi-tiered cross-reactivity profiling strategy, moving from broad biochemical assays to specific cellular and functional readouts, is non-negotiable for successful drug development. By understanding the complete interaction profile of a compound—both on- and off-target—researchers can make informed decisions, anticipate potential toxicities, uncover new therapeutic opportunities, and ultimately develop safer and more effective medicines. The biological significance of any selectivity pattern can only be truly understood within the context of cellular and tissue biology.[12]
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & U, M. A. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Bromberger, T., Schossleitner, K., Bakos, G., Bece, N., Haselgrübler, R., Winkler, S., ... & Loewe, R. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(6). [Link]
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Myers, S. H., Brunton, V. G., & Unciti-Broceta, A. (2016). AXL inhibitors in cancer: a medicinal chemistry perspective. Journal of medicinal chemistry, 59(8), 3593-3608. [Link]
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Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridines). Current Organic Chemistry, 5(5), 471-506. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846. [Link]
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Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Su, F., Ni, N., Wang, Y., He, J., Xu, Y., & Ke, Z. (2023). Synthesis of C3, C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS omega, 8(8), 7625-7634. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Wu, X., Li, J., Geng, J., Xia, M., Lin, X., & Liu, J. (2020). AXL in cancer: a judicial target. Journal of Hematology & Oncology, 13(1), 1-13. [Link]
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Su, F., Viros, A., Milagre, C., Trunzer, K., Bollag, G., Spleiss, O., ... & Marais, R. (2012). Vemurafenib inhibits wild-type BRAF and MEK signalling and function in normal cells and tumours. Nature, 488(7413), 609-613. [Link]
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Serya, R. A., El-Gamal, M. I., Al-Ameen, M. A., & Abdel-Maksoud, M. S. (2017). Improved synthesis of effective 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo [2, 3-b] pyridine-based inhibitors of NADPH oxidase 2. Molecules, 22(12), 2187. [Link]
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Pelago Bioscience. (n.d.). CETSA® Technology. Retrieved from [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Zeman, O., Vaněk, T., & Dvořák, D. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 41, 116212. [Link]
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LINCS Program. (2017). VX-680 KINOMEscan. Retrieved from [Link]
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LINCS Program. (2017). QL-XII-47 KINOMEscan. Retrieved from [Link]
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Zhao, S. B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]
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Posy, S. L., Herms, J., & Tomkinson, N. C. (2012). Targeted kinase selectivity from kinase profiling data. ACS medicinal chemistry letters, 3(2), 118-122. [Link]
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Hou, Z., DeGraw, J. I., & Gangjee, A. (2013). 6-Substituted pyrrolo [2, 3-d] pyrimidine thienoyl antifolates as inhibitors of de novo purine biosynthesis with transport selectivity for the high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of medicinal chemistry, 56(6), 2439-2452. [Link]
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Sharma, A., Kumar, V., & Singh, T. (2020). Azaindole therapeutic agents. Current Medicinal Chemistry, 27(24), 4049-4074. [Link]
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Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2010). Synthesis and biological activity of 6-substituted pyrrolo [2, 3-d] pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of medicinal chemistry, 53(15), 5575-5586. [Link]
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Privileged Scaffolds in Kinase Inhibition: A Comparative Guide to Pyrrolo[2,3-b]pyridines and Pyrrolo[2,3-d]pyrimidines
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized treatment paradigms for numerous diseases. Central to the design of these inhibitors are heterocyclic scaffolds that serve as the foundational framework for engaging the ATP-binding site of kinases. Among the most successful of these are the pyrrolopyrimidine-based structures. This guide provides an in-depth technical comparison of two prominent and isomeric scaffolds: the well-established pyrrolo[2,3-d]pyrimidine and the increasingly explored 1H-pyrrolo[2,3-b]pyridine, with a conceptual exploration of the potential of "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" as a kinase inhibitor framework.
The Structural Landscape: Isomeric Scaffolds with Distinctive Potential
At first glance, the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds appear remarkably similar, sharing a fused bicyclic system of a pyrrole and a six-membered nitrogen-containing ring. However, the arrangement of nitrogen atoms within the six-membered ring fundamentally alters their electronic properties and hydrogen bonding capabilities, which in turn dictates their interaction with the kinase active site.
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a bioisostere of adenine, the nitrogenous base in ATP. This inherent structural mimicry provides a strong rationale for its potent and broad-spectrum kinase inhibitory activity.[1][2] In contrast, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold offers a different arrangement of hydrogen bond donors and acceptors, which can be exploited to achieve distinct selectivity and potency profiles against various kinases.
Caption: Core chemical structures of the compared scaffolds.
Kinase Inhibition Profile: A Tale of Two Scaffolds
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of numerous clinically approved and investigational kinase inhibitors. Its versatility is demonstrated by its ability to target a wide array of kinases with high potency.
In contrast, while a specific kinase inhibitor bearing the "this compound" structure is not prominently documented in publicly available literature, the broader 1H-pyrrolo[2,3-b]pyridine class has shown significant promise in targeting a diverse set of kinases. The strategic placement of substituents on this scaffold has led to the development of potent and selective inhibitors for various kinase families.
| Scaffold | Key Kinase Targets | Example Compounds/Derivatives | Representative IC50 Values |
| Pyrrolo[2,3-d]pyrimidine | RET, EGFR, Her2, VEGFR2, CDK2, PAK4, JAK family | Compound 59 (RET inhibitor)[3], Compound 12i (mutant EGFR inhibitor)[4], Compound 5k (multi-targeted)[5] | RET: 6.8 nM[3], Mutant EGFR (T790M): 0.21 nM[4], EGFR: 40 nM, Her2: 98 nM, VEGFR2: 65 nM, CDK2: 204 nM[5] |
| 1H-Pyrrolo[2,3-b]pyridine | Cdc7, BTK, CDK8, ATM, FGFR, JAK3 | Thiazol-4(5H)-one derivative (Cdc7 inhibitor)[2], Compound 3p (BTK inhibitor)[6], Compound 22 (CDK8 inhibitor)[7], Compound 4h (FGFR inhibitor)[8] | Cdc7: 7 nM[2], BTK: 6.0 nM[6], CDK8: 48.6 nM[7], FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[8] |
A Note on "this compound": From a medicinal chemistry perspective, the 6-amino group could serve as a key hydrogen bond donor, potentially interacting with the hinge region of the kinase active site. The methyl carboxylate at the 4-position could be a vector for further chemical modification to enhance potency or modulate physicochemical properties. The overall substitution pattern suggests a potential for creating highly specific interactions within the ATP-binding pocket.
Mechanism of Action and Molecular Interactions
The primary mechanism of action for both scaffolds is competitive inhibition at the ATP-binding site of the target kinase. The nitrogen atoms in the heterocyclic core are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.
Caption: Generalized mechanism of competitive kinase inhibition.
For the pyrrolo[2,3-d]pyrimidine scaffold, the N1 and N7-H atoms (or bioisosteric equivalents) often form critical hydrogen bonds with the kinase hinge. The pyrrole ring can be substituted to extend into a hydrophobic pocket, while the pyrimidine ring offers multiple points for modification to enhance selectivity and potency.
The 1H-pyrrolo[2,3-b]pyridine scaffold typically utilizes the pyridine nitrogen and the pyrrole N-H for hinge binding. The substitution pattern on the pyridine and pyrrole rings dictates the kinase selectivity. For instance, in BTK inhibitors, a key interaction involves a covalent bond formation with a cysteine residue in the active site, a strategy that can be facilitated by appropriate functionalization of the pyrrolo[2,3-b]pyridine core.[6]
Synthetic Accessibility: A Practical Consideration
The synthetic routes to both scaffolds are well-established, allowing for the generation of diverse chemical libraries for drug discovery campaigns.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
A common synthetic strategy for the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing pyrrole or, more frequently, the annulation of a pyrrole ring onto a pyrimidine precursor. For example, starting from a substituted pyrimidine, a pyrrole ring can be formed through various cyclization reactions.
Exemplary Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
-
Step 1: Nucleophilic Aromatic Substitution. A solution of a 4-chloropyrrolo[2,3-d]pyrimidine is treated with an appropriate amine in a suitable solvent such as ethanol or isopropanol.
-
Step 2: Heating. The reaction mixture is heated to reflux for several hours to drive the substitution reaction to completion.
-
Step 3: Work-up and Purification. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography to yield the desired 4-amino-pyrrolo[2,3-d]pyrimidine derivative.
Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can be achieved through various methods, including the Fischer indole synthesis, the Bartoli indole synthesis, or transition metal-catalyzed cyclizations. The choice of synthetic route often depends on the desired substitution pattern.
Exemplary Experimental Protocol: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Derivative
-
Step 1: Starting Material. A common starting material is a substituted 2-aminopyridine.
-
Step 2: Cyclization. The aminopyridine is reacted with a suitable partner to construct the pyrrole ring. For example, reaction with an alpha-haloketone followed by cyclization.
-
Step 3: Functionalization. The resulting 1H-pyrrolo[2,3-b]pyridine core can be further functionalized at various positions using standard organic chemistry transformations such as halogenation, nitration, and cross-coupling reactions to introduce desired substituents.
Conclusion and Future Perspectives
Both the pyrrolo[2,3-d]pyrimidine and the 1H-pyrrolo[2,3-b]pyridine scaffolds are privileged structures in the field of kinase inhibition. The pyrrolo[2,3-d]pyrimidine core has a proven track record, forming the basis of several successful drugs. Its strength lies in its close structural resemblance to adenine, providing a reliable starting point for the design of potent kinase inhibitors.
The 1H-pyrrolo[2,3-b]pyridine scaffold, while historically less explored in the context of kinase inhibition, is rapidly gaining attention. The distinct electronic and steric properties conferred by its nitrogen arrangement offer opportunities to develop inhibitors with novel selectivity profiles and to overcome resistance mechanisms that have emerged against existing drugs.
While the specific compound "this compound" remains a conceptual starting point, the analysis of the broader 1H-pyrrolo[2,3-b]pyridine class suggests that this scaffold is a fertile ground for the discovery of next-generation kinase inhibitors. Further exploration of this and related structures is warranted to unlock their full therapeutic potential. The strategic design and synthesis of libraries based on this scaffold could lead to the identification of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
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- Babu, B., & Shankar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 148, 107867.
- Gummadi, V. R., Bhyrapuneni, G., & Akella, V. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 30(22), 127572.
- Gummadi, V. R., Bhyrapuneni, G., Akella, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 30(22), 127572.
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- Wang, Y., Zhang, T., Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12260-12277.
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Navigating the Kinome: A Comparative Guide to the Selectivity of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal anchor for developing targeted therapies.[2][3] This guide provides a comparative analysis of the selectivity profiles of derivatives of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, offering researchers and drug development professionals a comprehensive overview of their potential as targeted kinase inhibitors. We will delve into their activity against key kinase families, provide detailed experimental protocols for assessing selectivity, and visualize the signaling pathways they modulate.
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The 7-azaindole core's efficacy as a kinase inhibitor stems from its structural mimicry of the adenine region of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. The nitrogen atom at position 7 and the pyrrole nitrogen act as hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen-bonding interaction with the kinase hinge region, a critical determinant of inhibitor binding.[2][3] This fundamental interaction provides a robust platform for derivatization, enabling the fine-tuning of potency and selectivity against specific kinase targets.
Comparative Selectivity Profiling: A Tale of Two Kinase Families
While a comprehensive kinome-wide scan for a single this compound derivative is not publicly available, analysis of closely related compounds reveals distinct and potent activity against key cancer-associated kinase families: Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase.
Potent Inhibition of the FGFR Family
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against the FGFR family of receptor tyrosine kinases. Dysregulation of FGFR signaling is implicated in various cancers, making it a prime target for therapeutic intervention.
One notable example is compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, which has been profiled against the four members of the FGFR family. The data, summarized in the table below, showcases its potent and relatively selective inhibition of FGFR1, 2, and 3.
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| Data for compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative. |
This profile suggests a degree of selectivity within the FGFR family, with significantly weaker inhibition of FGFR4. Such selectivity can be crucial in minimizing off-target effects and improving the therapeutic window.
High Selectivity for ATM Kinase
In a different context, derivatives of 1H-pyrrolo[2,3-b]pyridine have been engineered to be highly selective inhibitors of ATM kinase, a key regulator of the DNA damage response.[4][5] One such derivative, compound 25a , has demonstrated exceptional selectivity for ATM over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.
| Kinase Family Member | Selectivity Fold over ATM |
| PI3K | >700 |
| mTOR | >700 |
| ATR | >700 |
| DNA-PK | 60 |
| Selectivity data for compound 25a, a 1H-pyrrolo[2,3-b]pyridine derivative. |
This remarkable selectivity highlights the tunability of the 7-azaindole scaffold. By modifying the substituents on the core, researchers can steer the inhibitory activity towards specific and diverse kinase targets.
Visualizing the Impact: Signaling Pathways
To understand the cellular consequences of inhibiting these kinases, it is essential to visualize their roles in key signaling pathways.
Caption: The FGFR signaling pathway, a key regulator of cell proliferation and survival.
Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.
Experimental Protocols: Ensuring Scientific Integrity
The reliability of selectivity profiling data is paramount. Here, we provide a detailed, step-by-step methodology for a radiometric kinase assay, a gold-standard technique for determining inhibitor potency.
Radiometric Kinase Assay Protocol (e.g., for FGFR1)
This protocol is a self-validating system, with controls to ensure the integrity of the results.
1. Reagents and Materials:
-
Recombinant human FGFR1 kinase (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Unlabeled ATP
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well reaction plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Experimental Workflow:
Caption: Workflow for a radiometric kinase assay.
3. Detailed Steps:
-
Prepare Reagent Mixes:
-
Prepare a master mix of kinase reaction buffer containing FGFR1 kinase and the poly(Glu, Tyr) substrate. The final concentrations should be optimized for linear reaction kinetics.
-
Prepare a stock solution of ATP by mixing unlabeled ATP with [γ-³²P]ATP to achieve the desired specific activity and a final concentration at the Kₘ for ATP for FGFR1.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
-
Initiate the Reaction:
-
Add the diluted test compounds or DMSO control to the wells of the 96-well reaction plate.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding the ATP mix to all wells. The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Transfer the reaction mixtures to the wells of a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated ATP will not.
-
-
Washing:
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound [γ-³²P]ATP. This step is critical for reducing background signal.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Radiometric Assay: This method directly measures the enzymatic activity of the kinase, providing a highly sensitive and reliable readout. It is less prone to interference from colored or fluorescent compounds compared to other assay formats.
-
ATP Concentration at Kₘ: Performing the assay at the Kₘ for ATP allows for the accurate determination of the inhibitor's potency (IC₅₀) and provides a standardized condition for comparing different inhibitors.
-
Phosphocellulose Filter Plates: These plates have a high binding capacity for phosphorylated peptides, ensuring efficient capture of the product and effective removal of background radioactivity.
Conclusion
Derivatives of this compound represent a versatile and promising class of kinase inhibitors. The inherent properties of the 7-azaindole scaffold, combined with the potential for diverse chemical modifications, allow for the development of compounds with high potency and tailored selectivity profiles. The examples of potent FGFR and highly selective ATM inhibitors underscore the adaptability of this chemical series. By employing robust and well-validated experimental methodologies, such as the radiometric kinase assay detailed here, researchers can confidently characterize the selectivity of these compounds and advance the development of the next generation of targeted cancer therapies.
References
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A Researcher's Guide to Correlating Biochemical and Cell-Based Assays for Pyrrolo[2,3-b]pyridine Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal target class.[1] Among the chemical scaffolds designed to inhibit these enzymes, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has proven to be a versatile and highly effective "hinge-binding motif".[2][3][4] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it a privileged fragment in the design of ATP-competitive inhibitors.[2][3][4]
However, the journey from a potent compound in a test tube to an effective therapeutic in a patient is fraught with challenges. A critical step in this process is understanding how the potency of a pyrrolo[2,3-b]pyridine inhibitor in a simplified, purified system—a biochemical assay—translates to its activity in the complex, dynamic environment of a living cell—a cell-based assay. This guide provides an in-depth comparison of these two essential assay formats, explaining the causality behind experimental choices and offering field-proven insights into interpreting the correlation between their results.
The Two Pillars of Potency Determination: A Comparative Overview
Drug discovery programs rely on a tiered assay cascade to identify and optimize lead compounds. At the forefront of this cascade are biochemical and cell-based assays, each providing a unique and complementary perspective on an inhibitor's efficacy.
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Purified recombinant enzyme and substrate in a buffered solution. | Whole, living cells (engineered or endogenous). |
| Measurement | Direct inhibition of enzymatic activity (e.g., phosphorylation). | Inhibition of a cellular signaling pathway or a cellular phenotype (e.g., proliferation, apoptosis).[5] |
| Primary Output | IC50: Concentration of inhibitor for 50% reduction of in vitro enzyme activity.[6] | EC50/IC50: Concentration of inhibitor for 50% effect on a cellular process. |
| Throughput | High to ultra-high. | Low to high, depending on the endpoint. |
| Physiological Relevance | Low. Lacks cellular context. | High. Accounts for cell permeability, metabolism, efflux, and off-target effects.[6] |
| Key Question Answered | How potent is the compound against its purified target? | Does the compound engage its target in a cell and produce a desired biological response? |
Biochemical Assays: A Precise Measure of Target Engagement
Biochemical assays are the workhorses of early-stage drug discovery, offering a direct and quantifiable measure of a compound's interaction with its purified kinase target.[7] They are indispensable for initial high-throughput screening (HTS) and for building structure-activity relationships (SAR) to guide medicinal chemistry efforts.
Principle and Common Formats
These assays reconstitute the enzymatic reaction in vitro using a purified kinase, a specific substrate (often a peptide), and a phosphate donor, typically adenosine triphosphate (ATP).[1] The inhibitor's potency is determined by measuring its ability to prevent the phosphorylation of the substrate.
Several robust formats are commonly used:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A popular method that measures the proximity of a donor fluorophore (e.g., on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., on the substrate).[8][9] Inhibition of phosphorylation prevents this proximity, leading to a decrease in the FRET signal.[8][10]
-
Luminescence-Based ATP Detection: Assays like Promega's Kinase-Glo® measure the amount of ATP remaining after the kinase reaction.[11] High kinase activity depletes ATP, resulting in a low luminescence signal; potent inhibitors preserve the ATP pool, leading to a bright signal.[11]
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a typical TR-FRET biochemical kinase assay.
Detailed Protocol: TR-FRET Biochemical Assay for a Pyrrolo[2,3-b]pyridine Inhibitor
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP must be optimized for each target.[12]
-
Compound Plating: Prepare a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into a low-volume 384-well assay plate.
-
Kinase Reaction Mix: Prepare a solution containing the purified kinase enzyme and a fluorescein-labeled peptide substrate in a kinase reaction buffer.
-
Initiate Reaction: Add the kinase/substrate mix to the assay plate containing the inhibitor. Initiate the phosphorylation reaction by adding ATP. The final ATP concentration is critical and is often set near the Michaelis-Menten constant (Km) for the specific kinase to allow for sensitive detection of ATP-competitive inhibitors.[12]
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[10]
-
Detection: Add the detection reagents, including a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[10]
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based Assays: Assessing Efficacy in a Physiological Context
While biochemical assays confirm on-target potency, they exist in a vacuum. Cell-based assays provide the crucial next step, evaluating an inhibitor's performance within the complex intracellular environment.[6] A compound's success in these assays is a much stronger predictor of its potential in vivo efficacy.
Principle and Common Formats
Cell-based assays measure the downstream consequences of target inhibition. For a pyrrolo[2,3-b]pyridine inhibitor targeting a kinase like JAK2, this involves measuring the phosphorylation of its direct substrate, STAT3.[13]
Common formats include:
-
Western Blotting: A semi-quantitative but highly specific method to detect the levels of phosphorylated proteins (e.g., phospho-STAT3) versus the total amount of that protein.[14]
-
Phospho-Specific ELISA/HTRF®: More quantitative and higher-throughput alternatives to Western blotting for measuring specific protein phosphorylation events.
-
Cell Proliferation/Viability Assays: For kinases that drive cell survival (common in cancer), assays like CellTiter-Glo® measure the impact of inhibitors on cell viability.[15]
Signaling Pathway: JAK/STAT Inhibition
Caption: JAK/STAT signaling pathway and the action of an inhibitor.
Detailed Protocol: Phospho-STAT Western Blot for a JAK Inhibitor
This protocol requires careful handling to preserve the phosphorylation state of proteins.[16][17]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., SET-2 or HEL 92.1.7, which have constitutively active JAK2) and allow them to adhere. Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor for a specified time (e.g., 30-60 minutes).[14]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly on the plate with a lysis buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve phosphorylation.[17][18]
-
Protein Quantification: Scrape the cell lysates, collect them, and determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE sample buffer and heat the samples to denature the proteins.[16]
-
Gel Electrophoresis and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour using a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its casein phosphoprotein can cause high background.[17]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-STAT3 Tyr705).
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total STAT3 protein, regardless of its phosphorylation state.[18]
-
Data Analysis: Quantify the band intensities. For each inhibitor concentration, calculate the ratio of phospho-STAT3 to total STAT3. Plot this ratio to determine the cellular IC50.
Bridging the Gap: Why Biochemical and Cellular Potency Differ
A common observation in drug discovery is a discrepancy, or "shift," between biochemical and cellular IC50 values.[6] It is not unusual for the cellular IC50 to be orders of magnitude higher than the biochemical IC50.[6] Understanding the reasons for this shift is critical for compound optimization.
Hypothetical Data for Pyrrolo[2,3-b]pyridine Inhibitors of JAK2
| Compound ID | Biochemical IC50 (nM) (Purified JAK2) | Cellular IC50 (nM) (p-STAT3 Inhibition) | Potency Shift (Cellular / Biochemical) | Interpretation |
| PBI-001 | 1.5 | 15 | 10 | Good correlation; likely cell-permeable and on-target. |
| PBI-002 | 0.8 | 950 | 1188 | Poor correlation; suggests poor cell permeability or active efflux. |
| PBI-003 | 25.0 | 50 | 2 | Excellent correlation; potent in cells despite moderate biochemical activity. May have favorable cellular accumulation. |
| PBI-004 | 2.1 | >10,000 | >4760 | No cellular activity; likely impermeable, unstable, or rapidly metabolized. |
Key Factors Influencing the Potency Shift:
-
Cell Membrane Permeability: The most common hurdle. A compound may be a potent inhibitor of a purified enzyme but may be unable to cross the lipid bilayer of the cell membrane to reach its intracellular target.[6][7]
-
Competition with Cellular ATP: This is a critical, often underestimated factor. Biochemical assays are frequently run at low ATP concentrations (equal to the Km) to maximize sensitivity.[12] However, intracellular ATP concentrations are in the millimolar range (1-10 mM), far exceeding the Km of most kinases.[12] For an ATP-competitive inhibitor like a pyrrolo[2,3-b]pyridine, this high concentration of the natural substrate (ATP) creates immense competition, leading to a significant rightward shift (decrease) in potency in the cellular environment.[12]
-
Efflux Pumps: Cells possess active transport proteins, such as P-glycoprotein (P-gp), that can recognize drugs as foreign substances and actively pump them out, preventing the inhibitor from reaching an effective intracellular concentration.
-
Off-Target Effects & Metabolism: A compound might be metabolized into an inactive form within the cell, or its observed cellular effect might be due to inhibition of other kinases, a phenomenon that can only be diagnosed through broader profiling.[6]
-
Protein Binding: Binding to plasma proteins (if serum is used in the cell culture media) or non-specific binding to other intracellular proteins and lipids can reduce the free concentration of the inhibitor available to engage the target kinase.
-
Target Conformation and Scaffolding: In a biochemical assay, the kinase is isolated. Inside a cell, the kinase exists in multi-protein complexes and is subject to regulatory mechanisms that can alter its conformation and accessibility to inhibitors.[7] In some cases, compounds that bind to inactive kinase conformations may appear less potent in biochemical assays where the enzyme is highly active.[19]
Conclusion: A Synergistic Approach for Success
Neither biochemical nor cell-based assays alone can tell the full story of a pyrrolo[2,3-b]pyridine inhibitor. They are two indispensable tools that, when used in concert, provide a comprehensive picture of a compound's potential.
-
Biochemical assays offer the precision and throughput needed for initial discovery and SAR optimization, defining the absolute potency against the intended target.
-
Cell-based assays provide the vital physiological context, testing the inhibitor's ability to overcome cellular barriers and engage its target to produce a meaningful biological outcome.
The correlation—or lack thereof—between these two assay types is not a sign of failure but a crucial diagnostic tool. A significant potency shift provides invaluable insights into a compound's drug-like properties, guiding medicinal chemists to optimize not just for target potency, but for the complex biological interplay that governs true therapeutic efficacy.
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
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comparative analysis of "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" and tofacitinib scaffolds
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the rational design and selection of core chemical scaffolds are paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of two prominent heterocyclic scaffolds: the versatile 1H-pyrrolo[2,3-b]pyridine core, exemplified by methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and the pyrrolo[2,3-d]pyrimidine core of the FDA-approved Janus kinase (JAK) inhibitor, tofacitinib. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences and therapeutic potential of these two important structural motifs.
Introduction to the Scaffolds
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its structural similarity to purine and its ability to serve as a versatile template for a wide range of biological targets. Its derivatives have been investigated as inhibitors of various kinases and enzymes, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Janus kinases (JAKs).[1][2][3]
The tofacitinib scaffold , a pyrrolo[2,3-d]pyrimidine derivative, is the core structure of the drug tofacitinib (Xeljanz®), a first-in-class oral JAK inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and ulcerative colitis.[4][5] This scaffold has been extensively optimized to achieve potent and selective inhibition of JAK family kinases, primarily JAK1 and JAK3, thereby modulating inflammatory signaling pathways.[6][7]
Chemical Structure and Properties: A Tale of Two Isomers
At first glance, the 1H-pyrrolo[2,3-b]pyridine and the pyrrolo[2,3-d]pyrimidine core of tofacitinib appear quite similar. Both are bicyclic heteroaromatic systems containing a pyrrole ring fused to a nitrogen-containing six-membered ring. However, the placement of the nitrogen atoms in the six-membered ring fundamentally alters their chemical properties and three-dimensional shape, which in turn influences their interactions with biological targets.
| Feature | 1H-Pyrrolo[2,3-b]pyridine | Tofacitinib Scaffold (Pyrrolo[2,3-d]pyrimidine) |
| Core Structure | Pyrrole fused to a pyridine ring | Pyrrole fused to a pyrimidine ring |
| Nitrogen Positions | Nitrogen at position 7 | Nitrogens at positions 5 and 7 |
| Hydrogen Bonding | Potential for hydrogen bond donation from the pyrrole NH and acceptance at the pyridine nitrogen. | Potential for hydrogen bond donation from the pyrrole NH and acceptance at the pyrimidine nitrogens. |
| Electronic Nature | The pyridine ring is electron-deficient. | The pyrimidine ring is more electron-deficient than pyridine. |
The additional nitrogen atom in the pyrimidine ring of the tofacitinib scaffold significantly impacts its electronic distribution and hydrogen bonding capabilities, which is a key factor in its interaction with the hinge region of the ATP-binding pocket of JAK kinases.[8]
Synthesis and Functionalization
The synthetic routes to these scaffolds present distinct challenges and opportunities for diversification.
Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step sequences, with various strategies developed to introduce functionality at different positions. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, derivatives of this compound can be prepared through cyclo-condensation reactions.[9] The functionalization of this core allows for the exploration of structure-activity relationships (SAR) by modifying substituents at various positions to target different enzymes.[1][2]
Synthesis of the Tofacitinib Scaffold
The synthesis of tofacitinib is notably complex, with a significant challenge being the stereoselective synthesis of the (3R,4R)-disubstituted piperidine side chain.[10][11] This chiral fragment is crucial for the drug's activity and is typically coupled to the pyrrolo[2,3-d]pyrimidine core in the later stages of the synthesis.[12] The synthesis of the core itself often starts from commercially available pyrimidine derivatives. The overall synthetic strategy for tofacitinib has been a subject of extensive research to optimize yield and reduce costs for commercial production.[5][11]
Comparative Biological Activity and Mechanism of Action
While both scaffolds can be tailored to inhibit kinases, their primary and most well-documented applications differ.
1H-Pyrrolo[2,3-b]pyridine Derivatives: A Scaffold for Diverse Kinase Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinases and other enzymes. This versatility makes it an attractive starting point for drug discovery campaigns targeting various diseases.
-
FGFR Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3, making them promising candidates for cancer therapy.[2] For example, compound 4h from one study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[2]
-
PDE4B Inhibition: Other derivatives have been identified as selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.[1] Compound 11h from a reported series showed an IC50 of 0.11 μM against PDE4B.[1]
-
JAK Inhibition: More recently, this scaffold has been explored for JAK inhibition, demonstrating its potential to compete in the same therapeutic space as tofacitinib.[3][13]
Tofacitinib: A Potent and Clinically Validated JAK Inhibitor
Tofacitinib's biological activity is more focused, primarily targeting the Janus kinase family. It competitively inhibits ATP from binding to the kinase domain of JAKs, with a preference for JAK1 and JAK3 over JAK2.[6][14]
Mechanism of Action: The JAK-STAT Pathway
The therapeutic effects of tofacitinib are mediated through the inhibition of the JAK-STAT signaling pathway.[7] This pathway is crucial for the signaling of numerous cytokines and growth factors that are central to immune cell development, proliferation, and function.[6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
By blocking JAK-mediated phosphorylation of STAT proteins, tofacitinib prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[6]
Comparative Kinase Inhibition Profile
| Compound/Scaffold | Target Kinase(s) | IC50 Values | Therapeutic Area |
| Tofacitinib | JAK1, JAK3 > JAK2 | JAK1: 1.6 nM, JAK2: 20 nM, JAK3: 1 nM (example values) | Autoimmune Diseases |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Example 4h) | FGFR1, FGFR2, FGFR3 | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[2] | Cancer |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Example 11h) | PDE4B | 0.11 µM[1] | Inflammatory Diseases |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (JAK inhibitor) | JAK1 | Potent inhibition demonstrated[3] | Autoimmune Diseases |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
General Kinase Inhibition Assay (Illustrative)
To evaluate and compare the inhibitory potential of compounds based on these scaffolds, a common experimental workflow is a kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: A dilution series of the test compound (e.g., a derivative of this compound or tofacitinib) is prepared in a suitable solvent, typically DMSO.
-
Reaction Mixture: In a microplate, the recombinant kinase, a specific substrate (e.g., a peptide), and ATP are combined in a buffer solution.
-
Initiation of Reaction: The test compound dilutions are added to the reaction mixture. A control with only solvent is included.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: A detection reagent is added that allows for the quantification of either the amount of phosphorylated substrate or the remaining ATP. This is often measured as a change in luminescence or fluorescence.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
Both the 1H-pyrrolo[2,3-b]pyridine scaffold and the pyrrolo[2,3-d]pyrimidine core of tofacitinib are privileged structures in medicinal chemistry, particularly for the development of kinase inhibitors.
-
The tofacitinib scaffold is a highly optimized and clinically validated core for potent JAK inhibition. Its success provides a clear roadmap for targeting the JAK-STAT pathway in autoimmune diseases. Future work with this scaffold may focus on developing next-generation inhibitors with improved selectivity profiles to mitigate off-target effects.[4]
-
The 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates remarkable versatility, with derivatives showing potent inhibition of a diverse range of targets, including FGFRs, PDEs, and more recently, JAKs.[1][2][3] This adaptability makes it an attractive starting point for scaffold-hopping strategies and for developing novel inhibitors against both established and emerging therapeutic targets. The exploration of this scaffold for JAK inhibition, in particular, could lead to the discovery of new chemical entities with different selectivity profiles and intellectual property landscapes compared to existing JAK inhibitors.
The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. A thorough understanding of their respective chemical properties, synthetic accessibility, and biological potential is crucial for making informed decisions in the early stages of drug discovery.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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confirming on-target activity of "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" inhibitors
For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is a rigorous one. A critical milestone in this process is the unequivocal confirmation of on-target activity. This guide provides an in-depth, comparative analysis of experimental strategies to validate inhibitors based on the versatile methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to inhibitors of various key cellular enzymes, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B)[1][2][3]. For the purpose of this guide, we will consider a hypothetical inhibitor derived from this scaffold, which we'll call Pyrrolo-M6A , designed as a selective inhibitor of Janus Kinase 1 (JAK1) . Dysregulation of the JAK/STAT signaling pathway is implicated in a range of inflammatory and autoimmune disorders, making selective JAK1 inhibition a highly sought-after therapeutic strategy[3][4].
This guide will navigate the essential experimental workflows to confirm that Pyrrolo-M6A directly and selectively engages with JAK1 in both biochemical and cellular contexts. We will compare and contrast key methodologies, providing the rationale behind experimental choices to ensure the generation of robust and reliable data.
The JAK/STAT Signaling Pathway: A Primer
The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] These kinases are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding, receptor dimerization brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STATs. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. The specificity of the downstream effects is determined by the particular JAK and STAT isoforms involved.
Caption: The JAK/STAT signaling cascade and the inhibitory action of Pyrrolo-M6A.
Phase 1: Biochemical Confirmation of Direct Target Inhibition
The initial step in confirming on-target activity is to demonstrate direct inhibition of the purified target enzyme in a controlled, cell-free environment.[6] This is crucial for determining the inhibitor's potency (typically as an IC50 value) and for understanding its mechanism of action.
Comparative Biochemical Assays
Several robust assay formats are available to measure kinase activity, each with its own advantages and considerations.[6][7][8] The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the availability of specific reagents.
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced during the kinase reaction.[8] | High sensitivity, broad applicability to any kinase, resistant to signal interference. | Indirect measurement, multi-step process. |
| TR-FRET (e.g., LanthScreen™) | Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescently labeled substrate upon phosphorylation.[7] | Homogeneous (no-wash) format, ratiometric measurement reduces artifacts, high throughput. | Requires specific antibodies and fluorescently labeled substrates, potential for compound interference with FRET signal. |
| Mobility Shift Assay (e.g., Caliper) | Separation of phosphorylated and non-phosphorylated substrates by microfluidic capillary electrophoresis based on charge differences.[7] | Direct measurement of substrate conversion, label-free options available, provides detailed kinetic information. | Lower throughput, requires specialized instrumentation. |
Experimental Workflow: ADP-Glo™ Kinase Assay
This workflow details the determination of the IC50 value for Pyrrolo-M6A against JAK1. The principle lies in quantifying the amount of ADP produced, which is directly proportional to kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.[8]
Caption: Workflow for determining inhibitor potency using the ADP-Glo™ assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pyrrolo-M6A in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase reaction components:
-
Purified, recombinant JAK1 enzyme.
-
A suitable peptide substrate for JAK1.
-
ATP at a concentration close to its Km for JAK1. The ATP concentration is a critical parameter, as high levels can lead to competitive displacement of ATP-competitive inhibitors.[9]
-
-
Initiate Reaction: Add the Pyrrolo-M6A dilutions to the reaction wells and incubate at room temperature for a defined period (e.g., 60 minutes). Include positive (no inhibitor) and negative (no enzyme) controls.
-
First Detection Step: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent. This reagent converts the ADP generated in the first step back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Biochemical Potency and Selectivity
A crucial aspect of inhibitor validation is to assess its selectivity against other related kinases. This is particularly important for the JAK family, where off-target inhibition can lead to undesirable side effects.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (Fold vs. JAK1) |
| Pyrrolo-M6A | 15 | 1,500 | 2,250 | 900 | JAK2: 100x, JAK3: 150x, TYK2: 60x |
| Tofacitinib | 1.2 | 20 | 112 | 344 | JAK2: 17x, JAK3: 93x, TYK2: 287x |
| Upadacitinib | 43 | 110 | 2,300 | 4,600 | JAK2: 2.6x, JAK3: 53x, TYK2: 107x |
Data for Tofacitinib and Upadacitinib are representative and sourced from public domain information for comparative purposes.[4][10]
Phase 2: Confirming Target Engagement in a Cellular Context
While biochemical assays are essential for confirming direct enzyme inhibition, they do not fully recapitulate the complex environment inside a living cell.[11] Cellular assays are therefore indispensable for verifying that the inhibitor can cross the cell membrane, engage with its target in the presence of high intracellular ATP concentrations, and elicit the expected downstream biological response.[9][12]
Comparative Cellular Target Engagement Assays
| Assay Format | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding.[13] | Label-free, applicable to native proteins, provides direct evidence of target binding in cells. | Lower throughput, requires specific antibodies for detection (e.g., Western blot), may not be suitable for all proteins. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescently labeled tracer that competes with the test compound.[7] | Live-cell assay, quantitative measurement of binding affinity, high throughput. | Requires genetic engineering of cells to express the fusion protein, potential for steric hindrance from the tag. |
| Phospho-Flow Cytometry | Measures the phosphorylation status of a downstream substrate (e.g., STAT3) in response to cytokine stimulation, with and without the inhibitor. | Measures a functional downstream effect of target inhibition, can be used on primary cells, allows for single-cell analysis. | Indirect measure of target engagement, requires specific phospho-antibodies, can be complex to optimize. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] This allows for the direct detection of target engagement in a cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment: Culture a suitable cell line that expresses endogenous JAK1 (e.g., HeLa cells) and treat with various concentrations of Pyrrolo-M6A or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This creates a "melt curve".
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble JAK1 at each temperature point using a quantitative detection method like Western blotting or an ELISA with a specific anti-JAK1 antibody.
-
Data Analysis: Plot the percentage of soluble JAK1 against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melt curve to higher temperatures in the presence of Pyrrolo-M6A indicates target stabilization and therefore, target engagement.
Data Presentation: Cellular Potency and Downstream Functional Effects
To complement the direct binding data from CETSA, it is essential to demonstrate that target engagement translates into a functional cellular response. This is typically achieved by measuring the inhibition of a downstream signaling event.
| Assay | Metric | Pyrrolo-M6A EC50 (nM) | Tofacitinib EC50 (nM) |
| CETSA | Thermal Shift (ΔTm at 1 µM) | +5.2 °C | +4.8 °C |
| Phospho-STAT3 Assay | Inhibition of IL-6 induced p-STAT3 | 55 | 80 |
Tofacitinib data is representative. The Phospho-STAT3 assay is a functional assay that measures the downstream consequence of JAK1 inhibition.
Comparison with Alternative JAK Inhibitors
The landscape of JAK inhibitors is well-populated, with several approved drugs and numerous compounds in clinical development.[4][14] Understanding how a new inhibitor like Pyrrolo-M6A compares to these alternatives is crucial for defining its potential therapeutic niche.
| Inhibitor | Target Selectivity | Approved Indications (Representative) | Key Differentiating Features |
| Tofacitinib (Xeljanz®) | JAK1/JAK3 > JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[10][15] | First-generation oral JAK inhibitor.[4] |
| Baricitinib (Olumiant®) | JAK1/JAK2 | Rheumatoid Arthritis, Alopecia Areata[15] | Balanced JAK1/JAK2 inhibition. |
| Upadacitinib (Rinvoq®) | JAK1 selective | Rheumatoid Arthritis, Atopic Dermatitis, Crohn's Disease[10] | Second-generation, more selective for JAK1.[4] |
| Deucravacitinib (Sotyktu™) | TYK2 selective | Plaque Psoriasis[14] | Allosteric inhibitor with a unique mechanism, potentially offering a better safety profile.[10] |
| Pyrrolo-M6A (Hypothetical) | Highly JAK1 selective | N/A | Potential for improved safety profile due to high selectivity against other JAK isoforms. |
Conclusion
Confirming the on-target activity of a novel inhibitor is a multi-faceted process that requires a carefully planned, tiered approach. By systematically progressing from direct biochemical inhibition assays to cellular target engagement and functional downstream readouts, researchers can build a robust data package that validates the inhibitor's mechanism of action.
For an inhibitor like Pyrrolo-M6A, demonstrating potent and selective inhibition of JAK1 in biochemical assays, followed by confirmation of target engagement in live cells via a method like CETSA, and finally, showing dose-dependent inhibition of STAT3 phosphorylation, would provide compelling evidence of its on-target activity. Comparing these performance metrics against established inhibitors like Tofacitinib and Upadacitinib is the final, critical step in contextualizing its potential as a novel therapeutic agent. This rigorous, self-validating system of experimentation is the bedrock of trustworthy and impactful drug discovery.
References
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
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Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. Available at: [Link]
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A Head-to-Head Comparison of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives in Cellular Models: A Guide for Researchers
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, has garnered significant attention in medicinal chemistry for its versatile biological activities. This guide provides a comprehensive, head-to-head comparison of various derivatives of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, focusing on their performance in relevant cellular models. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective overview to inform their own research and development efforts.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has been successfully employed in the design of inhibitors for a range of protein kinases.[1] Its unique structural features allow for key interactions within the ATP-binding pocket of these enzymes, leading to potent and often selective inhibition. Derivatives of this scaffold have shown promise in targeting kinases implicated in a variety of diseases, including cancer and inflammatory disorders.[2][3][4][5] This guide will focus on derivatives of the this compound core and their activity in cellular contexts.
Comparative Analysis of Kinase Inhibitory Activity
A critical aspect of evaluating these derivatives is their inhibitory potency and selectivity against various kinases. The following table summarizes the in vitro kinase inhibitory activities of several key derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cellular Model(s) | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | 4T1 (murine breast cancer) | [6] |
| Compound 14c | JAK3, JAK1, JAK2 | 1100, 2900, 1800 (initial compound 6) | IL-2 stimulated T-cells | [3] |
| Compound 31g | JAK1 | Potent (specific IC50 not provided in abstract) | TGF-β-induced hepatic stellate cells | [4] |
| Compound 38a | JAK1 | Excellent potency (specific IC50 not provided in abstract) | TGF-β-induced hepatic stellate cells | [4] |
| Compound 11h | PDE4B | 110 | Macrophages | [7] |
Key Insights from the Data:
-
FGFR Inhibition: Compound 4h demonstrates potent inhibition of FGFR1, 2, and 3, with significantly less activity against FGFR4.[6] This selectivity profile is crucial for minimizing off-target effects.
-
JAK Inhibition: Several derivatives have been explored as JAK inhibitors. An initial template compound (compound 6 ) showed broad JAK inhibition.[3] Further optimization led to the development of potent and selective JAK1 inhibitors like 31g and its (S,S)-enantiomer 38a , which exhibited excellent potency and selectivity over other JAK isoforms.[4] Another study identified compound 14c as a potent and moderately selective JAK3 inhibitor.[3]
-
PDE4B Inhibition: The versatility of the scaffold is highlighted by compound 11h , a potent inhibitor of phosphodiesterase 4B (PDE4B), suggesting its potential in inflammatory diseases.[7]
Performance in Cellular Models: Proliferation, Signaling, and Beyond
The true measure of a compound's potential lies in its activity within a cellular context. The following sections detail the performance of these derivatives in various cellular assays.
Anti-proliferative Activity in Cancer Cell Lines
The 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for its anti-cancer properties.
-
FGFR-driven Cancers: Compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis.[6] This is consistent with its potent inhibition of FGFRs, which are known drivers in certain cancers.[2]
-
Colorectal Cancer: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key player in colorectal cancer, with pIC50 values ranging from 7.37 to 9.92.
-
Broad Anti-proliferative Effects: Other studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues exhibit inhibitory activity against various cancer cell lines, including lung and breast cancer.[8]
Modulation of Intracellular Signaling Pathways
A key mechanism of action for these compounds is the inhibition of critical signaling pathways.
Signaling Pathway: JAK/STAT
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in immunity and inflammation.[3][4]
Caption: The JAK/STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
-
JAK3 Inhibition: Compound 14c demonstrated an immunomodulating effect on interleukin-2 (IL-2)-stimulated T cell proliferation, a process highly dependent on JAK3 signaling.[3]
-
JAK1 Inhibition: Compound 31g was shown to reduce the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells, which is mediated by JAK1.[4] It also significantly inhibited the migration of these cells in a wound-healing assay.[4]
Signaling Pathway: FGFR
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, migration, and angiogenesis.[2]
Caption: The FGFR signaling pathway and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
-
Downstream FGFR Signaling: The anti-proliferative and pro-apoptotic effects of compound 4h in 4T1 cells suggest its ability to effectively shut down downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways.[2]
Experimental Protocols: A Guide to Reproducible Cellular Assays
To ensure the integrity and reproducibility of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key cellular assays used in the evaluation of these compounds.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
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A Comparative Guide to the Validation of Analytical Methods for Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity as outlined by international regulatory bodies. The objective is to provide a self-validating framework for selecting and implementing the most suitable analytical technique for your specific research and development needs.
Introduction to this compound and the Imperative for Accurate Quantification
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[2] This guide will compare three widely used analytical techniques for the quantification of this molecule: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring a foundation in globally recognized standards.[3][4]
Physicochemical Properties: The Foundation of Method Development
Before delving into the methods, understanding the physicochemical properties of the target analyte is paramount. While experimental data for this compound is not extensively published, we can infer properties from its core structure, 6-amino-7-azaindole.
-
Structure: A heterocyclic aromatic compound with both a pyrrole and a pyridine ring. It possesses a basic amino group and an ester functional group.
-
Polarity: The presence of the amino and ester groups, along with the nitrogen atoms in the rings, suggests a moderate to high polarity. This is a key consideration for reversed-phase HPLC.
-
UV Absorbance: The fused aromatic system is a strong chromophore. Based on the parent 7-azaindole structure, which has an absorption maximum around 288 nm, we can predict a similar or red-shifted λmax for the amino-substituted derivative due to the auxochromic effect of the amino group.[4]
-
Ionization: The amino group and the pyridine nitrogen are potential sites for protonation, making the molecule suitable for positive ion mode mass spectrometry. The predicted pKa for the parent 7-azaindole is approximately 7.69, which guides the selection of an appropriate mobile phase pH in HPLC to ensure a consistent ionization state.[5]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a balance of required sensitivity, selectivity, and the practical constraints of the laboratory environment. Here, we compare HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis, offering a robust and reliable method for assay and impurity determination.[6]
Principle: The method separates the analyte from other components in a mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like our target molecule, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most logical choice.[7] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column, with the peak area being proportional to the concentration.
Experimental Protocol: A Self-Validating System
The causality behind these choices is crucial: a C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile in water with formic acid, serves multiple purposes: acetonitrile acts as the organic modifier to elute the compound, while the formic acid controls the pH to ensure consistent protonation of the basic nitrogens (keeping the peak shape sharp) and provides a source of protons for potential MS detection if the method were to be transferred.
Detailed Protocol: HPLC-UV Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 290 nm (to be determined by scanning a standard solution from 200-400 nm to find the λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in methanol.
-
Dilute with the initial mobile phase to bring the theoretical concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
Workflow Diagram: HPLC Method Validation
Caption: General workflow for analytical method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[8]
Principle: This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and the mass spectrometer selects the ion corresponding to the analyte's mass-to-charge ratio (m/z). This "parent" ion is then fragmented, and a specific "daughter" ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to very low detection limits.
Experimental Protocol: A High-Sensitivity Approach
The choice of ESI in positive mode is dictated by the presence of basic nitrogen atoms that are readily protonated. The MRM transition is unique to the analyte's structure and mass, providing an exceptional degree of specificity that is often unattainable with UV detection alone.
Detailed Protocol: LC-MS/MS Quantification
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: To be determined by infusing a standard solution. For this compound (MW: 176.17), the protonated parent ion [M+H]+ would be m/z 177.2. A plausible fragment would be the loss of the methyl carboxylate group, which would be determined experimentally.
-
Source Parameters: Capillary voltage, gas flows, and temperatures to be optimized for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Similar to HPLC, but standards are prepared at a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) in the appropriate matrix (e.g., plasma, mobile phase). An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: The process flow of a triple quadrupole LC-MS/MS system.
UV-Visible Spectrophotometry
This is the simplest and most accessible technique, suitable for rapid quantification of pure substances in simple matrices.[9]
Principle: This method relies on the direct measurement of light absorption by the analyte in a solution, governed by the Beer-Lambert Law. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the analyte. Its primary limitation is a lack of specificity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.[10]
Experimental Protocol: A Straightforward Assay
The key to this method's validity is the purity of the sample and the choice of a suitable solvent that does not absorb in the same region as the analyte. Methanol is a common choice as it is transparent in the near-UV region.
Detailed Protocol: UV-Vis Spectrophotometric Assay
-
Instrumentation: A calibrated UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Procedure:
-
Solvent: Methanol (or other UV-transparent solvent in which the analyte is soluble).
-
Wavelength Selection: Scan a dilute solution of the analyte (e.g., 10 µg/mL in methanol) from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax). Based on analogs, this is expected to be around 290 nm.[4]
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
-
Standard Preparation:
-
Prepare a stock solution of 100 µg/mL in methanol.
-
Prepare a series of at least five calibration standards by diluting the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Measurement:
-
Measure the absorbance of each standard and the sample solution at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample from its absorbance using the regression equation.
-
Performance Comparison and Validation Parameters
The suitability of each method is determined by its performance across a range of validation characteristics, as mandated by ICH guidelines.[3] The following table provides a comparative summary of expected performance.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (separation-based) | Very High (mass-based) | Low (interference-prone) |
| Linearity Range (Typical) | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% (in pure solution) |
| Precision (%RSD) | < 2% | < 15% (bioanalysis) | < 2% |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | ~1 µg/mL |
| Robustness | High | Moderate | High |
| Throughput | Moderate | High | Very High |
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods is a mandatory and critical component of drug development. There is no single "best" method for all applications; the choice is dictated by the specific requirements of the analysis.
-
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective choice for the quantification of pure this compound, for example, in confirming the concentration of a stock solution. Its utility is, however, severely limited by its lack of specificity.
-
HPLC-UV represents the most balanced approach for routine quality control, offering good specificity, precision, and accuracy for assay and impurity profiling in drug substances and products. It is the most common method employed in a pharmaceutical QC lab.
-
LC-MS/MS is the undisputed choice when ultimate sensitivity and specificity are required. It is essential for bioanalytical studies (pharmacokinetics, metabolism) where the analyte is present at very low concentrations in a complex biological matrix.
By understanding the principles, strengths, and weaknesses of each technique, and by adhering to the rigorous framework of method validation outlined in regulatory guidelines, researchers can ensure the generation of reliable and accurate quantitative data, thereby supporting the development of safe and effective medicines.
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
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A Researcher's Guide to Assessing the Specificity of Novel Kinase Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
In the landscape of modern drug discovery, particularly in oncology, the quest for highly specific kinase inhibitors is paramount.[1] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making the development of selective inhibitors a significant challenge.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of the well-known purine nucleus, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors.[3] Its derivatives have shown promise in targeting a range of kinases implicated in proliferative diseases.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously assess the specificity of novel inhibitors derived from the "methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" core structure. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the generation of robust and reliable data.
The Imperative of Specificity in Kinase Inhibitor Development
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its specificity. While potent inhibition of the intended target is desirable, off-target effects can lead to unforeseen toxicities or even antagonistic interactions that diminish the drug's overall benefit.[5] Therefore, a thorough understanding of an inhibitor's interaction landscape across the kinome is a critical step in its preclinical evaluation. This guide will focus on a multi-pronged approach to specificity assessment, combining in vitro biochemical assays with cell-based and proteomic methods to build a comprehensive selectivity profile.
A Multi-Tiered Approach to Specificity Profiling
A robust assessment of inhibitor specificity should not rely on a single experimental technique. Instead, a tiered approach, starting with broad screening and progressing to more detailed, physiologically relevant assays, is recommended.
Diagram: Tiered Kinase Inhibitor Specificity Assessment Workflow
Caption: A logical workflow for assessing inhibitor specificity.
Tier 1: Broad Kinome Profiling with Biochemical Assays
The initial step in characterizing a novel inhibitor is to assess its activity against a large panel of purified kinases.[2] This provides a broad overview of its selectivity and helps to identify potential off-targets early in the discovery process.
Experimental Approach: In Vitro Kinase Activity Assays
A variety of assay formats are available, with radiometric and fluorescence-based methods being the most common.[2][6]
-
Radiometric Assays: These assays, such as the ³³PanQinase™ assay, are considered a gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[7]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives with high-throughput capabilities.[6][8] Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®) are also widely used.[6][9]
Step-by-Step Protocol: Luminescence-Based In Vitro Kinase Activity Assay
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase using an ADP-Glo™ assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[9]
-
Prepare a solution containing the kinase of interest and its specific substrate peptide in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.[9]
-
Add the kinase/substrate mixture (e.g., 2.5 µL) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent (e.g., 20 µL) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
| Parameter | Recommendation | Rationale |
| Kinase Panel Size | >100 kinases | Provides a broad initial assessment of selectivity. |
| Inhibitor Concentration | 1-2 concentrations for initial screen, 10-point curve for IC50 | Initial screen identifies hits, dose-response confirms potency. |
| ATP Concentration | At or near the Km for ATP | More physiologically relevant than high ATP concentrations. |
| Controls | DMSO (negative), Staurosporine (positive) | Ensures assay validity and provides a reference for inhibition.[9] |
Tier 2: Confirming Target Engagement in a Cellular Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that an inhibitor binds to its intended target within intact cells.[10][11][12]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[12] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain in the soluble fraction.[11]
Diagram: The Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A simplified workflow of the CETSA experiment.
Step-by-Step Protocol: Microplate-Based CETSA
This protocol is adapted for a 384-well format, suitable for higher throughput analysis.[10]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Add the cell suspension to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations or vehicle control and incubate for a predetermined time (e.g., 2 hours at 37°C).[10]
-
-
Thermal Challenge:
-
Seal the plate and heat it in a PCR machine to the predetermined melting temperature of the target protein for 3 minutes, followed by cooling to 20°C.[10]
-
-
Cell Lysis:
-
Add a lysis buffer to each well and mix thoroughly to ensure complete cell lysis.[10]
-
-
Detection and Quantification:
| Parameter | Recommendation | Rationale |
| Temperature Range | A gradient around the known or predicted Tm of the target | To accurately determine the melting curve and the thermal shift. |
| Inhibitor Concentration | Dose-response to determine cellular EC50 | Establishes the concentration required for target engagement in cells. |
| Cell Type | Relevant to the intended therapeutic application | Ensures the target is expressed and the cellular milieu is appropriate. |
| Detection Method | Antibody-based for throughput, Western blot for validation | Balances the need for speed with the rigor of a standard technique. |
Tier 3: Unbiased Off-Target Discovery with Chemical Proteomics
While CETSA is excellent for validating on-target and known off-target engagement, it is a targeted approach. To identify unknown or unexpected off-targets, unbiased chemical proteomics methods are invaluable.[5]
Experimental Approach: Kinobeads
The "Kinobeads" technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[13][14] In a competitive binding experiment, cell lysate is incubated with the test inhibitor before being exposed to the Kinobeads. The inhibitor will compete with the beads for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry.[13]
Key Advantages of Kinobeads:
-
Unbiased Discovery: It allows for the identification of a wide range of on- and off-targets in a single experiment.[5]
-
Physiological Relevance: The assay is performed in cell lysates, where kinases are in their native conformation and abundance.[5]
-
Quantitative Analysis: Provides dose-response curves and apparent dissociation constants (Kdapp) for each drug-protein interaction.[13]
Data Interpretation
The output of a Kinobeads experiment is a list of proteins and their corresponding Kdapp values in the presence of the inhibitor. A lower Kdapp indicates a higher affinity of the inhibitor for that protein. This data can be used to generate a selectivity profile, highlighting the primary targets and any significant off-targets.
| Parameter | Recommendation | Rationale |
| Cell Lysate | From a panel of relevant cell lines | Kinase expression can vary between cell types.[5] |
| Inhibitor Concentrations | A wide range (e.g., 8-point dose-response) | To accurately determine the Kdapp for a range of affinities.[13] |
| Mass Spectrometry | High-resolution quantitative mass spectrometry | For accurate identification and quantification of captured proteins. |
| Data Analysis | Compare Kdapp values for all identified kinases | To rank targets by affinity and assess the selectivity margin. |
Synthesizing the Data for a Comprehensive Specificity Profile
By integrating the data from these three tiers, a comprehensive and reliable specificity profile for a novel inhibitor can be constructed.
| Inhibitor | Primary Target IC50 (Biochemical) | Primary Target Thermal Shift (CETSA) | Key Off-Targets (Kinobeads, Kdapp) | Selectivity Score |
| Compound X | 5 nM (Kinase A) | +5°C @ 1 µM | Kinase B (100 nM), Kinase C (500 nM) | High |
| Compound Y | 10 nM (Kinase A) | +4°C @ 1 µM | Kinase D (20 nM), Kinase E (80 nM) | Low |
This table is a hypothetical example for illustrative purposes.
Conclusion
The development of specific kinase inhibitors is a complex but achievable goal. By employing a rigorous, multi-tiered approach to specificity assessment, researchers can gain a deep understanding of their compound's biological activity. The methodologies outlined in this guide, from broad kinome screening to cellular target engagement and unbiased proteomics, provide a robust framework for making informed decisions in the drug discovery pipeline. The ultimate goal is to develop therapeutic agents with high efficacy and minimal side effects, and a thorough assessment of inhibitor specificity is a critical step toward achieving this.
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Al-Blewi, F. F., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1286–1291. [Link]
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Reinhard, F. B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 139–156. [Link]
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Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7849–7859. [Link]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2062–2078. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Schrey, A. K., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3298. [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved January 26, 2026, from [Link]
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Gouda, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1298. [Link]
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mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved January 26, 2026, from [Link]
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Szafraniec-Szczęsny, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved January 26, 2026, from [Link]
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Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1845–1855. [Link]
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van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2062–2078. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(23), 2536–2554. [Link]
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Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
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Chaikuad, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2901. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2414–2424. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized compounds is a critical component of laboratory best practices, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Structural Analogs: The SDS for similar compounds like Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate indicates that this class of compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Aminopyridine Toxicity: Aminopyridines are known to be acutely toxic and can be readily absorbed through the skin.[2] Some aminopyridines are toxic if swallowed and fatal in contact with skin.[3]
-
Pyrrolo[2,3-b]pyridine Derivatives: While some research suggests that certain derivatives of 1H-pyrrolo[2,3-b]pyridine may exhibit low toxicity in specific contexts, it is crucial to handle all new chemical entities with a high degree of caution.[4][5]
-
Combustion Products: In case of fire, hazardous decomposition products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6]
Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as possible acute toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield should be worn if there is a splash hazard.[1] | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, as aminopyridine compounds can be absorbed through the skin and may be fatal upon contact.[2][3] |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron is recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in case of inadequate ventilation or when handling the powder outside of a fume hood.[1] A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended. | The compound is a powder and may cause respiratory irritation if inhaled.[1] Handling should ideally be done in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation. |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.
For a Small Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[6]
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
Waste Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, and any lab materials contaminated with it (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and compatible container labeled as hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9] The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Attach a completed chemical waste tag as required by your institution.[8]
Step 3: Storage
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Waste should be picked up by your institution's EHS department within 60 days of the accumulation start date.[10]
Step 4: Final Disposal Method
-
The recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[9][11] This method ensures the complete destruction of the compound.
-
This process should be managed by your institution's EHS department or a certified waste disposal contractor.[12]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance: A Non-Negotiable Responsibility
All chemical waste disposal is governed by strict local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13] Academic and research laboratories may have specific regulations to follow.[14] It is imperative to adhere to your institution's specific waste management plan, which is designed to be in compliance with all applicable laws.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The careful management of chemical waste is as integral to successful research as the experiments themselves.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]
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U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]
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National Institutes of Health (NIH). NIH Waste Disposal Guide 2022. [Link]
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U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
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National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
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National Institutes of Health (NIH). NIH Waste Disposal Guide. [Link]
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MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]
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Preprints.org. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
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Carl ROTH. Pyridine Safety Data Sheet. [Link]
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Indian Chemical Society. Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. [Link]
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National Institutes of Health (NIH). NIH Waste Disposal Guide 2022. [Link]
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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GalChimia. Easy Access to 2-Aminopyridines. [Link]
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Personal protective equipment for handling methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Comprehensive Safety and Handling Guide: Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1190315-60-6). As a trusted partner in your research, we aim to equip you with the knowledge to manage this chemical safely and effectively, ensuring the integrity of your work and the protection of your team. The following procedures are based on established best practices for handling heterocyclic amines and related aromatic compounds.
Hazard Assessment and Chemical Profile
Assumed Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation if inhaled.
-
Potentially harmful if swallowed.
The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical measure to prevent direct contact with the chemical.[3] A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile Gloves: Select gloves that are compliant with EN 374 standards. A minimum thickness of 0.11 mm is recommended. For prolonged handling or in case of submersion, double-gloving is advised. Nitrile provides good resistance against a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles: Must be ANSI Z87.1 compliant. These protect against splashes and airborne particles. If there is a significant risk of splashing, a Face Shield should be worn in addition to safety glasses or goggles. |
| Skin and Body Protection | Laboratory Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH-Approved Respirator: To be used when handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosol or dust generation. The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat, ensuring complete coverage.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on goggles or safety glasses.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique.
-
Gown/Lab Coat: Remove by rolling it down and away from the body, turning it inside out.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove from the back to the front.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Perform a final, thorough hand washing.
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure risks.
Workflow for Safe Handling
Caption: A workflow outlining the key stages of safely handling the chemical.
Disposal Plan
Proper disposal of chemical waste is paramount to protect both personnel and the environment.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Collect all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Surplus Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action Steps |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area immediately. Alert your supervisor and EHS department. Do not attempt to clean up a large spill without specialized training and equipment. |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) for this compound, when available, and your institution's safety policies. Always prioritize safety in your research endeavors.
References
- Vertex AI Search. (n.d.). This compound.
- Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet.
- ChemScene. (n.d.). Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Kao Chemicals. (2020, August 7). Material Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

